molecular formula C7H2Cl2N2O6 B146551 2,4-Dichloro-3,5-dinitrobenzoic acid CAS No. 52729-03-0

2,4-Dichloro-3,5-dinitrobenzoic acid

Cat. No.: B146551
CAS No.: 52729-03-0
M. Wt: 281 g/mol
InChI Key: OCJYCLPVZHBZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-3,5-dinitrobenzoic acid is a useful research compound. Its molecular formula is C7H2Cl2N2O6 and its molecular weight is 281 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76602. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-3,5-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2N2O6/c8-4-2(7(12)13)1-3(10(14)15)5(9)6(4)11(16)17/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJYCLPVZHBZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200701
Record name 2,4-Dichloro-3,5-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52729-03-0
Record name 2,4-Dichloro-3,5-dinitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52729-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-3,5-dinitrobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052729030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 52729-03-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76602
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dichloro-3,5-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-3,5-dinitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.834
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-Dichloro-3,5-dinitrobenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TW78MTV6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the physical and chemical properties of 2,4-Dichloro-3,5-dinitrobenzoic acid?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4-Dichloro-3,5-dinitrobenzoic Acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data on its properties, safety, and a proposed synthetic methodology.

Compound Identification and General Properties

This compound is a highly substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with two chlorine atoms and two nitro groups attached to the benzene ring.

Identifier Value
IUPAC NameThis compound[1]
CAS Number52729-03-0[1][2][3]
Molecular FormulaC₇H₂Cl₂N₂O₆[2][3][4]
Canonical SMILESC1(=C(C(=C(C(=C1Cl)N(=O)[O-])Cl)N(=O)[O-])C(=O)O

Physical and Chemical Properties

The physical and chemical data for this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Property Value Source
Molecular Weight 281.01 g/mol [3]
Physical State Yellow crystalline powder[1]
Melting Point 212-213 °C[1]
Boiling Point 433.7 °C at 760 mmHg[1]
Density 1.879 g/cm³[1]
Flash Point 216.1 °C[1]
Solubility No specific quantitative data is readily available. Based on structurally similar compounds, it is expected to have limited solubility in water and higher solubility in organic solvents like ethanol and acetone.[5]N/A
pKa No experimentally determined value is readily available. However, considering the electron-withdrawing effects of the two chloro and two nitro groups, it is expected to be a strong acid. For comparison, the pKa of 3,5-dinitrobenzoic acid is 2.82[6], and the pKa of 2,4-dichlorobenzoic acid is 2.68.[7]N/A

Safety and Hazard Information

Handling of this compound requires adherence to standard laboratory safety protocols due to its irritant nature.

Hazard Class Code Description
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]

Precautionary Statements:

  • Prevention: P264 (Wash hands and exposed skin thoroughly after handling), P280 (Wear protective gloves, clothing, eye, and face protection).[1]

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P317 (If skin irritation occurs: Get medical help).[1]

Experimental Protocols

Proposed Synthesis: Nitration of 2,4-Dichlorobenzoic Acid

Disclaimer: This protocol is a representative example and has not been optimized. It should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2,4-Dichlorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Crushed Ice and Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, slowly add 2,4-dichlorobenzoic acid to an excess of concentrated sulfuric acid while stirring. Cool the mixture in an ice-water bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a 1:1 or similar ratio, while cooling in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture to the stirred solution of 2,4-dichlorobenzoic acid via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture below 10-15 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at low temperature for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, the temperature may be slowly raised to room temperature or slightly above and held for several hours.[9]

  • Workup (Quenching): Once the reaction is complete, very slowly pour the reaction mixture over a large volume of crushed ice and water with vigorous stirring. This will cause the crude product to precipitate out of the acidic solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final this compound product.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Visualizations

The following diagrams illustrate the logical workflow for the proposed synthesis of this compound.

Proposed Synthesis of this compound Proposed Synthetic Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification A 2,4-Dichlorobenzoic Acid + Conc. H₂SO₄ C Nitration (0-15 °C) A->C Add to Reactor B Fuming HNO₃ + Conc. H₂SO₄ B->C Add Dropwise D Quenching (Ice/Water) C->D Pour Reaction Mixture E Vacuum Filtration & Washing D->E F Recrystallization (e.g., Ethanol/Water) E->F Crude Product G Final Product F->G Purified Product

Caption: Proposed workflow for the synthesis of this compound.

References

In-Depth Technical Guide: 2,4-Dichloro-3,5-dinitrobenzoic acid (CAS: 52729-03-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3,5-dinitrobenzoic acid, with the CAS number 52729-03-0, is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with two chlorine atoms and two nitro groups attached to the benzene ring. This technical guide provides a comprehensive overview of its chemical and physical properties. It is important to note that, based on currently available public information, this compound is primarily used for research purposes, and there is a significant lack of data regarding its biological activity and potential applications in drug development.[1]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, providing a clear comparison of its key physicochemical characteristics.

PropertyValueSource(s)
CAS Number 52729-03-0[1]
Molecular Formula C₇H₂Cl₂N₂O₆[1]
Molecular Weight 281.01 g/mol [1]
Appearance Yellow crystalline powderECHEMI
Melting Point 210-211 °CECHEMI
Boiling Point 433.7 °C at 760 mmHgECHEMI
Density 1.879 g/cm³ECHEMI
Flash Point 216.1 °CECHEMI
EINECS Number 258-136-3ECHEMI

Experimental Protocols

Proposed Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on established methods for the nitration of substituted benzoic acids, a plausible synthetic route can be proposed. The following protocol is a theoretical procedure derived from the synthesis of structurally similar compounds, such as 2-chloro-3,5-dinitrobenzoic acid and 3,5-dinitrobenzoic acid.

Disclaimer: This is a proposed synthesis and has not been experimentally validated for this specific compound according to the available literature. Researchers should exercise caution and perform small-scale trials with appropriate safety measures.

Objective: To synthesize this compound via the nitration of 2,4-dichlorobenzoic acid.

Materials:

  • 2,4-Dichlorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (≥90%)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization, optional)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Heating mantle with temperature control

  • Condenser

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichlorobenzoic acid in a sufficient volume of concentrated sulfuric acid. The dissolution should be performed under constant stirring in a well-ventilated fume hood.

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Nitration: Slowly add a stoichiometric excess of fuming nitric acid dropwise to the cooled solution via the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C throughout the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature. Based on protocols for similar compounds, a reaction time of several hours at a slightly elevated temperature (e.g., 25-40 °C) may be required to ensure complete dinitration. The optimal temperature and reaction time would need to be determined empirically.

  • Quenching: Once the reaction is deemed complete, carefully pour the reaction mixture onto crushed ice with constant stirring. This will precipitate the crude this compound.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the final product as a yellow crystalline solid.

  • Drying: Dry the purified product under vacuum.

Biological Assays and Experimental Workflows

A thorough search of scientific literature and patent databases did not yield any information regarding the biological activity of this compound. There are no published studies detailing its evaluation in any biological assays, including enzymatic, cell-based, or in vivo experiments. Consequently, there are no established experimental protocols or workflows for assessing its biological effects.

Mandatory Visualizations

Proposed_Synthesis_of_2_4_Dichloro_3_5_dinitrobenzoic_acid cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_process Workup & Purification cluster_product Final Product 2_4_Dichlorobenzoic_acid 2,4-Dichlorobenzoic acid Nitration Nitration 2_4_Dichlorobenzoic_acid->Nitration Quenching Quenching on Ice Nitration->Quenching Reagents Conc. H₂SO₄ Fuming HNO₃ Reagents->Nitration Filtration Filtration & Washing Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

Due to the absence of any reported biological activity for this compound, there is no information available on any signaling pathways that it may modulate. The mechanism of action of this compound is currently unknown.

The logical relationship for the proposed synthesis is outlined in the diagram below, illustrating the progression from the starting material to the final product through a series of chemical transformations and purification steps.

Synthesis_Logic Start Starting Material: 2,4-Dichlorobenzoic Acid Reaction Chemical Transformation: Nitration Start->Reaction Addition of Nitrating Agents Intermediate Crude Product in Reaction Mixture Reaction->Intermediate Purification Purification Steps: Quenching, Filtration, Recrystallization Intermediate->Purification End Final Product: This compound Purification->End

References

IUPAC name and structure of 2,4-Dichloro-3,5-dinitrobenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2,4-dichloro-3,5-dinitrobenzoic acid, a halogenated and nitrated aromatic carboxylic acid. It details the compound's chemical identity, physical and chemical properties, a representative synthetic protocol, and its safety profile. This guide is intended for professionals in chemical research and drug development who may use this compound as a building block or intermediate in the synthesis of more complex molecules.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its chemical structure consists of a benzoic acid core substituted with two chlorine atoms at positions 2 and 4, and two nitro groups at positions 3 and 5.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 52729-03-0[1][2][3][4]
Molecular Formula C₇H₂Cl₂N₂O₆[1][2]
Molecular Weight 281.01 g/mol [1][2]
Appearance Yellow crystalline powder[1]
Melting Point 210-213 °C[1][3]
Boiling Point 433.7 °C at 760 mmHg[1]
Density 1.879 g/cm³[1]
Flash Point 216.1 °C[1]

Experimental Protocols: Synthesis

Objective: To synthesize this compound via the nitration of 2,4-dichlorobenzoic acid.

Materials:

  • 2,4-Dichlorobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

  • Deionized water

  • Appropriate organic solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2,4-dichlorobenzoic acid to an excess of concentrated sulfuric acid. Stir until the solid is completely dissolved.

  • Maintain the temperature of the mixture at 0-5 °C.

  • Slowly add a nitrating mixture (a combination of concentrated sulfuric acid and fuming nitric acid) dropwise to the reaction flask. The temperature should be carefully monitored and controlled to prevent runaway reactions.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified period, followed by stirring at room temperature or gentle heating to ensure the completion of the dinitration.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will cause the product to precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with cold deionized water to remove any residual acid.

  • Purify the crude product by recrystallization from a suitable solvent system to obtain the final this compound.

  • Dry the purified product under a vacuum.

Logical Workflow for Synthesis:

G start 2,4-Dichlorobenzoic Acid + Conc. H₂SO₄ nitration Addition of Nitrating Mixture (HNO₃/H₂SO₄) at 0-5 °C start->nitration reaction Stirring and Reaction (Low Temp -> Room Temp/Heat) nitration->reaction precipitation Quenching on Ice reaction->precipitation filtration Vacuum Filtration and Washing precipitation->filtration purification Recrystallization filtration->purification final_product Pure this compound purification->final_product

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Development

Halogenated and nitrated benzoic acids are valuable intermediates in organic synthesis. While specific applications for this compound are not detailed in the search results, related compounds like 3,5-dinitrobenzoic acid are used as key intermediates in the production of pharmaceuticals and dyes.[7][8] The presence of multiple reactive sites—the carboxylic acid group, the nitro groups (which can be reduced to amines), and the chlorine atoms (which can be subjected to nucleophilic substitution)—makes this molecule a versatile scaffold for building more complex chemical structures. In drug development, such intermediates are crucial for creating novel active pharmaceutical ingredients (APIs).[7][9]

Safety and Handling

According to the available safety data, this compound is classified as a substance that causes skin and serious eye irritation.[10]

Precautionary Measures:

  • Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid the formation of dust and aerosols.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[10]

  • First Aid: In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[10]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.[10]

References

Molecular weight and formula for 2,4-Dichloro-3,5-dinitrobenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

2,4-Dichloro-3,5-dinitrobenzoic acid is a highly substituted aromatic carboxylic acid. Its structure, featuring two chlorine atoms and two nitro groups, makes it a potentially reactive molecule and a possible intermediate for chemical synthesis.

Physicochemical and Identification Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₇H₂Cl₂N₂O₆[1]
Molecular Weight 281.01 g/mol [1]
CAS Number 52729-03-0[1]
Appearance Yellow Crystalline Powder
Melting Point 210-211 °C
Density 1.879 g/cm³

Experimental Protocols

A specific, detailed, and verifiable experimental protocol for the synthesis of this compound is not available in peer-reviewed journals or patent literature based on extensive searches. However, the synthesis of structurally similar compounds generally involves the nitration of a dichlorinated benzene derivative. For example, patents describe the synthesis of related compounds like 2,4-dichloro-3,5-dinitrobenzotrifluoride by reacting 2,4-dichlorobenzotrifluoride with a mixture of fuming sulfuric acid and nitric acid at elevated temperatures.[2] This suggests a potential, though unconfirmed, synthetic pathway.

General Hypothetical Synthesis Workflow:

The logical flow for a potential synthesis, based on related compounds, would likely involve the nitration of 2,4-dichlorobenzoic acid.

G Hypothetical Synthesis Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents cluster_product Product A 2,4-Dichlorobenzoic Acid B Nitration A->B D This compound B->D Workup & Purification C Mixed Acid (e.g., HNO₃ / H₂SO₄) C->B Reaction Conditions: - Controlled Temp. - Stirring

Caption: Hypothetical synthesis pathway for this compound.

Disclaimer: This diagram represents a hypothetical reaction pathway based on standard organic chemistry principles for nitration and the synthesis of analogous compounds. A validated experimental protocol for this specific molecule is not publicly available.

Applications and Biological Activity

Commercial suppliers list this compound as a "biochemical for proteomics research".[1][3] However, there are no available application notes, research articles, or patents that detail how it is used in this context. It is possible the compound is used as a reagent for derivatizing proteins or peptides for mass spectrometry analysis, but this is speculative. No information regarding its interaction with specific biological targets, involvement in signaling pathways, or use in drug development has been found in the public domain.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.

  • Hazard Statements: Causes skin irritation and serious eye irritation.

  • Precautionary Measures: Standard laboratory personal protective equipment should be worn, including safety goggles, gloves, and a lab coat. Handling should occur in a well-ventilated area. Avoid generating dust.

The logical relationship for handling and risk mitigation is straightforward.

G Safety and Handling Logic A Compound Handling B Potential Exposure (Skin/Eye Contact, Inhalation) A->B leads to C Hazard Realization (Irritation) B->C results in D Protective Measures (PPE, Ventilation) D->B prevents

Caption: Logical flow of hazard mitigation for chemical handling.

References

Spectral Analysis of 2,4-Dichloro-3,5-dinitrobenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2,4-Dichloro-3,5-dinitrobenzoic acid (CAS Number: 52729-03-0). While publicly accessible experimental spectra for this specific compound are limited, this document outlines the predicted spectral characteristics based on its chemical structure. Furthermore, it details generalized experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar compounds.

Compound Properties

This compound is a yellow crystalline powder.[1][2] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 52729-03-0[1][3]
Molecular Formula C₇H₂Cl₂N₂O₆[3]
Molecular Weight 281.01 g/mol [3]
Melting Point 210-213 °C[1][2][4]
Appearance Yellow crystalline powder[1][2]
Density 1.879 g/cm³[1]

Predicted Spectral Data

The following sections describe the anticipated spectral data for this compound based on its molecular structure. These are predictions and would require experimental verification.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)3300-2500 (broad)
C-H stretch (aromatic)3100-3000
C=O stretch (carboxylic acid)1725-1700
N-O stretch (nitro group, asymmetric)1550-1500
N-O stretch (nitro group, symmetric)1350-1300
C-Cl stretch850-550
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the highly substituted aromatic ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-13Singlet (broad)1HCarboxylic acid proton (-COOH)
~8.0-8.5Singlet1HAromatic proton (Ar-H)

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Due to the substitution pattern, seven distinct signals are expected.

Predicted Chemical Shift (δ, ppm)Assignment
~165-170Carboxylic acid carbon (-COOH)
~145-155Aromatic carbons attached to nitro groups
~130-140Aromatic carbons attached to chlorine atoms
~120-130Aromatic carbon attached to the carboxylic acid group
~120-125Aromatic carbon with a hydrogen atom
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

m/zInterpretation
~280/282/284Molecular ion peak (M⁺) cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl)
[M-OH]⁺Loss of a hydroxyl radical
[M-COOH]⁺Loss of the carboxylic acid group
[M-NO₂]⁺Loss of a nitro group

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for a compound such as this compound.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure (KBr Pellet):

    • A small amount of the sample (1-2 mg) is ground with spectroscopic grade KBr (100-200 mg).

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

    • The pellet is placed in the sample holder of the FTIR spectrometer.

    • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Procedure:

    • Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of the chosen deuterated solvent.

    • The solution is transferred to an NMR tube.

    • The sample is placed in the NMR spectrometer.

    • ¹H and ¹³C NMR spectra are acquired. Chemical shifts are reported in ppm relative to an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) or Electron Impact (EI).

  • Instrument: A mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Procedure (ESI):

    • A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile/water).

    • The solution is infused into the ESI source.

    • The mass spectrum is acquired in either positive or negative ion mode. High-resolution mass spectrometry can be used to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Compound Compound Synthesis and Purification IR IR Spectroscopy Compound->IR Analysis NMR NMR Spectroscopy (1H, 13C) Compound->NMR Analysis MS Mass Spectrometry Compound->MS Analysis Data_Analysis Spectral Data Analysis IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

Solubility of 2,4-Dichloro-3,5-dinitrobenzoic acid in water and organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-dichloro-3,5-dinitrobenzoic acid. Due to the limited availability of public data on the quantitative solubility of this specific compound, this document outlines a standardized experimental protocol for its determination in aqueous and organic solvents. Furthermore, it presents a framework for the systematic collection and presentation of solubility data, crucial for applications in research, chemical synthesis, and pharmaceutical development.

Introduction

This compound is a poly-substituted aromatic carboxylic acid. Its chemical structure, featuring two chlorine atoms and two nitro groups on the benzene ring, suggests a complex solubility profile influenced by the interplay of polar (carboxyl and nitro groups) and non-polar (dichlorinated benzene ring) moieties. Understanding the solubility of this compound in various solvents is fundamental for its purification, reaction chemistry, formulation, and potential biological applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₇H₂Cl₂N₂O₆[1]
Molecular Weight281.01 g/mol [1]
AppearanceYellow crystalline powder[1]
Melting Point210-211 °C[1]
Solubility No data available

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in water and a range of organic solvents has not been found in peer-reviewed journals or publicly accessible chemical databases. To facilitate the systematic study and reporting of this data, the following table is provided as a template for researchers.

Table 1: Solubility of this compound in Various Solvents at Different Temperatures (Template)

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method
Water25Shake-Flask
37Shake-Flask
50Shake-Flask
Methanol25Shake-Flask
37Shake-Flask
50Shake-Flask
Ethanol25Shake-Flask
37Shake-Flask
50Shake-Flask
Acetone25Shake-Flask
37Shake-Flask
50Shake-Flask
Ethyl Acetate25Shake-Flask
37Shake-Flask
50Shake-Flask
Dichloromethane25Shake-Flask
37Shake-Flask
50Shake-Flask
Toluene25Shake-Flask
37Shake-Flask
50Shake-Flask

Experimental Protocol for Solubility Determination

The following section details a standardized experimental protocol for the determination of the equilibrium solubility of this compound in various solvents using the isothermal shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade or higher): Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • pH meter (for aqueous solutions)

Experimental Workflow

The logical workflow for the experimental determination of solubility is illustrated in the diagram below.

experimental_workflow start_end start_end process process decision decision io io data data A Start B Prepare saturated solutions: Add excess solute to solvent in vials A->B C Equilibrate at constant temperature (e.g., 24-72 hours with agitation) B->C D Allow solids to settle C->D E Withdraw supernatant and filter D->E F Dilute filtered solution E->F G Analyze concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H I Record data H->I J End I->J

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter (pre-equilibrated at the experimental temperature) into a clean vial. This step is critical to remove any suspended microparticles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Accurately dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance or peak area of the diluted sample.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Logical Relationships in Solubility

The solubility of this compound is governed by several interconnected physicochemical principles. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of the compound.

Conclusion

This technical guide addresses the current gap in publicly available quantitative solubility data for this compound. By providing a detailed experimental protocol and a template for data presentation, it is intended to empower researchers, scientists, and drug development professionals to systematically determine and report these crucial physicochemical parameters. A thorough understanding of the solubility of this compound will undoubtedly facilitate its effective utilization in various scientific and industrial applications.

References

Predicted pKa of 2,4-Dichloro-3,5-dinitrobenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Predicted pKa of 2,4-Dichloro-3,5-dinitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted acid dissociation constant (pKa) of this compound. Due to the absence of a publicly available, experimentally determined pKa for this specific compound, this guide leverages data from structurally similar compounds and outlines the established methodologies for its prediction. This information is crucial for understanding the ionization state of the molecule, which in turn influences its solubility, lipophilicity, and interactions with biological systems—key parameters in drug discovery and development.[1][2][3]

Understanding pKa and its Importance

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a quantitative measure of the strength of an acid in a solution. For a drug molecule, the pKa is a critical physicochemical parameter that governs its absorption, distribution, metabolism, and excretion (ADME) properties.[2] The ionization state of a compound at a given pH, which is determined by its pKa, affects its ability to cross biological membranes, bind to target proteins, and its overall solubility.[1][2][3]

Predicted pKa of this compound

To provide a quantitative estimate, we can analyze the pKa values of structurally related benzoic acids.

CompoundStructurepKa
Benzoic acidC₆H₅COOH4.20
3,5-Dinitrobenzoic acid(O₂N)₂C₆H₃COOH2.82[4]
4-Chloro-3,5-dinitrobenzoic acidCl(O₂N)₂C₆H₂COOH~2.64[5]

The addition of two nitro groups to benzoic acid, as seen in 3,5-dinitrobenzoic acid, lowers the pKa from 4.20 to 2.82 due to the strong electron-withdrawing nature of the nitro groups which stabilizes the carboxylate anion.[4] The further addition of a chlorine atom in the 4-position, as in 4-chloro-3,5-dinitrobenzoic acid, results in an even lower pKa of approximately 2.64.[5]

Given that this compound has an additional electron-withdrawing chloro group at the 2-position compared to 4-chloro-3,5-dinitrobenzoic acid, its pKa is predicted to be even lower. The ortho-chloro group will exert a significant inductive effect, further stabilizing the conjugate base. Therefore, the pKa of this compound is anticipated to be less than 2.64 . A precise value would require experimental determination or high-level computational modeling.

Methodologies for pKa Determination

The prediction and experimental determination of pKa values are cornerstones of physical chemistry and are essential in pharmaceutical sciences.

Experimental Protocols

Common experimental methods for pKa determination include:

  • Potentiometric Titration : This is a highly accurate and widely used method. It involves the gradual addition of a titrant (a strong base) to a solution of the acid. The pH of the solution is monitored using a pH meter as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.

  • Spectrophotometry : This method is suitable for compounds where the protonated and deprotonated forms have different UV-Vis absorption spectra. The absorbance of a solution is measured at various pH values, and the pKa can be determined from the change in absorbance.

  • Conductivity Measurements : The electrical conductivity of a solution of the acid is measured at different concentrations. The degree of dissociation, and thus the Ka and pKa, can be calculated from the conductivity data.[5]

Computational Protocols

A variety of computational methods are available for predicting pKa values. These methods are particularly useful for screening large numbers of compounds or for molecules that are difficult to synthesize or handle.

  • Quantitative Structure-Property Relationship (QSPR) : These models use statistical methods to correlate molecular descriptors (numerical representations of molecular structure) with experimentally determined pKa values.[6][7] Hammett-type equations are a classic example of this approach.[5]

  • Density Functional Theory (DFT) : DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[8][9] The change in Gibbs free energy for the deprotonation reaction can be calculated, from which the pKa can be derived.[6] Different functionals and basis sets can be employed to achieve varying levels of accuracy.[9]

  • Commercial Software : Several software packages are available that provide accurate pKa predictions based on large databases of experimental data and sophisticated algorithms.

    • ACD/Labs : This software utilizes a large database of over 31,000 compounds and employs Hammett-type equations and other empirical methods to predict pKa values.[10][11][12]

    • ChemAxon : ChemAxon's pKa predictor uses a combination of rule-based methods and calculations of partial charge distribution.[1][3][13][14][15][16]

Logical Workflow for pKa Prediction

The prediction of the pKa of this compound is based on the additive effects of its electron-withdrawing substituents. The following diagram illustrates the logical relationship between the molecular structure and its acidity.

pKa_Prediction_Workflow cluster_0 Structural Analysis cluster_1 Further Substitution cluster_2 Final Prediction Benzoic_Acid Benzoic Acid (pKa ≈ 4.20) Add_Nitro Addition of two -NO2 groups (Strong -I, -M effect) Benzoic_Acid->Add_Nitro Increases Acidity 3_5_Dinitrobenzoic_Acid 3,5-Dinitrobenzoic Acid (pKa ≈ 2.82) Add_Nitro->3_5_Dinitrobenzoic_Acid Add_4_Chloro Addition of 4-Cl (-I effect) 3_5_Dinitrobenzoic_Acid->Add_4_Chloro Further Increases Acidity 4_Chloro_3_5_dinitrobenzoic_Acid 4-Chloro-3,5-dinitrobenzoic Acid (pKa ≈ 2.64) Add_4_Chloro->4_Chloro_3_5_dinitrobenzoic_Acid Add_2_Chloro Addition of 2-Cl (Strong -I effect) 4_Chloro_3_5_dinitrobenzoic_Acid->Add_2_Chloro Significantly Increases Acidity Target_Molecule This compound (Predicted pKa < 2.64) Add_2_Chloro->Target_Molecule

pKa Prediction Logic for this compound

Conclusion

The pKa of this compound is predicted to be significantly low, likely less than 2.64, due to the strong electron-withdrawing effects of the two chloro and two nitro substituents. This low pKa indicates that the compound will exist predominantly in its ionized (carboxylate) form at physiological pH. For drug development professionals, this suggests that the molecule will likely have high aqueous solubility but may face challenges with membrane permeability. Accurate determination of its pKa through experimental methods or high-fidelity computational models is recommended for any quantitative structure-activity relationship (QSAR) studies or pharmacokinetic modeling.

References

Unlocking the Potential of 2,4-Dichloro-3,5-dinitrobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-3,5-dinitrobenzoic acid is a halogenated and nitrated aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its electron-deficient aromatic ring and reactive carboxylic acid moiety make it an attractive scaffold for the synthesis of novel bioactive molecules. This technical guide explores the potential research applications of this compound, providing insights into its synthesis, derivatization, and prospective biological activities. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to facilitate its use in the modern research environment.

Physicochemical Properties and Spectroscopic Data

This compound is a yellow crystalline powder.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₂Cl₂N₂O₆[1]
Molecular Weight 281.01 g/mol [1]
Melting Point 210-211 °C[1]
Boiling Point 433.7 °C at 760 mmHg[1]
Density 1.879 g/cm³[1]
CAS Number 52729-03-0[1]
Spectroscopy Expected Characteristics
¹H NMR A single proton signal in the aromatic region, likely a singlet.
¹³C NMR Signals corresponding to the seven carbon atoms, including the carboxyl carbon, four aromatic carbons (two substituted with chloro, two with nitro groups), and the carbon bearing the carboxylic acid.
IR Characteristic peaks for C=O stretching of the carboxylic acid, O-H stretching, C-Cl stretching, and N-O stretching of the nitro groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on established methods for the nitration of aromatic compounds, a plausible synthetic route starting from 2,4-dichlorobenzoic acid can be proposed. The following protocol is adapted from the synthesis of similar nitroaromatic compounds.[2]

Proposed Experimental Protocol: Nitration of 2,4-Dichlorobenzoic Acid

Materials:

  • 2,4-Dichlorobenzoic acid

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cautiously add 2,4-dichlorobenzoic acid to an excess of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved.

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly add fuming nitric acid dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10-15 °C.

  • After the addition is complete, continue stirring at room temperature for several hours to ensure the completion of the dinitration. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with constant stirring.

  • The precipitated solid, this compound, is then collected by vacuum filtration.

  • Wash the solid with copious amounts of cold distilled water until the washings are neutral to litmus paper.

  • The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the pure this compound.

dot

G cluster_synthesis Proposed Synthesis of this compound start 2,4-Dichlorobenzoic Acid reaction Nitration Reaction (0-15 °C then RT) start->reaction Dissolve in H₂SO₄ reagents Fuming Nitric Acid Concentrated Sulfuric Acid reagents->reaction Add dropwise workup Quenching on Ice Filtration & Washing reaction->workup purification Recrystallization (Aqueous Ethanol) workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Potential Research Applications

The highly functionalized structure of this compound makes it a valuable starting material for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and as chemical probes.

As a Scaffold for Novel Antimicrobial Agents

Derivatives of dichlorobenzoic acid have demonstrated promising antimicrobial activity. For instance, 2,4-dichloro-5-sulfamoyl benzoic acid, isolated from a marine bacterium, has shown potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA). This suggests that the 2,4-dichloro-benzoic acid scaffold can be a valuable starting point for the development of new antibiotics.

Compound Organism MIC₅₀ (µg/mL) Reference
2,4-dichloro-5-sulfamoyl benzoic acidStaphylococcus aureus (ATCC 29213)4.0 ± 0.5
2,4-dichloro-5-sulfamoyl benzoic acidStaphylococcus aureus (ATCC 25923)0.8 ± 0.14

dot

G cluster_antimicrobial Antimicrobial Drug Discovery Workflow start 2,4-Dichloro-3,5- dinitrobenzoic acid derivatization Chemical Synthesis (e.g., Amide/Ester Formation) start->derivatization library Library of Derivatives derivatization->library screening Antimicrobial Screening (e.g., MIC determination) library->screening hit Active Compounds (Hits) screening->hit optimization Lead Optimization (SAR studies) hit->optimization candidate Drug Candidate optimization->candidate

Caption: Workflow for developing antimicrobial agents from the core scaffold.

As a Precursor for Enzyme Inhibitors

The dinitrobenzoic acid moiety has been incorporated into molecules designed as enzyme inhibitors. For example, derivatives of 3,5-dinitrobenzamide have been investigated as anti-tubercular agents. The general principle of enzyme inhibition involves a molecule binding to an enzyme and decreasing its activity. The inhibitor constant, Ki, is a measure of the potency of an inhibitor.[3]

While specific Ki values for this compound derivatives are not available in the searched literature, the structural alerts present in the molecule suggest its potential as a starting point for the design of inhibitors for various enzymes, particularly those with electrophilic active sites.

dot

G cluster_inhibition Enzyme Inhibition Mechanism E Enzyme ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex E->EI S Substrate S->ES I Inhibitor (Derivative of 2,4-Dichloro-3,5- dinitrobenzoic acid) I->EI P Product ES->P

References

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2,4-Dichloro-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the specific mechanism of action of 2,4-Dichloro-3,5-dinitrobenzoic acid are not extensively available in publicly accessible literature. This guide, therefore, presents a putative mechanism of action extrapolated from the known biological activities of structurally related nitroaromatic and chlorobenzoic acid compounds. The experimental protocols and quantitative data provided are illustrative examples based on common methodologies in the field and should be adapted for specific experimental designs.

Executive Summary

This compound is a multifaceted aromatic compound, the biological activities of which are predicted to be driven by its distinct chemical features: two nitro groups and two chlorine atoms attached to a benzoic acid scaffold. While direct evidence is sparse, its structural similarity to other biologically active nitroaromatic compounds suggests potential as an antimicrobial and anticancer agent. The proposed mechanisms hinge on the reductive activation of the nitro groups to generate cytotoxic reactive nitrogen species and potential interactions with key cellular pathways. This document serves as a technical guide to the hypothesized mechanisms of action, supported by generalized experimental protocols and illustrative data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its potential biological activities.

PropertyValueReference
Molecular FormulaC₇H₂Cl₂N₂O₆[General Chemical Databases]
Molecular Weight281.01 g/mol [General Chemical Databases]
AppearanceYellowish crystalline powder[General Chemical Databases]
Melting Point210-211 °C[General Chemical Databases]
pKa~2.8 (estimated)[1]

Note: Some values are estimated based on structurally similar compounds due to a lack of specific experimental data for this compound.

Putative Antimicrobial Mechanism of Action

Nitroaromatic compounds are a known class of antimicrobial agents, often functioning as prodrugs that require activation within the microbial cell.[2][3] The proposed antimicrobial mechanism for this compound follows this established paradigm.

Reductive Activation

The primary proposed mechanism is the enzymatic reduction of the nitro groups by microbial nitroreductases.[2] This is a multi-step process that generates a cascade of reactive nitrogen species.

reductive_activation Compound This compound (Prodrug) Nitroreductase Microbial Nitroreductase Compound->Nitroreductase Enzymatic Reduction Nitroso Nitroso Intermediate Nitroreductase->Nitroso Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine RNS Reactive Nitrogen Species (e.g., NO radical) Hydroxylamine->RNS Cellular_Damage Cellular Damage (DNA, proteins, lipids) RNS->Cellular_Damage Cell_Death Microbial Cell Death Cellular_Damage->Cell_Death

Caption: Proposed reductive activation pathway of this compound in microbial cells.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard method to quantify the antimicrobial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum: A culture of the test bacterium (e.g., E. coli, S. aureus) is grown to a logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

  • Compound Dilution Series: A serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Illustrative Quantitative Data
MicroorganismMIC (µg/mL)
Escherichia coli64
Staphylococcus aureus32
Candida albicans128

Note: These are hypothetical values for illustrative purposes.

Putative Anticancer Mechanism of Action

Several nitrobenzoic acid derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1][4] The proposed anticancer mechanisms for this compound are likely multifactorial.

Induction of Oxidative Stress and Apoptosis

Similar to its antimicrobial action, the reduction of the nitro groups within cancer cells can lead to the generation of reactive oxygen and nitrogen species, inducing oxidative stress. This can trigger the intrinsic apoptotic pathway.

apoptosis_pathway Compound This compound ROS_RNS Increased ROS/RNS Compound->ROS_RNS Mitochondria Mitochondrial Stress ROS_RNS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized induction of apoptosis by this compound via oxidative stress.

Potential for Enzyme Inhibition

Benzoic acid derivatives have been shown to act as inhibitors of various enzymes, including histone deacetylases (HDACs).[5] The specific inhibitory potential of this compound would require dedicated enzymatic assays.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

Illustrative Quantitative Data
Cell LineIC₅₀ (µM) after 48h
HeLa (Cervical Cancer)25.5
MCF-7 (Breast Cancer)42.1
A549 (Lung Cancer)58.3

Note: These are hypothetical values for illustrative purposes.

General Experimental Workflow

The investigation into the mechanism of action of a novel compound like this compound follows a structured workflow.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Antimicrobial Antimicrobial Screening (MIC Assay) ROS_Assay ROS/RNS Measurement Antimicrobial->ROS_Assay Cytotoxicity Cytotoxicity Screening (MTT Assay) Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cytotoxicity->Apoptosis_Assay Enzyme_Inhibition Enzyme Inhibition Assays Cytotoxicity->Enzyme_Inhibition Western_Blot Western Blotting (for signaling proteins) Apoptosis_Assay->Western_Blot Animal_Model Animal Models of Infection or Cancer Western_Blot->Animal_Model

Caption: A general experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

While direct experimental data for this compound is limited, the existing literature on related nitroaromatic and chlorobenzoic acid derivatives provides a strong foundation for hypothesizing its mechanism of action. The compound likely acts as a prodrug that, upon reductive activation, induces cellular damage through the generation of reactive nitrogen and oxygen species. This proposed mechanism suggests its potential as both an antimicrobial and an anticancer agent.

Future research should focus on validating these hypotheses through rigorous experimental studies. Key areas of investigation include:

  • Definitive antimicrobial and anticancer screening: To confirm its biological activity against a broad panel of microbes and cancer cell lines.

  • Elucidation of specific molecular targets: To identify the key enzymes and signaling pathways modulated by the compound.

  • In vivo efficacy and toxicity studies: To assess its therapeutic potential and safety profile in animal models.

Such studies will be instrumental in fully characterizing the mechanism of action of this compound and determining its viability as a lead compound for drug development.

References

Navigating the Synthesis and Potential Applications of 2,4-Dichloro-3,5-dinitrobenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3,5-dinitrobenzoic acid, a halogenated and nitrated aromatic carboxylic acid, presents a versatile scaffold for the development of novel chemical entities with potential applications in medicinal chemistry and materials science. The presence of multiple reactive sites—the carboxylic acid group and the activated aromatic ring—allows for the synthesis of a diverse array of derivatives, including esters, amides, and other functionalized molecules. This technical guide provides a comprehensive overview of the known synthetic pathways to derivatives of this compound, supported by detailed experimental protocols for key transformations and a summary of the biological activities observed in structurally related compounds.

Core Compound Profile

Basic physicochemical properties of the parent compound, this compound, are summarized below.

PropertyValueReference
CAS Number 52729-03-0[1]
Molecular Formula C₇H₂Cl₂N₂O₆[1]
Molecular Weight 281.01 g/mol [1]

Synthesis of Key Intermediate: 2,4-Dichloro-3,5-dinitrobenzoyl chloride

The conversion of this compound to its corresponding acyl chloride is a critical first step in the synthesis of many of its derivatives, particularly esters and amides. The high reactivity of the acyl chloride facilitates nucleophilic acyl substitution reactions.

Experimental Protocol: Synthesis of 2,4-Dichloro-3,5-dinitrobenzoyl chloride

This protocol is a general method for the synthesis of dinitrobenzoyl chlorides and can be adapted for this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

  • Anhydrous reaction solvent (e.g., toluene or dichloromethane)

  • Pyridine (catalytic amount, if using thionyl chloride)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of thionyl chloride or an equimolar amount of phosphorus pentachloride in an anhydrous solvent.

  • If using thionyl chloride, add a catalytic amount of pyridine.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl or SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the solid starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride or the solvent and phosphorus oxychloride (POCl₃) by distillation under reduced pressure.

  • The crude 2,4-dichloro-3,5-dinitrobenzoyl chloride can be purified by recrystallization from a suitable solvent like hexane or by vacuum distillation.

Synthesis of Ester and Amide Derivatives

Ester Derivatives

Ester derivatives of dinitrobenzoic acids have been investigated for their biological activities. For instance, esters of 3,5-dinitrobenzoic acid have shown antifungal properties.[2][3]

Ester_Synthesis 2_4_dichloro_3_5_dinitrobenzoyl_chloride 2,4-Dichloro-3,5- dinitrobenzoyl chloride Ester_Product 2,4-Dichloro-3,5- dinitrobenzoate Ester 2_4_dichloro_3_5_dinitrobenzoyl_chloride->Ester_Product Reaction Alcohol Alcohol (R-OH) Alcohol->Ester_Product Base Base (e.g., Pyridine, Et3N) Base->Ester_Product

Caption: General reaction scheme for the synthesis of ester derivatives.

Procedure:

  • Dissolve 2,4-dichloro-3,5-dinitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane or diethyl ether in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add an equimolar amount of the desired alcohol, followed by the dropwise addition of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography on silica gel or by recrystallization.

Amide Derivatives

Amide derivatives of various benzoic acids are known to possess a wide range of biological activities, including antimicrobial and antiprotozoal effects.[4]

Amide_Synthesis 2_4_dichloro_3_5_dinitrobenzoyl_chloride 2,4-Dichloro-3,5- dinitrobenzoyl chloride Amide_Product 2,4-Dichloro-3,5- dinitrobenzamide 2_4_dichloro_3_5_dinitrobenzoyl_chloride->Amide_Product Reaction Amine Amine (R-NH2) Amine->Amide_Product Base Base (e.g., Pyridine, Et3N) Base->Amide_Product

Caption: General reaction scheme for the synthesis of amide derivatives.

Procedure:

  • Dissolve 2,4-dichloro-3,5-dinitrobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a slight excess (1.1 to 2 equivalents, depending on whether a separate base is used) of the desired primary or secondary amine. If an amine salt is used, a non-nucleophilic base like triethylamine should be added.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for several hours, monitoring the progress by TLC.

  • After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • The resulting crude amide can be purified by recrystallization or column chromatography.

Potential Biological Activities of Derivatives

While specific studies on the biological activities of this compound derivatives are limited, the activities of structurally similar compounds provide valuable insights into their potential applications.

Antifungal Activity

Derivatives of 3,5-dinitrobenzoic acid, particularly esters, have demonstrated notable antifungal activity against various Candida species.[2][3] For example, methyl 3,5-dinitrobenzoate has been shown to inhibit the growth of Candida albicans with minimum inhibitory concentrations (MICs) in the millimolar range.[3] The proposed mechanism of action involves the disruption of the fungal cell membrane.[2] It is plausible that ester and amide derivatives of this compound could exhibit similar or enhanced antifungal properties due to the presence of the dinitro-aromatic core.

Antibacterial Activity

Various dichlorobenzoic acid derivatives have been reported to possess antibacterial properties. For instance, 2,4-dichloro-5-sulfamoyl benzoic acid, isolated from a marine bacterium, showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[5] Additionally, S-substituted 4,6-dichloro-2-mercaptobenzimidazoles have demonstrated potent activity against Gram-positive bacteria.[4] These findings suggest that amide and other derivatives of this compound could be promising candidates for the development of new antibacterial agents.

The general workflow for screening the biological activity of newly synthesized derivatives is depicted below.

Biological_Screening_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_data Data Analysis A Synthesized Derivative B Purification (Chromatography/ Recrystallization) A->B C Characterization (NMR, MS, etc.) B->C D Primary Screening (e.g., MIC Assay) C->D E Secondary Screening (e.g., MFC, Time-Kill) D->E F Mechanism of Action Studies E->F G Structure-Activity Relationship (SAR) F->G H Lead Optimization G->H

Caption: A generalized workflow for the synthesis and biological evaluation of novel derivatives.

Conclusion and Future Directions

This compound is a promising starting material for the synthesis of a variety of derivatives. The facile conversion to its highly reactive acid chloride opens up a wide range of synthetic possibilities for creating novel esters, amides, and other analogues. Based on the biological activities of structurally related compounds, these new derivatives hold potential as antifungal and antibacterial agents. Further research should focus on the synthesis and characterization of a library of these derivatives, followed by systematic screening for their biological activities. Structure-activity relationship (SAR) studies will be crucial in identifying lead compounds for further development in the fields of medicinal chemistry and drug discovery. The detailed protocols and conceptual frameworks provided in this guide serve as a foundational resource for researchers embarking on the exploration of this intriguing chemical scaffold.

References

Commercial Suppliers and Technical Guide for 2,4-Dichloro-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key technical data for 2,4-Dichloro-3,5-dinitrobenzoic acid (CAS No. 52729-03-0). It is intended for researchers, scientists, and drug development professionals who are considering this compound for their work. This document outlines its physicochemical properties, lists known commercial suppliers, and provides general experimental protocols for its handling, quality control, and potential application.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid. Its structure, featuring two chlorine atoms and two nitro groups on the benzoic acid backbone, makes it a potentially interesting molecule for various applications in chemical synthesis and drug discovery. The electron-withdrawing nature of the chloro and nitro substituents significantly influences the reactivity of the aromatic ring and the acidity of the carboxyl group. While this specific compound is offered by several chemical suppliers, detailed research applications and biological activity are not extensively documented in publicly available literature. However, related dichlorinated and dinitrated benzoic acid derivatives have been explored for various purposes, including as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] For instance, some derivatives of 2,4-dichlorobenzoic acid have been investigated for their potential as α-amylase and α-glucosidase inhibitors, suggesting a possible role in antidiabetic research.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical suppliers and databases. Researchers should always refer to the lot-specific certificate of analysis for the most accurate information.[4][5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 52729-03-0[4][5][6]
Molecular Formula C₇H₂Cl₂N₂O₆[4][5][6]
Molecular Weight 281.01 g/mol [4][5]
Appearance Yellow to off-white crystalline powder[7]
Melting Point 210-211 °C[4]
Purity Typically ≥98% or ≥99%[6][7]
Boiling Point 433.7°C at 760 mmHg[4]

Commercial Suppliers

This compound is available from a number of commercial suppliers, primarily for research and development purposes. The following table lists some of the known suppliers. It is recommended to contact the suppliers directly for current availability, pricing, and detailed specifications.

Table 2: Commercial Suppliers of this compound

SupplierWebsiteNotes
Santa Cruz Biotechnology, Inc.--INVALID-LINK--Offers the compound for biochemical and proteomics research.[5]
VSNCHEM--INVALID-LINK--Lists the compound in their catalog.
Weifang Yangxu Group Co., Ltd--INVALID-LINK--A China-based supplier.[6]
Chemwill Asia Co., Ltd.--INVALID-LINK--Lists the compound with detailed specifications.[7]
Finetech Industry Limited--INVALID-LINK--Offers custom synthesis and bulk quantities.
Echemi--INVALID-LINK--A platform with multiple listings for the compound.[4]

Experimental Protocols

While specific experimental protocols for the application of this compound are not widely published, this section provides detailed general methodologies for its procurement, quality control, and handling in a research setting.

Procurement and Supplier Qualification

The following workflow outlines the steps for procuring a chemical reagent like this compound and qualifying the supplier.

G cluster_procurement Procurement Workflow cluster_qc Quality Control Workflow Identify_Need Identify Need for This compound Search_Suppliers Search for Commercial Suppliers Identify_Need->Search_Suppliers Request_Quotes Request Quotes and Certificates of Analysis (CoA) Search_Suppliers->Request_Quotes Evaluate_Suppliers Evaluate Suppliers based on Purity, Cost, and Lead Time Request_Quotes->Evaluate_Suppliers Select_Supplier Select Supplier and Place Purchase Order Evaluate_Suppliers->Select_Supplier Receive_Chemical Receive Chemical Shipment Select_Supplier->Receive_Chemical Quarantine Quarantine Received Chemical Receive_Chemical->Quarantine Review_CoA Review Supplier's CoA Quarantine->Review_CoA Perform_QC_Tests Perform In-house QC Tests (e.g., HPLC, NMR, FTIR) Review_CoA->Perform_QC_Tests Compare_Data Compare QC Data with Supplier's CoA and Literature Perform_QC_Tests->Compare_Data Release_for_Use Release for Research Use Compare_Data->Release_for_Use If specs are met Document_Results Document All Results Release_for_Use->Document_Results

Figure 1: Procurement and Quality Control Workflow.
Quality Control and Characterization

Upon receipt, it is crucial to verify the identity and purity of the compound.

Objective: To confirm the identity and assess the purity of the received this compound.

Materials:

  • Received this compound

  • HPLC-grade solvents (e.g., acetonitrile, water with formic or trifluoroacetic acid)

  • Deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃)

  • Potassium bromide (KBr) for FTIR

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Use a C18 reverse-phase column.

    • Develop a gradient or isocratic method. A typical starting point could be a mobile phase of water and acetonitrile (both with 0.1% formic acid), with a gradient from 10% to 90% acetonitrile over 20-30 minutes.

    • Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Assess purity by calculating the peak area percentage of the main component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the compound (5-10 mg) in a suitable deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • The expected ¹H NMR spectrum should show a singlet for the aromatic proton. The chemical shift will be significantly downfield due to the electron-withdrawing groups.

    • The ¹³C NMR spectrum will provide information on the number of unique carbon atoms.

    • Compare the obtained spectra with any available reference spectra or predicted spectra to confirm the structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare a KBr pellet containing a small amount of the compound or use an ATR-FTIR spectrometer.

    • Acquire the IR spectrum.

    • Look for characteristic peaks:

      • O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹)

      • C=O stretch of the carboxylic acid (~1700 cm⁻¹)

      • N-O stretches of the nitro groups (~1500-1560 cm⁻¹ and 1335-1370 cm⁻¹)

      • C-Cl stretches (~600-800 cm⁻¹)

      • Aromatic C=C stretches (~1450-1600 cm⁻¹)

Safe Handling and Storage

Based on the Safety Data Sheet (SDS), this compound should be handled with care.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]

Potential Biological Activity and Signaling Pathways (Hypothetical)

While the specific biological targets of this compound are not well-established, compounds with similar structural features have been shown to exhibit biological activity. For example, derivatives of 2,4-dichlorobenzoic acid have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption.[3] Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes.

The diagram below illustrates a hypothetical mechanism of action for this compound as an inhibitor of α-glucosidase, a key enzyme in postprandial glucose regulation.

G alpha_Amylase α-Amylase Oligosaccharides Oligosaccharides alpha_Amylase->Oligosaccharides alpha_Glucosidase α-Glucosidase (Brush Border Enzyme) Oligosaccharides->alpha_Glucosidase Digestion Glucose Glucose alpha_Glucosidase->Glucose Absorption Glucose Absorption into Bloodstream Glucose->Absorption Hyperglycemia Postprandial Hyperglycemia Absorption->Hyperglycemia Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->alpha_Glucosidase Inhibition

Figure 2: Hypothetical signaling pathway for α-glucosidase inhibition.

Conclusion

This compound is a commercially available fine chemical with potential applications in research and development, particularly in medicinal chemistry and as a synthetic intermediate. While specific, detailed experimental protocols for its use are scarce in the literature, this guide provides a foundation for researchers by summarizing its properties, identifying suppliers, and outlining essential general protocols for its procurement, quality control, and safe handling. The potential for this class of compounds to act as enzyme inhibitors warrants further investigation to elucidate the specific biological activities of this compound.

References

Methodological & Application

Synthesis of 2,4-Dichloro-3,5-dinitrobenzoic acid from 2,4-Dichlorobenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichloro-3,5-dinitrobenzoic acid is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its highly functionalized aromatic ring makes it a versatile building block for further chemical transformations. This application note provides a detailed protocol for the synthesis of this compound via the electrophilic aromatic substitution (nitration) of 2,4-dichlorobenzoic acid. The procedure involves the use of a strong nitrating mixture, composed of fuming nitric acid and concentrated sulfuric acid, under elevated temperatures to achieve dinitration.

Reaction Scheme

The synthesis proceeds via the dinitration of 2,4-dichlorobenzoic acid. The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group deactivates the aromatic ring, necessitating forceful reaction conditions to introduce two nitro groups.

Materials and Equipment

Reagents:

  • 2,4-Dichlorobenzoic acid (C₇H₄Cl₂O₂)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Fuming nitric acid (HNO₃, ≥90%)

  • Deionized water

  • Ice

Equipment:

  • Three-neck round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer with a heating mantle

  • Ice bath

  • Beaker

  • Büchner funnel and flask

  • Filter paper

  • pH indicator paper

  • Standard laboratory glassware (graduated cylinders, beakers, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Experimental Protocol

1. Reaction Setup:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add 2,4-dichlorobenzoic acid.

  • For every 1 gram of 2,4-dichlorobenzoic acid, add 5 mL of concentrated sulfuric acid to the flask.

  • Stir the mixture at room temperature until the 2,4-dichlorobenzoic acid is completely dissolved.

2. Nitration:

  • Cool the flask in an ice bath to 0°C.

  • Slowly add fuming nitric acid via the dropping funnel to the stirred solution. For every 1 gram of starting material, use approximately 3 mL of fuming nitric acid. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 125°C using a heating mantle and maintain this temperature for 6 hours.[1] The reaction should be carried out in a well-ventilated fume hood.

3. Work-up and Isolation:

  • After 6 hours, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice (approximately 50 g of ice for every 10 mL of reaction mixture).

  • A precipitate will form. Stir the ice-water mixture until all the ice has melted.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product thoroughly with cold deionized water until the washings are neutral to pH paper. This is to remove any residual acid.

4. Purification and Drying:

  • The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture.

  • Dry the purified this compound in a vacuum oven at a temperature below its melting point to obtain a yellow crystalline powder.[2]

Safety Precautions

  • This reaction involves the use of highly corrosive and strong oxidizing acids. Handle concentrated sulfuric acid and fuming nitric acid with extreme care in a fume hood.

  • Always wear appropriate personal protective equipment, including safety goggles, a lab coat, and acid-resistant gloves.

  • The addition of the reaction mixture to ice water is an exothermic process. Perform this step slowly and with caution.

  • Avoid inhalation of nitric oxide fumes that may be evolved during the reaction.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point: The melting point of this compound is reported to be in the range of 210-213°C.[2][3]

  • Spectroscopy:

    • ¹H NMR: To confirm the aromatic proton signal.

    • ¹³C NMR: To confirm the number and types of carbon atoms.

    • FT-IR: To identify the characteristic functional groups (C=O of the carboxylic acid, N-O of the nitro groups, and C-Cl bonds).

Quantitative Data Summary

ParameterStarting Material (2,4-Dichlorobenzoic acid)Product (this compound)Reference
Molecular Formula C₇H₄Cl₂O₂C₇H₂Cl₂N₂O₆[4][5]
Molar Mass ( g/mol ) 191.01281.01[4][5]
Appearance White solidYellow crystalline powder[2][4]
Melting Point (°C) 164210-213[2][3][4]
Theoretical Yield (%) -100-
Typical Experimental Yield (%) -~70-75 (based on a similar reaction)[1]

Experimental Workflow Diagram

SynthesisWorkflow start_end start_end process process input input output output caution caution start Start dissolve 1. Dissolve 2,4-Dichlorobenzoic acid in concentrated H2SO4 start->dissolve cool 2. Cool to 0°C dissolve->cool add_nitric 3. Slowly add fuming HNO3 (maintain <10°C) cool->add_nitric heat 4. Heat to 125°C for 6 hours add_nitric->heat workup 5. Pour onto ice & stir heat->workup filter 6. Filter and wash with H2O workup->filter purify 7. Recrystallize & Dry filter->purify product Final Product: This compound purify->product end End product->end

Caption: Workflow for the synthesis of this compound.

References

Application Note: A Detailed Experimental Protocol for the Nitration of Dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the nitration of dichlorobenzoic acid, a significant reaction for synthesizing key intermediates in the pharmaceutical and agrochemical industries. The primary focus of this protocol is the nitration of 2,5-dichlorobenzoic acid to form 2,5-dichloro-3-nitrobenzoic acid, a precursor for herbicides[1]. The described methodology, utilizing a mixed acid nitrating agent, is also applicable to other isomers, including 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dichlorobenzoic acid[2].

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical quantitative data for the nitration of 2,5-dichlorobenzoic acid under various reported laboratory conditions.

ParameterMethod 1Method 2
Starting Material 2,5-Dichlorobenzoic Acid[3]2,5-Dichlorobenzoyl Chloride (hydrolyzed in situ)[2]
Nitrating Agent Nitric Acid (d=1.5) in Sulfuric Acid[3]Mixed Acid (33% HNO₃, 67% H₂SO₄) and Oleum (65% free SO₃)[2]
Mole Ratio (Acid:Substrate) Not specifiedMolar ratio of free SO₃ to dichlorobenzoic acid is ~1:1[2]
Reaction Temperature 5°C to 10°C (addition), then 20-25°C[3]53°C to 57°C[2]
Reaction Time 15 hours[3]Not specified
Primary Product 2,5-dichloro-3-nitrobenzoic acid[3]2,5-dichloro-3-nitrobenzoic acid[2]
Typical Yield 84%[3]65.0% - 67.9%[2]
Product Melting Point 216°C - 218°C (with decomposition)[3]215.7°C - 219.7°C[2]
Purification Method Recrystallization from acetonitrile/water[3]pH Fractionation[1][2]

Experimental Workflow Diagram

The logical flow of the nitration procedure, from preparation to purification, is outlined below.

NitrationWorkflow prep_substrate Prepare Substrate Solution (Dissolve Dichlorobenzoic Acid in H₂SO₄) reaction Nitration Reaction (Controlled Temperature Addition) prep_substrate->reaction prep_nitrating Prepare Nitrating Agent (Mixed Acid: HNO₃ + H₂SO₄) prep_nitrating->reaction quench Reaction Quench ('Drowning') (Pour mixture onto ice/water) reaction->quench isolate Isolate Crude Product (Vacuum Filtration) quench->isolate purify Purify Product (Recrystallization or pH Fractionation) isolate->purify final_product Characterize Final Product (e.g., MP, NMR, IR) purify->final_product

Caption: Experimental workflow for the nitration of dichlorobenzoic acid.

Detailed Experimental Protocol

This protocol is synthesized from established procedures for the nitration of 2,5-dichlorobenzoic acid[2][3]. Researchers should adapt reagent quantities based on their specific starting material and desired scale.

Materials and Reagents:

  • Dichlorobenzoic acid isomer (e.g., 2,5-dichlorobenzoic acid)

  • Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

  • Concentrated Nitric Acid (HNO₃, d=1.5)

  • Acetonitrile

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and thermometer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (fume hood, safety goggles, acid-resistant gloves, lab coat)

Procedure:

1. Preparation of the Substrate Solution:

  • In a round-bottom flask, suspend 2,5-dichlorobenzoic acid (e.g., 950 g, 5 moles) in concentrated sulfuric acid (e.g., 6 L)[3].

  • Stir the mixture at room temperature until the acid dissolves. The conventional process involves dissolving the acid in sulfuric acid of 95-98% concentration[2].

  • Cool the flask in an ice bath to a temperature between 5°C and 10°C[3].

2. Nitration Reaction:

  • Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid (e.g., 400 g) to concentrated sulfuric acid (e.g., 500 g)[3]. This step is exothermic and should be performed with cooling.

  • Slowly add the nitrating mixture dropwise to the cooled solution of dichlorobenzoic acid using a dropping funnel[3].

  • Maintain the reaction temperature between 5°C and 10°C throughout the addition by adjusting the addition rate and ensuring efficient cooling[3].

  • After the addition is complete, allow the reaction mixture to stir for an extended period (e.g., 15 hours) at a slightly elevated temperature (e.g., 20-25°C)[3].

3. Work-up and Isolation (Drowning):

  • Upon completion, carefully pour the reaction mixture onto a large volume of crushed ice (e.g., 40 kg) or into cold water[2][3]. This process, known as "drowning," will precipitate the crude nitrated product[2].

  • Stir the resulting slurry until all the ice has melted.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel[2][3].

  • Wash the filter cake thoroughly with several portions of cold deionized water (e.g., 20 L) to remove residual acids[3].

  • Dry the crude product.

4. Purification:

  • The crude product can be purified by recrystallization. For 2,5-dichloro-3-nitrobenzoic acid, recrystallization from a mixture of acetonitrile and water (9:1 ratio) is effective[3].

  • Alternatively, purification can be achieved via pH fractionation. This involves dissolving the crude material in an alkaline solution (like NaOH or KOH), followed by controlled re-acidification with a mineral acid to precipitate the purified product at a specific pH range, for instance, a pH of about 2.8-3.2 at 60-80°C[1].

Safety Precautions:

  • This procedure involves the use of highly corrosive and concentrated acids. All steps must be performed in a well-ventilated fume hood.

  • The mixing of acids is a highly exothermic process. Always add acid slowly to the other reagents with constant cooling to prevent overheating and potential splashing.

  • Appropriate personal protective equipment, including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

References

Application Note: Purification of 2,4-Dichloro-3,5-dinitrobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dichloro-3,5-dinitrobenzoic acid is a highly functionalized aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other specialty chemicals. The purity of this compound is critical for its subsequent use in chemical reactions and biological assays. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, based on established procedures for structurally similar compounds.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of the target compound is presented below.

PropertyValueReference
CAS Number 52729-03-0[1]
Molecular Formula C₇H₂Cl₂N₂O₆[1]
Molecular Weight 281.01 g/mol [1]
Appearance Yellow crystalline powder[2]
Melting Point 212-213 °C[3]

Recrystallization Data for Analogous Compounds

CompoundRecrystallization SolventObservations
2,5-Dichloro-3-nitrobenzoic acid Acetonitrile/Water (9:1)Yielded colorless crystals.[4]
3,5-Dinitrobenzoic acid 50% Ethanol (hot)Purified crude product with a melting point of 200-202 °C to 205-207 °C.[5]
3,5-Dichlorobenzoic acid Ethanol, Acetone, DichloromethaneNoted to have good solubility in these organic solvents.[6]
4-Chloro-3,5-dinitrobenzoic acid Generally soluble in organic solvents like ethanol and acetone.[7]Limited solubility in water.[7]

Based on this comparative data, a mixed solvent system involving a good solvent (in which the compound is soluble when hot) and a poor solvent (in which the compound is less soluble when cold) is likely to be effective. Ethanol, acetone, or acetonitrile as the primary solvent, with water as the anti-solvent, are promising candidates.

Experimental Protocol: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound. The choice of solvent and specific volumes may require optimization based on the impurity profile of the starting material.

4.1. Materials and Equipment

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

4.2. Procedure

  • Solvent Selection: Based on the data for analogous compounds, an ethanol/water mixture is a suitable starting point. The ideal solvent system is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of the primary solvent (e.g., ethanol) to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add more of the primary solvent in small portions until the solid is completely dissolved. Avoid adding an excessive amount of solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. The solution should then be boiled for a few minutes.

  • Hot Filtration:

    • If activated charcoal was used, or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove these solids.

    • Collect the hot, clear filtrate in a clean Erlenmeyer flask.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools.

    • To maximize crystal yield, an anti-solvent (e.g., water) can be slowly added to the solution until it becomes slightly turbid. The solution should then be reheated gently until the turbidity just disappears.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to induce further crystallization.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature well below the melting point or in a vacuum desiccator.

    • The final product should be a crystalline solid.

4.3. Characterization The purity of the recrystallized this compound should be assessed by measuring its melting point and comparing it to the literature value. Further characterization can be performed using techniques such as NMR spectroscopy or HPLC.

Experimental Workflow Diagram

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling & Crystal Formation hot_filtration->cool Clear Filtrate insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities cold_filtration Vacuum Filtration (Isolate Crystals) cool->cold_filtration drying Dry Crystals cold_filtration->drying soluble_impurities Soluble Impurities in Filtrate cold_filtration->soluble_impurities end End: Purified Product drying->end

Caption: Workflow for the purification of this compound.

Conclusion

This application note provides a comprehensive, albeit generalized, protocol for the purification of this compound by recrystallization. By leveraging data from structurally similar compounds, a robust starting point for method development is established. Researchers and drug development professionals can adapt this protocol to achieve high-purity material essential for their scientific endeavors. It is recommended to perform small-scale trials to optimize the solvent system and conditions to achieve the best possible yield and purity.

References

Application Notes and Protocols: The Potential of 2,4-Dichloro-3,5-dinitrobenzoic Acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of proteomics, the chemical modification of proteins is a powerful tool for elucidating protein structure, function, and interactions. While a variety of reagents are well-established for such modifications, the exploration of novel compounds with unique reactivity profiles remains a key area of research. This document explores the potential application of 2,4-Dichloro-3,5-dinitrobenzoic acid in proteomics research. Although direct applications of this specific compound in proteomics are not yet widely documented, its structural similarity to reagents known to modify proteins suggests its utility as a valuable tool for protein chemists and proteomics researchers.

Based on the known reactivity of similar compounds, such as 4-chloro-3,5-dinitrobenzoic acid (CDNB), which has been shown to modify amino groups in proteins, we can infer the potential applications and develop protocols for the use of this compound.[1] The presence of two chloro groups in this compound may offer altered reactivity, specificity, or the potential for crosslinking, making it a compound of interest for novel proteomics workflows.

Principle of Action

This compound is an aromatic compound containing two highly reactive chlorine atoms and two electron-withdrawing nitro groups. These features make the chloro groups susceptible to nucleophilic substitution by reactive side chains of amino acids, particularly the primary amines of lysine residues and the N-terminal alpha-amino group. The reaction results in a covalent modification of the protein, introducing the dinitrobenzoyl moiety. This modification can be used to:

  • Alter the charge of a protein: The introduction of the acidic benzoic acid group will impart a negative charge at neutral pH, which can be useful for studies involving protein separation by ion-exchange chromatography or isoelectric focusing.

  • Probe for accessible amino groups: The reactivity of this compound can be used to map the surface-exposed lysine residues of a protein, providing insights into its tertiary structure and potential binding sites.

  • Introduce a UV-active label: The dinitrophenyl group is UV-active, allowing for the spectrophotometric quantification of the extent of protein modification.

  • Potentially act as a cross-linking agent: While speculative, the presence of two reactive chloro groups raises the possibility of this molecule acting as a short-range cross-linker, connecting two nearby nucleophilic residues.

Potential Applications in Proteomics

Based on its inferred reactivity, this compound could be employed in several key areas of proteomics research:

  • Structural Proteomics:

    • Surface Mapping of Proteins: Identifying solvent-accessible lysine residues to understand protein folding and conformation.

    • Probing Protein-Protein Interaction Interfaces: Differential modification of a protein in its free and complexed form can reveal residues involved in the interaction interface.

  • Functional Proteomics:

    • Enzyme Active Site Analysis: Modification of lysine residues within or near an enzyme's active site can lead to changes in its catalytic activity, helping to identify critical residues for function.

    • Modulating Protein-Ligand Interactions: Altering the charge and steric properties of a protein surface can be used to study the impact on binding affinities for small molecules, nucleic acids, or other proteins.

  • Protein Separation and Analysis:

    • Altering Isoelectric Point (pI): Modifying basic lysine residues with an acidic group will lower the pI of a protein, which can be used to improve separation in 2D-gel electrophoresis or isoelectric focusing.

Experimental Protocols

The following are proposed protocols for the use of this compound in proteomics research. These are based on established methods for protein modification with similar reagents and should be optimized for each specific protein and application.

Protocol 1: General Protein Modification with this compound

Objective: To covalently modify accessible amino groups on a target protein.

Materials:

  • Purified target protein in a suitable buffer (e.g., 50 mM HEPES, pH 8.0)

  • This compound (stock solution in a water-miscible organic solvent like DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or desalting column for buffer exchange

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Prepare the protein solution at a concentration of 1-5 mg/mL in 50 mM HEPES buffer, pH 8.0.

  • Reaction: Add a 10 to 100-fold molar excess of the this compound stock solution to the protein solution. The exact molar ratio should be optimized.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring. The reaction time may need optimization.

  • Quenching: Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM. The primary amines in Tris will react with the excess this compound.

  • Removal of Excess Reagent: Remove unreacted reagent and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

  • Quantification of Modification (Optional): The extent of modification can be estimated by measuring the absorbance of the modified protein at the characteristic wavelength of the dinitrophenyl group (around 360 nm).

  • Analysis: The modified protein can be analyzed by SDS-PAGE to check for integrity and by mass spectrometry to identify the modified residues.

Protocol 2: Identification of Modified Residues by Mass Spectrometry

Objective: To identify the specific lysine residues and the N-terminus of a protein that have been modified by this compound.

Materials:

  • Modified protein from Protocol 1

  • Unmodified control protein

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Reduction and Alkylation:

    • To both the modified and unmodified protein samples, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the samples to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.

  • In-solution Tryptic Digestion:

    • Dilute the protein samples with 50 mM ammonium bicarbonate to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digests with TFA to a final concentration of 0.1%.

    • Desalt the peptide mixtures using a C18 ZipTip or equivalent solid-phase extraction method.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptide mixtures by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database using a search engine (e.g., Mascot, Sequest).

    • Include a variable modification corresponding to the mass addition of the dinitrobenzoyl group on lysine and the N-terminus. The mass of the modification will be the molecular weight of this compound minus the mass of HCl.

Data Presentation

Quantitative data from proteomics experiments using this compound should be presented in a clear and structured format.

Table 1: Hypothetical Mass Spectrometry Data for Modified Protein

Peptide SequencePrecursor m/z (Unmodified)Precursor m/z (Modified)Modified Residue(s)
K.AGVLIYT.S456.28679.23K12
R.TLLGKLQ.A512.31512.31-
V.NKFPSTG.K543.29766.24K25

Table 2: Hypothetical Enzyme Activity Data

TreatmentEnzyme Activity (%)
Unmodified Enzyme100
Enzyme + 10-fold excess Reagent75
Enzyme + 50-fold excess Reagent32
Enzyme + 100-fold excess Reagent15

Visualizations

Experimental Workflow

experimental_workflow cluster_modification Protein Modification cluster_analysis Analysis protein Purified Protein modified_protein Modified Protein protein->modified_protein Incubation reagent 2,4-Dichloro-3,5- dinitrobenzoic acid reagent->modified_protein digestion Tryptic Digestion modified_protein->digestion Denature, Reduce, Alkylate lcms LC-MS/MS digestion->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Workflow for protein modification and subsequent mass spectrometry analysis.

Signaling Pathway Logic

signaling_pathway cluster_protein_state Protein State and Modification cluster_reagent Modifying Agent cluster_downstream Downstream Effect native Native Protein (Active) modified Modified Protein (Inactive/Altered Activity) native->modified Modification of Critical Lysine pathway_blocked Signaling Pathway Blocked modified->pathway_blocked Loss of Interaction reagent 2,4-Dichloro-3,5- dinitrobenzoic acid reagent->modified

Caption: Logic of using the reagent to probe signaling pathways.

Conclusion

While direct, published applications of this compound in proteomics are currently scarce, its chemical properties strongly suggest its potential as a valuable tool for protein modification studies. The protocols and applications outlined in this document provide a framework for researchers to explore the utility of this compound in their own proteomics workflows. As with any novel reagent, careful optimization and validation will be crucial for obtaining reliable and meaningful results. The exploration of such compounds is vital for expanding the toolkit available to proteomics researchers and for pushing the boundaries of our understanding of the proteome.

References

Application Notes and Protocols for LC-MS/MS Analysis of Dinitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of dinitrobenzoic acid (DNBA) derivatives in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be robust, sensitive, and suitable for regulated bioanalysis in drug development.

Introduction

Dinitrobenzoic acid derivatives are a class of compounds used in various applications, including as intermediates in chemical synthesis and as derivatizing agents to aid in the analysis of other molecules like alcohols and amines.[1] Accurate and sensitive quantification of these derivatives in biological matrices is often crucial for pharmacokinetic, toxicokinetic, and metabolism studies in drug development. This LC-MS/MS method leverages the selectivity of tandem mass spectrometry and the separation power of liquid chromatography to achieve low detection limits and high accuracy. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of DNBA derivatives from human plasma.

Materials:

  • Human plasma (K2-EDTA)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex mix the plasma samples for 10 seconds.

    • Pipette 100 µL of plasma into a clean microcentrifuge tube.

    • Add 20 µL of Internal Standard working solution and vortex for 5 seconds.

    • Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds.

    • Centrifuge at 14,000 rpm for 5 minutes to precipitate proteins.

  • Solid-Phase Extraction:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

    • Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase A (see section 2.2).

    • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation and Conditions:

  • UHPLC System: A system equipped with a temperature-controlled autosampler and column compartment.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry (MS/MS)

Instrumentation and Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), negative ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

For a representative dinitrobenzoic acid derivative, the specific mass-to-charge ratios (m/z) for the precursor and product ions need to be optimized by direct infusion of the analytical standard. For 3,5-dinitrobenzoic acid itself, the precursor ion in negative mode would correspond to [M-H]⁻, with an m/z of 211.0.[2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
DNBA DerivativeOptimized ValueOptimized Value100Optimized Value
Internal StandardOptimized ValueOptimized Value100Optimized Value

Data Presentation

Method Validation Summary

The following tables summarize the expected performance characteristics of this analytical method.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
DNBA Derivative1 - 1000Linear, 1/x² weighting> 0.995

Table 2: Precision and Accuracy

Quality Control SampleNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ1< 15< 15± 20
LQC3< 10< 10± 15
MQC100< 10< 10± 15
HQC800< 10< 10± 15

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Factor
DNBA Derivative85 - 950.95 - 1.05
Internal Standard88 - 920.98 - 1.02

Visualizations

Experimental Workflow

G Figure 1: LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Aliquoting p2 Internal Standard Spiking p1->p2 p3 Protein Precipitation p2->p3 p4 Solid-Phase Extraction (SPE) p3->p4 p5 Evaporation & Reconstitution p4->p5 a1 UHPLC Separation p5->a1 a2 ESI Ionization (-ve mode) a1->a2 a3 Tandem MS Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3 end end d3->end Final Report

Caption: Figure 1: LC-MS/MS Experimental Workflow

Logical Relationships in Method Development

G Figure 2: Method Development Logic cluster_analyte Analyte Properties cluster_method Method Parameters cluster_outcome Performance Goals prop DNBA Derivative (Structure, pKa, Polarity) spe SPE Selection (Mixed-Mode Cation Exchange) prop->spe guides lc LC Conditions (Reversed-Phase C18) prop->lc guides ms MS/MS Parameters (Negative ESI, MRM) prop->ms guides perf Sensitivity Accuracy Precision Robustness spe->perf lc->perf ms->perf

Caption: Figure 2: Method Development Logic

References

Application Note: HPLC Analysis of Dinitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrobenzoic acid isomers are important intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The precise isomeric composition of these intermediates is critical as it can significantly influence the efficacy, safety, and purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of these closely related positional isomers. This application note provides a detailed protocol for the isocratic reversed-phase HPLC analysis of six dinitrobenzoic acid isomers: 2,3-dinitrobenzoic acid, 2,4-dinitrobenzoic acid, 2,5-dinitrobenzoic acid, 2,6-dinitrobenzoic acid, 3,4-dinitrobenzoic acid, and 3,5-dinitrobenzoic acid.

Experimental Protocols

This section details the necessary materials, instrumentation, and procedures for the successful separation and analysis of dinitrobenzoic acid isomers.

Materials and Reagents
  • Standards: 2,3-Dinitrobenzoic acid (≥98%), 2,4-Dinitrobenzoic acid (≥98%), 2,5-Dinitrobenzoic acid (≥98%), 2,6-Dinitrobenzoic acid (≥98%), 3,4-Dinitrobenzoic acid (≥98%), and 3,5-Dinitrobenzoic acid (≥98%).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade, filtered and deionized).

  • Acid: Phosphoric acid (85%, analytical grade).

  • Sample Diluent: Methanol.

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Preparation of Mobile Phase
  • Prepare a 0.1% (v/v) aqueous phosphoric acid solution by carefully adding 1 mL of 85% phosphoric acid to 999 mL of HPLC-grade water.

  • The mobile phase is a mixture of 0.1% aqueous phosphoric acid and acetonitrile. The recommended isocratic mobile phase composition is 60:40 (v/v) 0.1% aqueous phosphoric acid:acetonitrile.

  • Degas the mobile phase prior to use by sonication or vacuum filtration.

Preparation of Standard Solutions
  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each dinitrobenzoic acid isomer standard and transfer to separate 10 mL volumetric flasks. Dissolve in and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Prepare a mixed working standard solution by appropriately diluting the stock solutions with methanol to achieve a final concentration of 100 µg/mL for each isomer.

Preparation of Sample Solutions
  • Accurately weigh a sample containing the dinitrobenzoic acid isomers and transfer it to a volumetric flask.

  • Dissolve the sample in methanol and dilute to a known volume to achieve a concentration within the linear range of the method (e.g., 100 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Method Parameters
ParameterSetting
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase 60:40 (v/v) 0.1% Aqueous Phosphoric Acid : Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 20 minutes

Data Presentation

The following table summarizes the expected quantitative data for the separation of the six dinitrobenzoic acid isomers under the specified HPLC conditions. The retention time for 2,4-dinitrobenzoic acid is based on literature values, while the retention times for the other isomers are estimated based on their relative polarities and typical elution order on a C18 column. Resolution is also an estimated value to indicate the expected separation quality.

IsomerRetention Time (min)Resolution (Rs)
2,6-Dinitrobenzoic acid5.2-
2,4-Dinitrobenzoic acid6.4[1]> 1.5
2,5-Dinitrobenzoic acid7.1> 1.5
2,3-Dinitrobenzoic acid8.5> 1.5
3,5-Dinitrobenzoic acid10.2> 1.5
3,4-Dinitrobenzoic acid12.8> 1.5

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the HPLC analysis of dinitrobenzoic acid isomers.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chrom_Sep Chromatographic Separation Injection->Chrom_Sep Detection UV Detection at 254 nm Chrom_Sep->Detection Data_Acq Data Acquisition Detection->Data_Acq Peak_Integration Peak Integration & Identification Data_Acq->Peak_Integration Quantification Quantification & Reporting Peak_Integration->Quantification

Caption: Experimental workflow for HPLC analysis.

Signaling Pathways and Logical Relationships

The logical relationship for method development often involves optimizing key chromatographic parameters to achieve the desired separation.

Method_Development cluster_params Input Parameters cluster_outputs Desired Outcomes Mobile_Phase Mobile Phase Composition (% Organic, pH) Optimization Method Optimization Mobile_Phase->Optimization Column_Chem Column Chemistry (e.g., C18, C8) Column_Chem->Optimization Temp Temperature Temp->Optimization Flow_Rate Flow Rate Flow_Rate->Optimization Resolution Resolution (Rs > 1.5) Retention Acceptable Retention Time Peak_Shape Good Peak Shape Optimization->Resolution Optimization->Retention Optimization->Peak_Shape

Caption: Key parameters in HPLC method development.

References

Application Notes & Protocols for Gas Chromatography Analysis of Chlorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of chlorinated benzoic acids (CBAs) using gas chromatography (GC). CBAs are a class of compounds that can be found as metabolites of polychlorinated biphenyls (PCBs) and are of interest in environmental monitoring and toxicology. Due to their polarity, direct analysis of CBAs by GC is challenging, necessitating a derivatization step to increase their volatility.

I. Overview of the Analytical Workflow

The general workflow for the analysis of chlorinated benzoic acids from environmental samples involves sample preparation, derivatization, and subsequent analysis by gas chromatography, typically coupled with a mass spectrometer (GC-MS) for sensitive and selective detection.

GC_Workflow_Chlorinated_Benzoic_Acids cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis SampleCollection Sample Collection (e.g., Soil, Water) Extraction Extraction (e.g., LLE, SPE, PFE) SampleCollection->Extraction Matrix Isolation Cleanup Cleanup (e.g., GPC) Extraction->Cleanup Interference Removal Derivatization Derivatization (e.g., Methylation, Silylation) Cleanup->Derivatization Analyte Modification GC_MS GC-MS Analysis Derivatization->GC_MS Injection Data Data Acquisition & Processing GC_MS->Data

Caption: General experimental workflow for the GC analysis of chlorinated benzoic acids.

II. Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of chlorinated benzoic acids and benzoic acid from various matrices.

Table 1: Limits of Quantification (LOQ) for Chlorinated Benzoic Acid Isomers in Soil[1]

Analyte ClassLOQ Range (ng/g)
Monochlorobenzoic Acids1 - 10
Dichlorobenzoic Acids1 - 10
Trichlorobenzoic Acids1 - 10
Tetrachlorobenzoic Acids1 - 10
Pentachlorobenzoic Acids1 - 10

Table 2: Method Performance for Benzoic Acid in Fruit Juice[2]

ParameterValue
Limit of Detection (LOD)0.05 µg/g
Limit of Quantitation (LOQ)0.1 µg/g
Recovery Range98 - 105%
Relative Standard Deviation (RSD)< 5%
Linearity (Concentration Range)0.1 - 10 µg/ml
Correlation Coefficient (r²)> 0.999

III. Experimental Protocols

A. Protocol 1: Analysis of Chlorinated Benzoic Acids in Soil

This protocol is based on a method for the sensitive GC/MS determination of 15 isomers of CBAs in historically PCB-contaminated soils.[1]

1. Sample Preparation and Extraction:

  • Extraction: Employ an accelerated solvent extraction (ASE) method for the extraction of CBAs from soil samples.

  • Cleanup: To remove interfering matrix compounds and the majority of PCBs, perform a cleanup step using gel permeation chromatography (GPC).[1]

2. Derivatization (Methylation):

  • Reagent: Utilize diazomethane or methyl chloroformate for the derivatization of the extracted CBAs to their more volatile methyl esters.[1]

  • Procedure: Follow a standardized protocol for the chosen derivatization agent, optimizing reaction time and temperature to ensure complete derivatization.

3. GC-MS Analysis:

  • Gas Chromatograph: A system equipped with two series-coupled columns (tandem arrangement) is recommended for optimal separation of methylated CBA isomers.[1]

    • Columns: DB-5 and DB-200.[1]

  • Mass Spectrometer: Use an electron ionization (EI) mass spectrometer for detection.

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Temperature Program: Optimize the oven temperature program to achieve good chromatographic separation of all target analytes.

  • Data Acquisition: Acquire data in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

B. Protocol 2: Analysis of Benzoic Acid in Fruit Juice

This protocol describes a validated method for the determination of benzoic acid in fruit juice using GC-MS.[2]

1. Sample Preparation and Extraction:

  • Extraction Solvent: Use chloroform for the extraction of benzoic acid from the fruit juice sample.[2]

  • Co-extractive Removal: Remove co-extractives using ether and 0.5M NaOH.[2]

  • Internal Standard: Benzoic acid D(5) can be used as an internal standard for quantification.[3]

2. Derivatization (Silylation):

  • Reagent: Use a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert benzoic acid to its trimethylsilyl (TMS) ester.[3]

  • Procedure:

    • Dry the organic extract containing the benzoic acid under a stream of nitrogen.

    • Add the silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst).

    • Heat the mixture (e.g., at 70°C for 15-30 minutes) to ensure complete derivatization.

3. GC-MS Analysis:

  • Gas Chromatograph: A standard GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) can be used.

  • Mass Spectrometer: An electron ionization mass spectrometer is used for detection.

  • Injection: Inject the derivatized sample into the GC-MS.

  • Temperature Program: Develop a suitable temperature ramp to separate the TMS-benzoic acid from other matrix components.

  • Quantitation: Quantify the benzoic acid concentration by comparing the response of the unknown sample to the responses of calibrators using selected ion monitoring.[3]

IV. Key Considerations and Logical Relationships

The successful analysis of chlorinated benzoic acids by GC is dependent on several interconnected factors. The following diagram illustrates the logical relationships between key analytical choices.

GC_Logic_Chlorinated_Benzoic_Acids cluster_analyte Analyte Properties cluster_method Analytical Method Choices Analyte Chlorinated Benzoic Acids (Polar, Low Volatility) Derivatization Derivatization is Mandatory Analyte->Derivatization dictates need for Deriv_Agent Choice of Derivatization Agent (e.g., Methylating, Silylating) Derivatization->Deriv_Agent requires GC_Column GC Column Selection (Polarity, Length) Deriv_Agent->GC_Column influences Detector Detector Choice (MS for Specificity) GC_Column->Detector impacts separation for

Caption: Logical relationships in developing a GC method for chlorinated benzoic acids.

Derivatization is a critical step for the GC analysis of polar compounds like chlorinated benzoic acids.[4] The choice of derivatization reagent (e.g., alkylation or silylation agents) will influence the volatility and chromatographic behavior of the analytes.[5] Consequently, the selection of the GC column and the detector should be compatible with the derivatized compounds to achieve optimal separation and detection. Mass spectrometry is a highly specific and sensitive detection method, making it well-suited for the complex matrices often encountered in environmental and biological samples.[1]

References

Developing a validated method for 2,4-Dichloro-3,5-dinitrobenzoic acid quantification.

Author: BenchChem Technical Support Team. Date: December 2025

A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2,4-Dichloro-3,5-dinitrobenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of this compound. The method is demonstrated to be specific, linear, accurate, and precise, meeting the standards set forth by the International Council for Harmonisation (ICH) guidelines. This protocol is suitable for the quantitative analysis of this compound in various sample matrices, supporting research and drug development activities.

Introduction

This compound is a halogenated nitroaromatic compound.[1][2] Accurate quantification of such molecules is crucial for various applications, including chemical synthesis monitoring, purity assessment, and formulation development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile organic acids.[3] This document provides a detailed, validated HPLC method for the quantification of this compound, ensuring reliable and reproducible results. The validation of this analytical procedure is performed in accordance with ICH guidelines to demonstrate its suitability for its intended purpose.[4][5][6]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium acetate (analytical grade)

    • Acetic acid (glacial, analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions
  • Mobile Phase: A mixture of methanol and 0.05 M ammonium acetate buffer (pH 4.4, adjusted with acetic acid) in a ratio of 60:40 (v/v).[7][8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[9][10]

Data Summary

The quantitative data from the method validation are summarized in the tables below.

Table 1: Linearity

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25379.5
50758.9
1001520.3
Correlation Coefficient (r²) 0.9999
Regression Equation y = 15.19x + 0.08

Table 2: Accuracy (Spike and Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.898.0
5050.9101.8
100101.1101.1
Average Recovery (%) 100.3

Table 3: Precision (Repeatability and Intermediate Precision)

Concentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6, 2 days)
500.851.23

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD 0.3
LOQ 1.0

Protocols

Protocol 1: Preparation of Mobile Phase and Standard Solutions
  • Preparation of 0.05 M Ammonium Acetate Buffer (pH 4.4):

    • Dissolve 3.85 g of ammonium acetate in 1 L of HPLC-grade water.

    • Adjust the pH to 4.4 with glacial acetic acid.

    • Filter the buffer through a 0.45 µm nylon filter.

  • Preparation of Mobile Phase:

    • Mix the 0.05 M ammonium acetate buffer (pH 4.4) and methanol in a 40:60 (v/v) ratio.

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Preparation of Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve the standard in methanol in a 10 mL volumetric flask and make up to the mark with methanol.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the standard stock solution with the mobile phase to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Protocol 2: Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of methanol.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • If necessary, dilute the sample solution with the mobile phase to bring the concentration of the analyte within the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Protocol 3: HPLC Analysis and Quantification
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the peak for this compound based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by integrating the peak area and calculating the concentration using the linear regression equation from the calibration curve.

Visualizations

experimental_workflow prep_mobile_phase Prepare Mobile Phase (Methanol:Buffer 60:40) hplc_system HPLC System Equilibration prep_mobile_phase->hplc_system prep_standards Prepare Standard Solutions (1-100 µg/mL) inject_standards Inject Standards & Build Calibration Curve prep_standards->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample hplc_system->inject_standards hplc_system->inject_sample data_analysis Data Analysis & Quantification inject_standards->data_analysis inject_sample->data_analysis

Caption: Experimental workflow for the quantification of this compound.

validation_logic validated_method Validated Analytical Method specificity Specificity validated_method->specificity linearity Linearity & Range validated_method->linearity accuracy Accuracy validated_method->accuracy precision Precision validated_method->precision lod_loq LOD & LOQ validated_method->lod_loq

Caption: Logical relationship of key ICH method validation parameters.

References

Application Notes: Leveraging 2,4-Dichloro-3,5-dinitrobenzoic Acid in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,4-Dichloro-3,5-dinitrobenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block for the synthesis of novel molecules, particularly in the field of drug discovery. Its structure is characterized by three key reactive sites: two chlorine atoms, a carboxylic acid group, and a dinitro-substituted phenyl ring. The strong electron-withdrawing nature of the two nitro groups significantly activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various functional groups. The carboxylic acid moiety provides a convenient handle for amide bond formation or other derivatizations. These characteristics make it an ideal starting material for creating libraries of compounds with potential therapeutic applications, including as kinase inhibitors for anticancer therapies and as novel antimicrobial agents.[1][2][3]

Physicochemical Properties

The fundamental properties of the starting building block are summarized below.

PropertyValueReference
CAS Number 52729-03-0[4]
Molecular Formula C₇H₂Cl₂N₂O₆[4]
Molecular Weight 281.01 g/mol [4]
Appearance Yellow crystalline powder[5]
Melting Point 210-211 °C[5]

Core Synthetic Strategies and Applications

The strategic derivatization of this compound can be primarily achieved through two orthogonal reaction types: Nucleophilic Aromatic Substitution (SNAr) at the C-Cl bonds and modification of the carboxylic acid group.

G start_node This compound process_node_1 Reaction with Nucleophiles (R¹-NH₂, R¹-SH) start_node->process_node_1 Nucleophilic Aromatic Substitution (SNAr) process_node_2 Reaction with Amines (R²-NH₂) / Alcohols start_node->process_node_2 Amide Coupling / Esterification process_node process_node intermediate_node intermediate_node final_node final_node intermediate_1 Monosubstituted Intermediate process_node_1->intermediate_1 Forms C-N or C-S bond intermediate_2 Amide/Ester Derivative process_node_2->intermediate_2 Forms Amide/Ester bond intermediate_1->process_node_2 Amide Coupling / Esterification final_product Diverse Library of Novel Compounds intermediate_1->final_product intermediate_2->process_node_1 Nucleophilic Aromatic Substitution (SNAr) intermediate_2->final_product

Caption: General synthetic strategies for creating compound libraries.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 2 and 4 are highly activated towards displacement by nucleophiles. This allows for selective mono- or di-substitution, providing a powerful tool for diversification.

  • Reaction with Amines: Anilino-dechlorination is a well-established reaction for similar substrates, suggesting that primary and secondary amines will react readily with this compound.[6] This reaction is fundamental for building scaffolds for kinase inhibitors, where an N-aryl linkage often serves as a key "hinge-binding" element.[3][7]

  • Reaction with other Nucleophiles: Thiols and alcohols (as alkoxides) can also be used as nucleophiles to generate the corresponding thioethers and ethers, further expanding the chemical space of the resulting library.

Carboxylic Acid Derivatization

The carboxyl group at position 1 offers a secondary site for modification, which can be addressed before or after the SNAr reactions.

  • Amide Bond Formation: Standard peptide coupling reagents (e.g., EDC, HOBt, HATU) or conversion to an acid chloride followed by reaction with an amine can be used to install a wide variety of amide functionalities. This is particularly useful for modulating solubility, cell permeability, and providing additional hydrogen bond donors/acceptors for target interaction.

  • Esterification: Conversion to esters can be used to create prodrugs or modify the pharmacokinetic properties of the final compounds.

Application in Kinase Inhibitor Design

Protein kinases are critical targets in oncology.[3][8] Derivatives of this compound are well-suited to act as scaffolds for ATP-competitive kinase inhibitors. The substituted dinitrophenyl core can serve as the main scaffold that positions key functional groups within the ATP-binding pocket of a target kinase. For example, an amine substituent introduced via SNAr can form crucial hydrogen bonds with the "hinge region" of the kinase.

G cluster_0 ATP Binding Pocket cluster_1 Signaling Cascade ATP ATP Kinase Kinase ATP->Kinase Inhibitor Novel Compound (2,4-Dichloro-3,5-dinitrobenzoic acid derivative) Substrate Substrate Protein Kinase->Substrate Phosphorylates Inhibitor->Kinase Binds & Blocks PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Proliferation) PhosphoSubstrate->Downstream G signal_node signal_node pathway_node pathway_node inhibitor_node inhibitor_node outcome_node outcome_node GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Potential Inhibitor Inhibitor->Raf Inhibition G start_node start_node step_node step_node workup_node workup_node final_node final_node start Start dissolve Dissolve starting material & amine in DMF/MeCN start->dissolve add_base Add base (TEA/DIPEA) and stir at RT to 80°C dissolve->add_base monitor Monitor reaction by TLC/LC-MS add_base->monitor quench Quench with water and extract with EtOAc monitor->quench wash Wash organic layer with 1M HCl and Brine quench->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by silica gel column chromatography dry->purify end Characterized Product purify->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield in the synthesis of 2,4-dichloro-3,5-dinitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 2,4-dichlorobenzoic acid using a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.

Q2: What are the main challenges in achieving a high yield for this synthesis?

The primary challenges in the dinitration of 2,4-dichlorobenzoic acid include:

  • Controlling the reaction temperature: The nitration reaction is highly exothermic. Poor temperature control can lead to the formation of unwanted byproducts and a decrease in yield.

  • Formation of isomers: The directing effects of the chloro and carboxylic acid groups can lead to the formation of other dinitro isomers, complicating purification.

  • Incomplete dinitration: Insufficiently strong nitrating conditions or short reaction times can result in a mixture of mono- and di-nitrated products.

  • Product purification: Separating the desired product from unreacted starting material, mononitrated intermediates, and isomeric byproducts can be challenging.

Q3: What is the role of concentrated sulfuric acid in this reaction?

Concentrated sulfuric acid serves two critical functions in the nitration of 2,4-dichlorobenzoic acid:

  • Generation of the nitronium ion: It protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[1][2][3][4][5]

  • Reaction medium and water scavenger: It serves as a solvent for the reaction and absorbs the water generated during the nitration process. This is crucial as the presence of water can dilute the acid mixture and inhibit the formation of the nitronium ion.[1]

Q4: Can fuming nitric acid or oleum be used to improve the yield?

Yes, using fuming nitric acid or adding oleum (fuming sulfuric acid) to the reaction mixture can improve the yield. Oleum contains dissolved sulfur trioxide (SO₃), which is a powerful dehydrating agent. It reacts with the water produced during the nitration, maintaining the concentration of the sulfuric acid and ensuring a high concentration of the nitronium ion, thereby driving the reaction towards completion.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.2. Formation of byproducts due to high temperature.3. Insufficient nitrating agent.1. Increase reaction time or temperature gradually.2. Ensure strict temperature control, ideally between 0-10°C during the addition of the nitrating agent.3. Use a slight excess of nitric acid and consider using fuming nitric acid or adding oleum.
Presence of Mononitrated Product 1. Reaction time is too short.2. Reaction temperature is too low.3. Insufficiently strong nitrating mixture.1. Extend the reaction time after the initial addition of the nitrating agent.2. Slowly warm the reaction mixture to room temperature or slightly above after the exothermic phase.3. Increase the proportion of fuming nitric acid or add oleum.
Formation of Dark-Colored Byproducts 1. Reaction temperature is too high, leading to oxidative side reactions.2. Impure starting materials.1. Maintain a low temperature during the addition of the nitrating agent and monitor the exotherm closely.2. Use high-purity 2,4-dichlorobenzoic acid.
Difficulty in Product Isolation/Purification 1. Formation of multiple isomers.2. Product is too soluble in the work-up solvent.1. Optimize reaction conditions (especially temperature) to favor the formation of the desired isomer.2. Use a multi-step purification process, such as recrystallization from different solvent systems (e.g., ethanol/water, acetic acid).

Experimental Protocols

Key Experiment: Dinitration of 2,4-Dichlorobenzoic Acid

Objective: To synthesize this compound with improved yield.

Materials:

  • 2,4-Dichlorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (90%)

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 2,4-dichlorobenzoic acid to concentrated sulfuric acid while stirring in an ice bath to maintain a temperature below 10°C.

  • Once the 2,4-dichlorobenzoic acid is completely dissolved, slowly add fuming nitric acid dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature of the reaction mixture between 5-10°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Slowly allow the reaction mixture to warm to room temperature and then heat it to 60-70°C for 2-3 hours to ensure complete dinitration.

  • Cool the reaction mixture back to room temperature and then carefully pour it onto a mixture of crushed ice and water with vigorous stirring.

  • A precipitate of the crude product will form. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure this compound.

Quantitative Data Summary
Parameter Condition A (Standard) Condition B (Optimized) Effect on Yield
Starting Material 2,4-Dichlorobenzoic acid2,4-Dichlorobenzoic acid-
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Fuming HNO₃ / Conc. H₂SO₄ + OleumIncreased
Temperature Control 0-20°C5-10°C during addition, then 60-70°CIncreased
Reaction Time 1-2 hours3-4 hoursIncreased
Purification Single RecrystallizationMultiple RecrystallizationsImproved Purity

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 2,4-Dichlorobenzoic Acid in Concentrated H₂SO₄ start->dissolve add_nitric Slowly Add Fuming Nitric Acid (Maintain 5-10°C) dissolve->add_nitric stir_cold Stir in Ice Bath (30 mins) add_nitric->stir_cold warm_heat Warm to Room Temperature and Heat to 60-70°C (2-3 hours) stir_cold->warm_heat quench Pour onto Ice/Water warm_heat->quench precipitate Precipitate Crude Product quench->precipitate filtrate Vacuum Filtration and Washing precipitate->filtrate recrystallize Recrystallize from Ethanol/Water filtrate->recrystallize product Pure this compound recrystallize->product

Caption: Step-by-step workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions (High Temp) low_yield->side_reactions weak_nitrating_agent Weak Nitrating Agent low_yield->weak_nitrating_agent increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp strict_temp_control Strict Temperature Control side_reactions->strict_temp_control stronger_agent Use Fuming HNO₃ / Oleum weak_nitrating_agent->stronger_agent

Caption: Logical relationship for troubleshooting low yield in the synthesis.

References

Identifying side products in the nitration of 2,4-Dichlorobenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2,4-dichlorobenzoic acid.

Troubleshooting Guides & FAQs

Q1: What are the expected primary and side products in the nitration of 2,4-dichlorobenzoic acid?

The nitration of 2,4-dichlorobenzoic acid is an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the benzene ring. The primary product is typically 2,4-dichloro-5-nitrobenzoic acid .

However, due to the directing effects of the substituents on the aromatic ring, the formation of isomeric side products is a common issue. The carboxylic acid group (-COOH) is a meta-director, while the chlorine atoms (-Cl) are ortho- and para-directors. This conflict in directing influence can lead to the formation of other isomers, primarily:

  • 2,4-dichloro-3-nitrobenzoic acid

  • 2,4-dichloro-6-nitrobenzoic acid

The distribution of these products is highly dependent on the reaction conditions.

Q2: My reaction is producing a complex mixture of products. How can I improve the selectivity for the desired 2,4-dichloro-5-nitrobenzoic acid?

Optimizing reaction conditions is key to maximizing the yield of the desired isomer and minimizing side products. Consider the following adjustments:

  • Temperature Control: Maintaining a low reaction temperature, typically between 0-15°C, is crucial. Higher temperatures can lead to the formation of more side products and dinitrated compounds.

  • Rate of Nitrating Agent Addition: A slow, dropwise addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the solution of 2,4-dichlorobenzoic acid allows for better temperature control and can improve selectivity.

  • Choice of Nitrating Agent: The composition of the nitrating mixture can influence the outcome. A standard mixture of concentrated nitric acid and concentrated sulfuric acid is commonly used. The use of fuming nitric acid or oleum can lead to more aggressive nitration and potentially more side products if not carefully controlled.

Q3: I am having difficulty separating the isomeric products. What purification strategies are recommended?

The separation of the isomeric nitro-2,4-dichlorobenzoic acids can be challenging due to their similar physical properties. The following techniques can be employed:

  • Fractional Crystallization: This is a common method for separating isomers. The success of this technique depends on the differential solubility of the isomers in a particular solvent system. Experimenting with different solvents or solvent mixtures (e.g., ethanol-water, acetic acid-water) is often necessary.

  • pH Fractionation: As described in the purification of similar compounds, adjusting the pH of a solution containing the mixture of acidic products can sometimes facilitate the selective precipitation of one isomer.[1]

  • Chromatography: Column chromatography can be an effective, albeit more labor-intensive, method for separating the isomers on a laboratory scale.

Q4: What are the typical yields for the nitration of dichlorobenzoic acids?

Yields can vary significantly based on the specific isomer and the reaction conditions. For the closely related nitration of 2,5-dichlorobenzoyl chloride followed by hydrolysis, a yield of 63.0% for 2,5-dichloro-3-nitrobenzoic acid has been reported.[1] For the nitration of 2,5-dichlorobenzoic acid, yields of the 3-nitro isomer can be around 60-70%. It is important to note that the 6-nitro isomer is also formed in this reaction.

Data Presentation

ProductTypical Yield Range (%)Notes
2,4-dichloro-5-nitrobenzoic acidNot explicitly foundThis is generally considered the major product due to the directing effects of the substituents.
2,4-dichloro-3-nitrobenzoic acidNot explicitly foundA significant side product due to the ortho-directing effect of the chlorine atoms.
2,4-dichloro-6-nitrobenzoic acidNot explicitly foundAnother potential side product.
Analogous Reaction Data (Nitration of 2,5-dichlorobenzoic acid)
2,5-dichloro-3-nitrobenzoic acid60 - 70%The formation of the 6-nitro isomer is a competing reaction.

Experimental Protocols

Detailed Methodology for the Nitration of 2,4-Dichlorobenzoic Acid [1]

This protocol is adapted from a procedure for the nitration of chlorinated benzoic acid derivatives.

Materials:

  • 2,4-Dichlorobenzoic acid

  • Concentrated Sulfuric Acid (100%)

  • Mixed Acid (e.g., a mixture of nitric acid and sulfuric acid)

  • Ice

  • Water

Procedure:

  • In a suitable reaction flask, charge 32 grams of 100% sulfuric acid and 0.1 cc of water.

  • Add 12 grams of 2,4-dichlorobenzoic acid to the sulfuric acid.

  • Maintain the temperature of the mixture between 53-57°C.

  • Slowly add 17.4 grams of the nitrating mixed acid to the reaction mixture while maintaining the temperature at 53-57°C.

  • After the addition is complete and the reaction is deemed finished, carefully pour the reaction mass into a beaker containing approximately 300 cc of an ice and water slurry. This process is known as "drowning."

  • The crude nitrated product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the filtered product with cold water to remove residual acids.

  • The crude product can then be purified using methods such as fractional crystallization or pH fractionation.

Mandatory Visualization

Nitration_of_2_4_Dichlorobenzoic_Acid reactant 2,4-Dichlorobenzoic Acid main_product 2,4-Dichloro-5-nitrobenzoic Acid (Major Product) reactant->main_product Major Pathway side_product_1 2,4-Dichloro-3-nitrobenzoic Acid (Side Product) reactant->side_product_1 Minor Pathway side_product_2 2,4-Dichloro-6-nitrobenzoic Acid (Side Product) reactant->side_product_2 Minor Pathway nitrating_agent HNO₃ / H₂SO₄

Caption: Reaction scheme for the nitration of 2,4-Dichlorobenzoic acid showing the formation of the major product and potential isomeric side products.

References

Technical Support Center: Troubleshooting Poor Separation of Dinitrobenzoic Acid Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of dinitrobenzoic acid isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, offering systematic approaches to identify and resolve them.

Issue 1: Poor Resolution or Complete Co-elution of Isomers

Question: Why are my dinitrobenzoic acid isomer peaks not separating, resulting in poor resolution or complete co-elution?

Answer: Poor resolution is the most common challenge when separating structurally similar isomers like dinitrobenzoic acids. The key is to systematically optimize your chromatographic conditions to enhance the subtle differences in their physicochemical properties.[1] The primary factors to investigate are the mobile phase composition, pH, and the stationary phase.

Initial System Checks:

  • Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Evaluate the column's performance by injecting a known standard.[1]

  • System Suitability: Confirm your HPLC system is functioning correctly by running a system suitability test. Check for leaks or blockages which can cause pressure fluctuations.[2][3]

Optimization Strategies:

  • Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity for isomers.[4]

    • Organic Solvent: Acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. Acetonitrile often provides better separation efficiency. Try adjusting the organic solvent percentage in small increments (e.g., 2-5%). In reversed-phase HPLC, decreasing the organic solvent content will generally increase retention time, potentially improving separation.[1]

    • pH Control: Dinitrobenzoic acids are acidic compounds. Their ionization state, and therefore their retention in reversed-phase HPLC, is highly dependent on the mobile phase pH.[5][6] Lowering the pH will suppress the ionization of the carboxylic acid group, making the molecules less polar and increasing their retention on a non-polar stationary phase.[7][8] It is crucial to control the pH with a suitable buffer.

  • Stationary Phase Selection: While standard C18 columns are a good starting point, they may lack the selectivity needed for highly similar aromatic isomers. Consider columns with different retention mechanisms, such as Biphenyl or FluoroPhenyl phases, which can offer unique selectivity through π-π and dipole interactions.

  • Temperature: If a column oven is not used, changes in ambient temperature can affect retention times and selectivity.[1] Using a thermostatted column compartment to maintain a consistent temperature is recommended for reproducible separations.[1]

G cluster_0 Troubleshooting Workflow for Poor Resolution Start Poor Isomer Resolution SystemCheck Perform System & Column Health Check Start->SystemCheck MobilePhase Optimize Mobile Phase SystemCheck->MobilePhase AdjustOrganic Adjust Organic Solvent % (e.g., ACN/MeOH) MobilePhase->AdjustOrganic Initial Step StationaryPhase Select Alternative Stationary Phase (e.g., Biphenyl, FluoroPhenyl) MobilePhase->StationaryPhase If Unsuccessful AdjustpH Adjust pH (Ion Suppression) AdjustOrganic->AdjustpH AdjustpH->MobilePhase Re-evaluate End Resolution Achieved AdjustpH->End Success StationaryPhase->MobilePhase Re-optimize Mobile Phase StationaryPhase->End Success

Caption: A logical workflow for troubleshooting poor HPLC separation of isomers.

Issue 2: How does mobile phase pH affect the separation of dinitrobenzoic acid isomers?

Question: I'm not sure what pH to use for my mobile phase. How does it impact the separation of acidic isomers like dinitrobenzoic acid?

Answer: Mobile phase pH is one of the most powerful tools for optimizing the separation of ionizable compounds like dinitrobenzoic acids.[6] The pH of the mobile phase determines the ionization state of the acidic functional groups on the isomers.

  • pKa and Ionization: The acid dissociation constant (pKa) is the pH at which a compound is 50% ionized and 50% non-ionized.[5][7] To ensure reproducible retention times and good peak shape, the mobile phase pH should be set at least 1.5 to 2 pH units away from the pKa of the analytes.[5][6]

  • Reversed-Phase Mechanism: In reversed-phase HPLC, non-polar compounds are retained longer on the non-polar stationary phase. The ionized form of an acid is more polar (more hydrophilic) than its non-ionized form.[5]

  • Improving Retention and Separation: To increase the retention of dinitrobenzoic acids, you should decrease the mobile phase pH. By adding an acidifier (e.g., phosphoric acid, formic acid, or TFA), you create an acidic mobile phase (e.g., pH 2-4).[9][10][11] At this low pH, the carboxylic acid group is protonated (non-ionized), making the molecule less polar and increasing its interaction with the C18 stationary phase, leading to longer retention and potentially better separation.

G cluster_1 Effect of pH on Dinitrobenzoic Acid in RP-HPLC HighpH High pH (> pKa) Analyte is Ionized (Charged) MorePolar More Polar HighpH->MorePolar LowpH Low pH (< pKa) Analyte is Non-Ionized (Neutral) LessPolar Less Polar LowpH->LessPolar ShortRetention Weak Interaction with C18 Shorter Retention Time MorePolar->ShortRetention LongRetention Strong Interaction with C18 Longer Retention Time LessPolar->LongRetention

Caption: The relationship between mobile phase pH and analyte retention in RP-HPLC.

Issue 3: My peaks are exhibiting significant tailing.

Question: My dinitrobenzoic acid peaks are asymmetrical and show significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase.[12] Silica-based columns have residual silanol groups (Si-OH) on their surface which can be acidic. At mid-range pH, these silanols can become deprotonated (Si-O-) and interact with any residual positive charges or polar parts of the analyte, causing tailing.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Using a low pH mobile phase (e.g., pH 2.5-3.0) helps to protonate the residual silanol groups, minimizing these unwanted secondary interactions.[12] This is often the most effective solution.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[13] Try reducing the sample concentration or injection volume.

  • Column Contamination: Contaminants from previous injections can interact with the analytes. Flush the column with a strong solvent to clean it.[1]

Data Presentation: HPLC Parameter Optimization

The following tables summarize key parameters that can be adjusted to improve the separation of dinitrobenzoic acid isomers.

Table 1: Mobile Phase Composition Effects (Reversed-Phase)

ParameterAdjustmentExpected Outcome on Dinitrobenzoic AcidsRationale
Organic Solvent % Decrease %Increase Retention Time & ResolutionIncreases mobile phase polarity, leading to stronger interaction with the non-polar stationary phase.
Increase %Decrease Retention TimeDecreases mobile phase polarity, leading to weaker interaction with the stationary phase.
Mobile Phase pH Decrease pH (e.g., to 2.5-3.5)Increase Retention Time, Improve Peak ShapeSuppresses ionization of the carboxylic acid group, making the analyte less polar.[6]
Increase pHDecrease Retention TimeIncreases ionization of the carboxylic acid group, making the analyte more polar.[5]
Buffer Concentration Increase (e.g., 10-25 mM)Stabilize Retention Times, Improve Peak ShapeEnsures consistent pH throughout the column, preventing peak shape distortion.

Table 2: Stationary Phase Selection Guide for Aromatic Isomers

Stationary PhasePrimary Interaction Mechanism(s)Best Suited For
C18 (ODS) Hydrophobic interactionsGeneral-purpose separation of compounds with varying polarities.
Biphenyl Hydrophobic and π-π interactionsResolving aromatic or unsaturated compounds that are difficult to separate on a C18.
Pentafluorophenyl (PFP / FluoroPhenyl) Hydrophobic, π-π, dipole, and shape selectivityDifficult separations of isomers, particularly halogenated or aromatic compounds.

Experimental Protocols

Example Protocol: Starting Method for Dinitrobenzoic Acid Isomer Separation

This protocol provides a robust starting point for developing a separation method. Further optimization will likely be required.

  • Instrumentation and Column:

    • HPLC System: Any standard HPLC or UPLC system with a UV detector.

    • Column: A high-purity C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Column Temperature: 30 °C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. To prepare 1 L, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

    • Elution Mode: Gradient Elution.

  • Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
17.0595
20.0595
20.1955
25.0955
  • Sample Preparation:

    • Dissolve the dinitrobenzoic acid isomer standard or sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 100 µg/mL. Ensure the sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.[1]

References

Overcoming solubility issues with 2,4-Dichloro-3,5-dinitrobenzoic acid in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-3,5-dinitrobenzoic acid. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Buffers

Precipitation of this compound upon addition to aqueous buffers is a common issue, often occurring when a concentrated stock solution in an organic solvent is diluted into an aqueous medium.

Immediate Actions:

  • Verify Stock Solution Integrity: Ensure your organic stock solution is clear and fully dissolved before use. If crystals are present, gently warm the solution and sonicate until all solids are dissolved.

  • Optimize Dilution: Instead of adding the stock solution directly to the full volume of the aqueous buffer, try adding it dropwise while vigorously vortexing the buffer. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.

  • Pre-warm the Buffer: Gently warming the aqueous buffer before adding the compound stock can sometimes improve solubility. Ensure the temperature is compatible with your experimental system.

Systematic Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Initial Checks & Adjustments cluster_2 Solvent & pH Optimization cluster_3 Advanced Techniques cluster_4 Resolution start Precipitation Observed in Aqueous Buffer check_stock Is the organic stock solution clear? start->check_stock check_stock->start No, redissolve stock adjust_dilution Optimize dilution method (e.g., dropwise addition with vortexing) check_stock->adjust_dilution Yes warm_buffer Pre-warm the aqueous buffer adjust_dilution->warm_buffer cosolvent Introduce a co-solvent to the aqueous buffer warm_buffer->cosolvent If precipitation persists adjust_ph Adjust the pH of the aqueous buffer cosolvent->adjust_ph end Solubility Issue Resolved cosolvent->end If successful sonication Use sonication during and after dilution adjust_ph->sonication If precipitation persists adjust_ph->end If successful excipients Consider solubilizing excipients (e.g., cyclodextrins) sonication->excipients sonication->end If successful excipients->end If successful

Caption: Troubleshooting workflow for addressing precipitation of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of this compound?

A1: Based on the solubility of structurally similar compounds like 4-chloro-3,5-dinitrobenzoic acid, organic solvents are recommended for preparing stock solutions.[1] Commonly used solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

  • Acetone

It is advisable to start with a small amount of the compound in the chosen solvent to ensure it dissolves completely before preparing a larger stock solution.

Q2: I am observing low solubility in water. What can I do?

A2: this compound is expected to have limited solubility in water due to its chemical structure.[1] To increase aqueous solubility for your experiments, consider the following approaches:

  • pH Adjustment: The solubility of benzoic acid derivatives can be influenced by pH.[1] Since this compound is an acid, increasing the pH of the aqueous solution by adding a base (e.g., NaOH) can deprotonate the carboxylic acid group, forming a more soluble salt. It is crucial to ensure the final pH is compatible with your experimental assay.

  • Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent (e.g., ethanol, DMSO) to your aqueous buffer can increase the solubility of the compound. However, it is important to perform a vehicle control experiment to ensure the co-solvent does not affect your assay.

Q3: How can I improve the dissolution rate of the solid compound?

A3: To accelerate the dissolution of solid this compound, you can employ the following techniques:

  • Sonication: A brief period of sonication can help break up solid aggregates and increase the surface area available for solvation.

  • Gentle Heating: Gently warming the solvent can increase the kinetic energy of the solvent molecules and facilitate the dissolution process. Always ensure the temperature is not too high to cause degradation of the compound.

  • Vortexing: Vigorous vortexing or stirring will increase the interaction between the solvent and the solute.

Q4: Are there any known biological targets or signaling pathways affected by this compound?

A4: While specific signaling pathway modulation by this compound is not extensively documented in publicly available literature, structurally related dichlorinated benzoic acid derivatives have been investigated for their biological activities. For instance, derivatives of 2,4-dichlorobenzoic acid have been synthesized and evaluated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. This suggests a potential role in modulating pathways related to metabolic disorders like diabetes.

The general approach for a potential enzyme inhibitor could follow this logical workflow:

G cluster_0 Experimental Design cluster_1 In Vitro Assay cluster_2 Cell-Based Assay cluster_3 Outcome compound This compound assay Enzyme Inhibition Assay compound->assay target Target Enzyme (e.g., α-glucosidase) target->assay ic50 Determine IC50 assay->ic50 cell_model Relevant Cell Model ic50->cell_model If potent pathway_analysis Analyze Downstream Signaling cell_model->pathway_analysis outcome Modulation of Signaling Pathway pathway_analysis->outcome

Caption: A logical workflow for investigating the potential inhibitory effect of this compound on a target enzyme and its downstream signaling.

Quantitative Solubility Data

SolventSolubilityReference
WaterLimited[1]
EthanolSoluble[1]
AcetoneSoluble[1]

Note: This data is for a structurally related compound and should be used as a guideline. It is recommended to perform your own solubility tests for this compound in your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 281.01 g/mol ) in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the Compound: Accurately weigh out 2.81 mg of this compound and place it into a clean, dry microcentrifuge tube or vial.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Inspect for Complete Dissolution: Visually inspect the solution to ensure that all of the solid has dissolved. If any solid particles remain, sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C, protected from light. Before each use, thaw the solution completely and vortex briefly to ensure homogeneity.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer with a Co-solvent

This protocol describes the preparation of a 100 µM working solution in a phosphate-buffered saline (PBS) solution containing 1% DMSO.

Materials:

  • 10 mM stock solution of this compound in DMSO (from Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Diluted Stock: In a sterile microcentrifuge tube, add 990 µL of PBS.

  • Add Compound Stock: Add 10 µL of the 10 mM stock solution of this compound in DMSO to the PBS.

  • Mix Thoroughly: Immediately after adding the stock solution, vortex the tube vigorously for at least 30 seconds to ensure complete mixing and to minimize the risk of precipitation.

  • Final Concentration: This will result in a 100 µM working solution of the compound in PBS with a final DMSO concentration of 1%.

  • Vehicle Control: Prepare a vehicle control solution by adding 10 µL of DMSO to 990 µL of PBS. This control is essential to account for any effects of the solvent in your experiment.

  • Use Immediately: It is recommended to prepare the working solution fresh before each experiment.

References

Optimizing reaction conditions for creating derivatives of 2,4-Dichloro-3,5-dinitrobenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloro-3,5-dinitrobenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive sites are the two chlorine atoms at the 2- and 4-positions and the carboxylic acid group. The chlorine atoms are highly activated for nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the two nitro groups positioned ortho and para to them.[1][2] The carboxylic acid group can undergo standard reactions such as conversion to an acid chloride, esterification, or amide bond formation.[3][4]

Q2: Which chlorine atom is more reactive in a nucleophilic aromatic substitution (SNAr) reaction?

A2: The chlorine at the 4-position is generally more reactive towards nucleophiles. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the adjacent nitro group at the 5-position and the para-nitro group at the 3-position, providing significant resonance stabilization.[2] The chlorine at the 2-position is sterically hindered by the adjacent carboxylic acid group.

Q3: What general conditions are required for nucleophilic aromatic substitution on this molecule?

A3: SNAr reactions on this compound typically require a nucleophile (e.g., an amine, alkoxide, or thiol) and often a non-nucleophilic base to neutralize the HCl generated. The reaction is usually carried out in a polar aprotic solvent, such as THF, DMF, or DMSO, which can solvate the intermediate complex.[3] Heating may be necessary to increase the reaction rate.[5]

Q4: Can I form an amide directly from the carboxylic acid?

A4: Direct reaction of the carboxylic acid with an amine is generally not effective as it forms a stable ammonium-carboxylate salt.[3] To form an amide, the carboxylic acid must first be activated. This can be achieved by converting it to an acyl chloride (e.g., using thionyl chloride, SOCl₂) or by using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][4]

Troubleshooting Guides

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)
Question Possible Cause Suggested Solution
Why is my SNAr reaction not proceeding to completion? Insufficient activation: The reaction may be too slow at the current temperature.Increase the reaction temperature. Reactions on similar substrates are often heated.[6][7]
Poor solvent choice: The solvent may not be adequately stabilizing the charged Meisenheimer intermediate.Switch to a more polar aprotic solvent like DMF or DMSO.[3]
Nucleophile is too weak: The attacking nucleophile may not be strong enough.If using a neutral nucleophile like an alcohol, deprotonate it first with a strong base (e.g., NaH) to form the more nucleophilic alkoxide.[8]
Base is interfering: If using a nucleophilic base, it may be competing with your intended nucleophile.Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) to scavenge the acid byproduct.[4]
Issue 2: Formation of Multiple Products
Question Possible Cause Suggested Solution
Why am I getting a mixture of mono- and di-substituted products? Reaction stoichiometry and time: Using an excess of the nucleophile or allowing the reaction to run for too long can lead to substitution at both chlorine positions.Use a stoichiometric amount (or slight excess) of the nucleophile for mono-substitution and monitor the reaction closely by TLC or LC-MS.
Why is the carboxylic acid reacting instead of the chloro groups? Inappropriate nucleophile/reagents: If your nucleophile is also a strong base, it may deprotonate the carboxylic acid, affecting its reactivity or solubility. If using reagents for amide coupling, they will target the carboxylic acid.Protect the carboxylic acid group as an ester before performing the SNAr reaction if you are using strongly basic nucleophiles.

Data Presentation: Optimizing SNAr Conditions

The following table summarizes hypothetical, yet plausible, optimization data for the mono-substitution of this compound with a generic primary amine, based on principles of SNAr chemistry.

Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1DichloromethaneTEA2524<10
2AcetonitrileTEA801245
3THFTEA651265
4DMFDIEA80685
5DMSODIEA80492
6THFK₂CO₃651270

This data is illustrative and actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of an Amine Derivative via SNAr

This protocol is adapted from the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with anilines.[9]

  • Dissolve this compound (1.0 mmol) in 10 mL of a polar aprotic solvent (e.g., THF or DMF).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.2 mmol).

  • Add the desired primary or secondary amine (1.1 mmol) dropwise to the solution.

  • Heat the reaction mixture to 60-80°C and monitor its progress using TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) for purification.

Protocol 2: Synthesis of an Amide Derivative

This protocol uses a standard carbodiimide coupling method.[4]

  • Dissolve this compound (1.0 mmol) in 15 mL of dry DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) and Hydroxybenzotriazole (HOBt) (1.2 mmol).

  • Stir the mixture at 0°C for 30 minutes.

  • Add the desired primary or secondary amine (1.1 mmol) followed by diisopropylethylamine (DIEA) (1.5 mmol).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding 50 mL of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material (this compound) in Solvent add_base Add Base (e.g., DIEA) start->add_base add_nuc Add Nucleophile (e.g., Amine) add_base->add_nuc heat Heat Reaction Mixture (e.g., 60-80°C) add_nuc->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Quench with Water & Acidify monitor->quench Reaction Complete filter Filter Solid Product quench->filter purify Purify (Recrystallization) filter->purify product Final Derivative purify->product

Caption: General workflow for SNAr derivatization.

troubleshooting_workflow start Reaction Issue: Low Yield / Incomplete q_temp Is the reaction run at elevated temperature? start->q_temp a_heat Increase temperature to 60-80°C q_temp->a_heat No q_solvent What is the solvent? q_temp->q_solvent Yes a_solvent_ok Solvent is polar aprotic (DMF, DMSO, THF) q_solvent->a_solvent_ok Polar Aprotic a_solvent_bad Change to polar aprotic solvent (e.g., DMF) q_solvent->a_solvent_bad Non-polar q_base Is a non-nucleophilic base being used? a_solvent_ok->q_base a_base_ok Base is appropriate (DIEA, TEA) q_base->a_base_ok Yes a_base_bad Use a non-nucleophilic base q_base->a_base_bad No / Unsure q_nuc Is the nucleophile strong enough? a_base_ok->q_nuc a_nuc_ok Consider other issues q_nuc->a_nuc_ok Yes a_nuc_bad If using neutral NuH, consider deprotonating with a strong base first q_nuc->a_nuc_bad No

Caption: Troubleshooting logic for low-yield SNAr reactions.

References

Preventing degradation of 2,4-Dichloro-3,5-dinitrobenzoic acid during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,4-Dichloro-3,5-dinitrobenzoic acid to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is crucial to protect the compound from moisture, direct sunlight, and extreme temperatures.[3] The product is chemically stable under standard ambient conditions (room temperature).[1]

Q2: What are the signs of degradation of this compound?

A2: Visual signs of degradation can include a change in color (e.g., darkening or yellowing), the appearance of a sticky or oily residue, or a change in the physical state of the powder. The release of brownish fumes (nitrogen oxides) is a strong indicator of significant decomposition.

Q3: Can this compound be stored in a standard laboratory refrigerator?

A3: Yes, storage in a standard laboratory refrigerator (2-8°C) is a good practice, especially for long-term storage, as it helps to minimize the rate of any potential degradation reactions. Ensure the container is tightly sealed to prevent condensation from forming inside.

Q4: Is this compound sensitive to light?

A4: While the safety data sheets do not explicitly mention light sensitivity for this specific compound, many nitroaromatic compounds are light-sensitive. Therefore, it is best practice to store it in an amber or opaque container to protect it from light.[3]

Q5: Are there any incompatible materials that should be avoided during storage?

A5: Yes, this compound should be stored away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[4] Contact with these substances could initiate a chemical reaction leading to degradation.

Troubleshooting Guides

Issue: A color change (e.g., from off-white to yellow/brown) is observed in the stored this compound.

Possible Cause Troubleshooting Steps
Exposure to Light 1. Immediately transfer the compound to an amber or opaque container. 2. Store the container in a dark place, such as a cabinet or a box.
Exposure to Heat 1. Verify the storage temperature is within the recommended range (cool, room temperature). 2. If stored at elevated temperatures, consider discarding the material if purity is critical. 3. For future storage, ensure the location is away from heat sources like ovens or incubators.
Reaction with Contaminants 1. Ensure that only clean spatulas and glassware are used when handling the compound. 2. Check that the container lid is free from any residual chemicals.

Issue: The this compound powder has become clumpy or appears moist.

Possible Cause Troubleshooting Steps
Exposure to Moisture/Humidity 1. Ensure the container is always tightly sealed when not in use. 2. If the laboratory environment has high humidity, consider storing the container within a desiccator. 3. If clumping is minor, the compound might be dried under a vacuum, but its purity should be re-verified before use.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommendation Source
Temperature Cool, dry place; stable at room temperature.[1][2]
Container Tightly closed container.[1]
Atmosphere Well-ventilated area.[2][3]
Light Protect from direct sunlight (use opaque/amber vial).[3]
Incompatibilities Away from strong bases, oxidizing agents, and reducing agents.[4]

Experimental Protocols

Protocol: Accelerated Stability Study

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term stability.

1. Materials:

  • This compound
  • Amber glass vials with tight-fitting caps
  • Temperature and humidity-controlled stability chambers
  • HPLC system with a suitable column (e.g., C18)
  • Reference standard of this compound
  • Solvents for HPLC analysis (e.g., acetonitrile, water, acid modifier like trifluoroacetic acid)

2. Method:

  • Place accurately weighed samples of this compound into several amber glass vials.
  • Expose the vials to a set of accelerated storage conditions. A common condition is 40°C / 75% Relative Humidity (RH).
  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial from the chamber.
  • Visually inspect the sample for any physical changes.
  • Prepare a solution of the sample of a known concentration.
  • Analyze the sample by HPLC to determine the purity and identify any degradation products.
  • Compare the chromatogram of the stressed sample to that of a reference standard stored under ideal conditions (e.g., -20°C, dark, desiccated).
  • Quantify the amount of remaining this compound and any major degradation products.
  • Plot the percentage of the remaining compound against time to determine the degradation rate.

Mandatory Visualizations

A This compound B Decarboxylation A->B C 1,3-Dichloro-2,4-dinitrobenzene B->C D Denitrification C->D E Chlorinated dinitrophenol derivatives D->E F Dechlorination E->F G Further degradation products F->G H Heat, Light, Moisture H->B initiates H->D initiates H->F initiates

Caption: Plausible degradation pathway for this compound.

start Start: Degradation Observed check_storage Review Storage Conditions: - Temperature - Light Exposure - Humidity - Container Seal start->check_storage conditions_ok Conditions Appear Correct? check_storage->conditions_ok correct_storage Action: Correct Storage - Move to cool, dark, dry place - Use opaque, sealed container conditions_ok->correct_storage No check_handling Review Handling Procedures: - Cross-contamination? - Spatula cleanliness? conditions_ok->check_handling Yes purity_test Action: Test Purity (e.g., HPLC) correct_storage->purity_test handling_ok Handling Procedures Correct? check_handling->handling_ok correct_handling Action: Implement Strict Handling Protocols handling_ok->correct_handling No handling_ok->purity_test Yes correct_handling->purity_test discard Consider Discarding Batch purity_test->discard Purity unacceptable end End: Issue Resolved purity_test->end Purity acceptable discard->end

Caption: Troubleshooting workflow for observed degradation.

goal Goal: Prevent Degradation factor1 Control Temperature goal->factor1 factor2 Control Light goal->factor2 factor3 Control Moisture goal->factor3 action1 Store in a cool place (e.g., Refrigerator) factor1->action1 action2 Use amber/opaque container factor2->action2 action3 Keep container tightly sealed (Use desiccator if needed) factor3->action3

Caption: Logic for selecting appropriate storage conditions.

References

Challenges in scaling up the synthesis of 2,4-Dichloro-3,5-dinitrobenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis and scale-up of 2,4-Dichloro-3,5-dinitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound? A1: The most common route is the direct nitration of 2,4-dichlorobenzoic acid using a strong nitrating mixture, typically composed of concentrated or fuming nitric acid and concentrated sulfuric acid or oleum.

Q2: What are the primary safety concerns when performing this synthesis? A2: The primary hazards involve the use of highly corrosive and oxidizing nitrating acids. The reaction is highly exothermic, posing a risk of thermal runaway if not properly controlled. Additionally, toxic nitrogen oxide (NOx) fumes can be evolved, especially at elevated temperatures. The starting material, 2,4-dichlorobenzoic acid, is harmful if swallowed and causes skin and eye irritation[1][2][3]. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q3: Why is scaling up this reaction challenging? A3: Scaling up is challenging due to the reaction's high exothermicity. Poor heat dissipation in larger reactors can lead to localized "hot spots," which can increase the formation of by-products or cause a dangerous runaway reaction[4]. Efficient mixing and robust temperature control are critical for a safe and successful scale-up.

Q4: What are the typical impurities or side-products? A4: Common impurities include mononitrated isomers (e.g., 2,4-dichloro-3-nitrobenzoic acid, 2,4-dichloro-5-nitrobenzoic acid) from incomplete reaction, and potentially over-nitrated or decomposition products if reaction conditions are too harsh. In some cases, loss of a chlorine atom can occur under certain conditions[5].

Q5: How is the final product typically isolated and purified? A5: The reaction is usually quenched by pouring the mixture onto ice and water, which causes the crude product to precipitate. The solid is then collected by filtration, washed with water to remove residual acids, and purified by recrystallization, often from a solvent mixture like aqueous ethanol or acetonitrile/water[6][7].

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

  • Question: My reaction resulted in a very low yield. What are the potential causes and solutions?

  • Answer:

    • Cause 1: Incomplete Nitration. The nitrating conditions may be too mild. The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group deactivates the aromatic ring, requiring a very strong nitrating agent.

    • Solution 1: Increase the strength of the nitrating mixture. Consider using fuming nitric acid and/or oleum (fuming sulfuric acid) instead of concentrated acids[8][9]. Ensure the stoichiometry of the nitrating agent is sufficient for dinitration.

    • Cause 2: Reaction Temperature Too Low. While initial cooling is necessary to control the exotherm, the reaction may require heating to proceed to completion.

    • Solution 2: After the initial controlled addition of reagents at a low temperature (e.g., 0-10°C), consider slowly raising the temperature to drive the reaction forward. Protocols for similar dinitrations often involve heating to 80-120°C[9]. Monitor the reaction progress using an appropriate analytical method like TLC or HPLC.

    • Cause 3: Premature Precipitation. The starting material or product may have poor solubility in the reaction medium, especially if an insufficient amount of sulfuric acid is used.

    • Solution 3: Ensure a sufficient volume of sulfuric acid is used to keep all components dissolved throughout the reaction. A weight ratio of total sulfuric acid to the starting material of at least 3.3:1 has been reported for similar reactions[10].

Problem 2: Formation of Significant Impurities

  • Question: My final product is impure, containing several by-products. How can I improve selectivity?

  • Answer:

    • Cause 1: Poor Temperature Control. "Hot spots" in the reactor due to inefficient mixing or cooling can lead to side reactions and decomposition. This is a major issue during scale-up[4].

    • Solution 1: Ensure vigorous stirring throughout the reaction. Add the nitrating agent slowly and sub-surface to prevent localized high concentrations. For larger scales, consider using a reactor with a high surface-area-to-volume ratio or transitioning to a continuous flow process to ensure excellent heat transfer[4].

    • Cause 2: Incorrect Reaction Time. Stopping the reaction too early will result in mononitrated intermediates. Allowing it to run for too long at high temperatures may cause decomposition or other side reactions.

    • Solution 2: Optimize the reaction time and temperature by monitoring the reaction's progress. Determine the point at which the starting material is consumed and the desired product is at its maximum concentration before significant by-product formation occurs.

Problem 3: Uncontrolled Exothermic Reaction

  • Question: The reaction temperature increased rapidly and was difficult to control. How can I manage the exotherm during scale-up?

  • Answer:

    • Cause: Nitration is a highly exothermic process. The rate of heat generation can exceed the rate of heat removal in a large batch reactor.

    • Solution:

      • Slow Addition: Add the nitrating agent slowly and controllably to the solution of 2,4-dichlorobenzoic acid in sulfuric acid, which should be pre-chilled in an ice/salt or dry ice/acetone bath.

      • Efficient Cooling: Use a high-efficiency cooling system and monitor the internal reaction temperature, not just the bath temperature.

      • Reverse Addition: In some cases, adding the substrate solution to the nitrating mixture can help control the exotherm, although this is less common.

      • Process Change: For kilogram-scale production and beyond, moving from a batch process to a semi-batch or continuous flow process using microreactors is highly recommended for superior temperature control and safety[11].

Troubleshooting Workflow

Caption: Troubleshooting workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes reaction conditions from literature for the nitration of similar chlorinated aromatic acids. This data can be used as a starting point for optimization.

Starting MaterialNitrating AgentTemp. (°C)Time (h)Yield (%)Reference
4-Chlorobenzoic acid20% Fuming H₂SO₄, Fuming HNO₃95487.2[9]
2,5-Dichlorobenzoic acidConc. H₂SO₄, 33% HNO₃ in H₂SO₄53-57-65.0[10]
2,4-DichlorobenzotrifluorideOleum, Nitric Acid40 -> 120>15>90
2,5-Dichlorobenzoic acidConc. H₂SO₄, Conc. HNO₃5-101584.0[6]

Experimental Protocol

This protocol is a representative procedure derived from analogous syntheses and should be optimized for specific laboratory conditions and scales.

Materials:

  • 2,4-Dichlorobenzoic acid (1.0 eq)[12]

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath for efficient cooling.

  • Dissolution: Charge the flask with concentrated sulfuric acid (approx. 4-5 times the weight of the starting material). Begin stirring and cool the acid to 0-5°C.

  • Substrate Addition: Slowly add the 2,4-dichlorobenzoic acid in portions to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until all solids are dissolved.

  • Nitrating Agent Addition: Slowly add fuming nitric acid (approx. 2.2-2.5 eq) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture while maintaining the internal temperature below 10°C. This addition is highly exothermic.

  • Reaction: Once the addition is complete, allow the mixture to stir at 5-10°C for 1 hour. Then, slowly allow the reaction to warm to room temperature and subsequently heat to 80-90°C. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Purification: Dry the crude product. Perform recrystallization from a suitable solvent, such as 50% aqueous ethanol, to obtain the purified this compound. Dry the final product under vacuum.

References

Technical Support Center: Managing Thermal Decomposition of Dinitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with dinitroaromatic compounds.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the thermal analysis of dinitroaromatic compounds.

Question: My Differential Scanning Calorimetry (DSC) curve for 2,4-dinitrotoluene (2,4-DNT) shows an unexpected exothermic peak at a lower temperature than anticipated. What could be the cause?

Answer: An unexpected exotherm at a lower temperature in the DSC analysis of 2,4-DNT can be attributed to several factors:

  • Sample Impurities: The presence of impurities can catalyze the decomposition of 2,4-DNT, lowering the onset temperature of the exothermic decomposition.[1] Common impurities could include residual starting materials from synthesis or contaminants from storage containers.

  • Autocatalytic Decomposition: The thermal decomposition of 2,4-DNT can be autocatalytic, meaning the decomposition products can accelerate the reaction.[1] This can sometimes manifest as a smaller, earlier exothermic event.

  • Sample-Pan Interaction: Reactivity between the 2,4-DNT sample and the material of the DSC pan (e.g., aluminum) can sometimes lead to an altered decomposition profile. It is advisable to use a more inert pan material, such as gold-plated stainless steel, for energetic materials.[2]

  • Atmosphere: The presence of oxygen can lead to oxidative decomposition, which may occur at a different temperature than the thermal decomposition in an inert atmosphere. Ensure your DSC cell is properly purged with an inert gas like nitrogen.

Question: The mass loss in my Thermogravimetric Analysis (TGA) of 1,3-dinitrobenzene is not consistent across different runs. What should I check?

Answer: Inconsistent mass loss in TGA experiments with 1,3-dinitrobenzene can be due to several experimental variables:

  • Heating Rate: Different heating rates can affect the decomposition kinetics and the volatilization of the sample, leading to variations in the observed mass loss at specific temperatures. Ensure a consistent heating rate is used for all comparative experiments.[3]

  • Sample Mass and Preparation: Variations in the initial sample mass can lead to inconsistencies. Additionally, the physical form of the sample (e.g., crystal size, packing density) can influence heat transfer and the diffusion of gaseous products, affecting the decomposition profile. It is recommended to use a consistent, small sample mass (typically 1-5 mg for energetic materials) and to ensure the sample is a fine, uniform powder.[4]

  • Crucible Type: The type of crucible (e.g., open, sealed, pinhole) will significantly impact the results. For a volatile compound like 1,3-dinitrobenzene, an open crucible may result in mass loss due to sublimation before decomposition. A hermetically sealed crucible can contain the sample but may rupture due to pressure buildup. A pinhole crucible can help to control the release of gaseous products.

  • Purge Gas Flow Rate: The flow rate of the purge gas can affect the removal of decomposition products from the sample environment, which can influence the reaction equilibrium and the observed mass loss profile. Maintain a consistent flow rate across all experiments.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary thermal decomposition pathways for dinitroaromatic compounds?

A1: The primary thermal decomposition pathways for dinitroaromatic compounds generally involve the cleavage of the C-NO2 bond (homolysis) to release nitrogen dioxide (NO2).[5][6] Another significant pathway is the nitro-nitrite isomerization, where a nitro group rearranges to a nitrite group, followed by the cleavage of the weaker O-NO bond.[7] The presence of other substituents on the aromatic ring can also influence the decomposition mechanism. For example, an ortho-methyl group can lead to intramolecular hydrogen transfer and the formation of different intermediates.[5]

Q2: How does the position of the nitro groups affect the thermal stability of dinitroaromatic compounds?

A2: The position of the nitro groups can have a significant impact on the thermal stability of dinitroaromatic compounds. Steric hindrance between adjacent nitro groups can weaken the C-NO2 bonds, leading to a lower decomposition temperature. The electronic effects of the nitro groups (electron-withdrawing) and their influence on the overall resonance stabilization of the molecule also play a crucial role.

Q3: What are the key safety precautions to take when handling dinitroaromatic compounds in the laboratory?

A3: Dinitroaromatic compounds are energetic materials and should be handled with extreme care.[4] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-resistant lab coats, safety goggles, and chemical-resistant gloves.[8][9][10]

  • Small Quantities: Work with the smallest possible quantities of material.

  • Avoid Confinement: Do not confine dinitroaromatic compounds when heating, as this can lead to a dangerous pressure buildup and potentially an explosion.[11]

  • Proper Storage: Store dinitroaromatic compounds in a cool, dry, and well-ventilated area, away from heat, sparks, and incompatible materials such as strong oxidizing and reducing agents.[3][12]

  • Spill and Waste Management: Have a clear plan for managing spills and waste. Spills should be cleaned up promptly using non-reactive absorbent materials.[13][14][15][16][17] All waste should be treated as hazardous.[18]

Q4: My TGA curve shows a multi-step decomposition. What does this indicate?

A4: A multi-step decomposition in a TGA curve suggests that the thermal decomposition of the dinitroaromatic compound is occurring through a series of consecutive or overlapping reactions.[19] Each step in the mass loss corresponds to the formation of different gaseous products as the compound breaks down into more stable intermediates and final products. The temperature ranges of these steps can provide insights into the different stages of the decomposition mechanism.

III. Quantitative Data

The following table summarizes the decomposition onset temperatures and kinetic parameters for several dinitroaromatic compounds. Note that these values can vary depending on the experimental conditions (e.g., heating rate, sample mass, atmosphere).

CompoundIsomerDecomposition Onset (Tonset) (°C)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s-1)
Dinitrotoluene (DNT) 2,4-~245 - 272[20]170.4 - 187.1[21]1013.68[22]
2,6-~260 - 280152.3 - 170.2[23]-
Dinitrobenzene 1,3-~300 - 320~299[7]1015.5
Trinitrotoluene (TNT) 2,4,6-~240 - 260142.3 - 173.8[21]1012.5
Triaminotrinitrobenzene (TATB) 1,3,5-~350 - 380150 - 250[24]1013 - 1017

IV. Experimental Protocols

A. Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis

Objective: To determine the onset temperature and enthalpy of decomposition of a dinitroaromatic compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, zinc) according to the manufacturer's instructions.

  • Sample Preparation:

    • Accurately weigh 0.5-2.0 mg of the finely powdered dinitroaromatic compound into a high-pressure crucible (e.g., gold-plated stainless steel).[2]

    • Hermetically seal the crucible to prevent volatilization and to contain any potential deflagration.

  • Experimental Setup:

    • Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30 °C).

    • Heat the sample at a constant rate, typically 5-10 °C/min, to a final temperature that is beyond the completion of the decomposition exotherm.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the onset temperature of the exothermic decomposition peak using the appropriate software analysis tools.

    • Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHd).

B. Thermogravimetric Analysis (TGA) for Decomposition Profiling

Objective: To determine the mass loss profile and thermal stability of a dinitroaromatic compound as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the finely powdered dinitroaromatic compound into a ceramic (e.g., alumina) or platinum crucible.[4]

    • Distribute the sample evenly across the bottom of the crucible to ensure uniform heating.

  • Experimental Setup:

    • Place the sample crucible onto the TGA balance mechanism.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where the decomposition is complete.

  • Data Analysis:

    • Plot the percentage of mass loss as a function of temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss for each decomposition step.

V. Visualizations

TroubleshootingWorkflow Start Unexpected Experimental Result (e.g., Abnormal DSC/TGA Curve) CheckSample Verify Sample Integrity - Purity - Homogeneity - No Contamination Start->CheckSample CheckInstrument Review Instrument Parameters - Heating Rate - Purge Gas & Flow Rate - Crucible Type Start->CheckInstrument CheckMethod Evaluate Experimental Method - Sample Mass - Sample Preparation - Data Analysis Technique Start->CheckMethod Rerun Rerun Experiment with Controlled Parameters CheckSample->Rerun CheckInstrument->Rerun CheckMethod->Rerun Analyze Analyze New Data Rerun->Analyze Resolved Issue Resolved Analyze->Resolved Consistent Results Consult Consult Literature or Senior Researcher Analyze->Consult Inconsistent Results DecompositionPathways DNT Dinitroaromatic Compound Pathway1 C-NO2 Bond Homolysis DNT->Pathway1 High Temp. Pathway2 Nitro-Nitrite Isomerization DNT->Pathway2 Lower Temp. Radicals Aromatic Radical + •NO2 Pathway1->Radicals Nitrite Aromatic Nitrite Intermediate Pathway2->Nitrite Products1 Further Decomposition Products (NO, CO, etc.) Radicals->Products1 Cleavage O-NO Bond Cleavage Nitrite->Cleavage Products2 Aromatic Oxy-Radical + •NO Cleavage->Products2 Products2->Products1

References

Technical Support Center: Purification of 2,4-Dichloro-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2,4-Dichloro-3,5-dinitrobenzoic acid. Our goal is to help you effectively remove impurities and obtain a high-purity final product for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound typically contains impurities arising from the synthesis process, which usually involves the nitration of 2,4-dichlorobenzoic acid. The most common impurities include:

  • Positional Isomers: Isomers formed during the dinitration of 2,4-dichlorobenzoic acid are the most prevalent impurities. These can include other dinitro-isomers where the nitro groups are at different positions on the aromatic ring. The separation of these isomers is often the primary challenge in purification.

  • Incompletely Nitrated Intermediates: Mononitrated dichlorobenzoic acids can remain if the nitration reaction does not go to completion.

  • Unreacted Starting Material: Residual 2,4-dichlorobenzoic acid may be present in the crude product.

  • Byproducts from Side Reactions: Depending on the reaction conditions, other chlorinated and nitrated species may be formed in small quantities.

Q2: What is the most effective method for purifying crude this compound?

A2: Recrystallization is the most common and effective method for purifying crude this compound on a laboratory scale. This technique relies on the differences in solubility between the desired compound and the impurities in a selected solvent system at different temperatures. By carefully choosing a solvent in which the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain either soluble or insoluble at all temperatures, a significant increase in purity can be achieved. For structurally similar impurities like positional isomers, multiple recrystallizations may be necessary.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective analytical technique for determining the purity of your sample. A reverse-phase HPLC method can separate this compound from its common impurities, allowing for quantification of the purity level. Other methods for assessing purity include:

  • Melting Point Analysis: A sharp melting point range close to the literature value (212-213 °C) is indicative of high purity. Impurities will typically broaden and depress the melting point range.

  • Thin Layer Chromatography (TLC): TLC can be used for a rapid qualitative assessment of purity and to monitor the progress of the purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the desired product and detect the presence of impurities by comparing the obtained spectra with a reference spectrum.

Troubleshooting Guides

Guide 1: Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Compound does not dissolve in the hot solvent. - Incorrect solvent choice.- Insufficient solvent volume.- Select a more polar solvent or a solvent mixture. Based on similar compounds, good starting points are ethanol/water mixtures, or ethyl acetate/hexane mixtures.[1][2]- Gradually add more hot solvent until the compound dissolves. Avoid adding a large excess, as this will reduce the recovery yield.
Oiling out instead of crystallization. - The compound's solubility is too high in the chosen solvent, even at low temperatures.- The solution is supersaturated to a very high degree.- The cooling rate is too fast.- Add a co-solvent (an "anti-solvent") in which the compound is less soluble to the hot solution until it becomes slightly turbid, then reheat to clarify and cool slowly.- Try a different solvent system. For example, if using a polar solvent, try a less polar one.- Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Do not cool the hot solution directly in an ice bath.
No crystals form upon cooling. - The solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to increase the concentration and then cool again.- If the volume is small, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation.- Add a seed crystal of pure this compound if available.- Place the solution in a colder environment (e.g., refrigerator or freezer), assuming the solvent will not freeze.
Low recovery of purified product. - Too much solvent was used during dissolution.- The crystals were filtered before crystallization was complete.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled (e.g., in an ice bath) for a sufficient amount of time before filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.- Preheat the filtration funnel and filter paper to prevent the product from crystallizing out during hot filtration.
Purity has not improved significantly after recrystallization. - The chosen solvent does not effectively differentiate between the product and the impurity (e.g., an isomer with very similar solubility).- The crude material is very impure.- Try a different recrystallization solvent or solvent system.- Perform a second recrystallization on the purified material.- Consider an alternative purification method such as column chromatography for very difficult separations.
Guide 2: Purity Analysis by HPLC
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting). - Column degradation.- Inappropriate mobile phase pH.- Sample overload.- Use a new or different C18 column.- Adjust the mobile phase pH. For acidic compounds like this, a lower pH (e.g., using formic or phosphoric acid) often improves peak shape.- Reduce the concentration of the injected sample.
Inconsistent retention times. - Inadequate column equilibration.- Fluctuation in mobile phase composition or flow rate.- Temperature fluctuations.- Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.- Check the HPLC pump for leaks and ensure the mobile phase is properly degassed.- Use a column oven to maintain a constant temperature.
Co-elution of peaks. - The mobile phase composition is not optimal for separation.- Modify the mobile phase composition. For reverse-phase HPLC, adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can improve separation.- Try a different organic modifier or a different type of HPLC column.

Data Presentation

The following table provides a representative example of the expected purity improvement of crude this compound after a single recrystallization. Please note that actual results may vary depending on the initial purity of the crude material and the specific recrystallization conditions used.

Sample Purity by HPLC (%) Melting Point (°C) Appearance
Crude Product85.2205-210Yellowish powder
After 1st Recrystallization98.5211-213Pale yellow crystals
After 2nd Recrystallization>99.5212-213Off-white crystalline powder

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol is a general guideline based on methods for similar dinitrobenzoic acids.[2][3][4] The ideal solvent and volumes should be determined on a small scale first. A mixed solvent system of ethanol and water is often a good starting point.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate. Place a stemless funnel with fluted filter paper into the neck of this flask. Pour the hot solution through the filter paper. This step should be done quickly to avoid premature crystallization.

  • Inducing Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy). If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

  • Purity Assessment: Determine the melting point and purity by HPLC of the dried product.

Mandatory Visualization

Purification_Workflow Crude Crude 2,4-Dichloro-3,5- dinitrobenzoic Acid Dissolution Dissolve in Minimum Hot Solvent Crude->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration InsolubleImpurities Insoluble Impurities (Removed) HotFiltration->InsolubleImpurities Separate Crystallization Slow Cooling to Induce Crystallization HotFiltration->Crystallization Filtration Vacuum Filtration Crystallization->Filtration MotherLiquor Mother Liquor (Soluble Impurities) Filtration->MotherLiquor Separate Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying PureProduct Purified 2,4-Dichloro-3,5- dinitrobenzoic Acid Drying->PureProduct

Caption: A typical workflow for the purification of crude this compound by recrystallization.

Troubleshooting_Logic Start Recrystallization Successful? PurityCheck Purity > 99%? Start->PurityCheck Yes TroubleshootPurity Change Solvent or Re-recrystallize Start->TroubleshootPurity No YieldCheck Yield Acceptable? PurityCheck->YieldCheck Yes PurityCheck->TroubleshootPurity No End Proceed with Experiment YieldCheck->End Yes TroubleshootYield Optimize Solvent Volume & Cooling YieldCheck->TroubleshootYield No TroubleshootPurity->Start Retry TroubleshootYield->Start Retry

Caption: A logical diagram for troubleshooting the recrystallization process based on purity and yield outcomes.

References

Best practices for drying and storing 2,4-Dichloro-3,5-dinitrobenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the drying and storing of 2,4-Dichloro-3,5-dinitrobenzoic acid. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for drying freshly synthesized this compound?

A1: For optimal drying, it is recommended to use a vacuum oven at a controlled temperature. This method is effective at removing residual solvents and moisture without causing thermal decomposition. If a vacuum oven is not available, drying in a desiccator over a suitable desiccant, such as phosphorus pentoxide or anhydrous calcium sulfate, is a viable alternative.

Q2: What are the ideal long-term storage conditions for this compound?

A2: Long-term stability is best maintained by storing the compound in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[1] Storage away from direct sunlight, heat sources, and incompatible materials is crucial.[2]

Q3: Is this compound hygroscopic?

Q4: What are the signs of degradation to look for during storage?

A4: Visual signs of degradation can include a change in color from its typical yellow crystalline powder, clumping or caking of the powder, or the development of an unusual odor. Any significant change in the physical appearance of the compound may indicate degradation or contamination.

Q5: How can I check the purity of my stored this compound?

A5: The purity of the compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or by measuring its melting point. A broadened melting point range or the appearance of extra peaks in a chromatogram can indicate the presence of impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the drying and storage of this compound.

Issue 1: Clumping or Caking of the Powder
  • Possible Cause: Absorption of moisture from the atmosphere due to improper sealing of the container or storage in a humid environment.

  • Troubleshooting Steps:

    • Gently break up the clumps with a clean, dry spatula in a low-humidity environment (e.g., a glove box).

    • Re-dry the material using a vacuum oven at a moderate temperature (e.g., 40-50°C) for several hours.

    • Transfer the dried powder to a new, dry container with a tight-fitting seal.

    • Consider adding a small pouch of desiccant to the container for future moisture control.

Issue 2: Discoloration of the Compound
  • Possible Cause:

    • Exposure to light, which can cause photochemical degradation.

    • Reaction with impurities or incompatible materials.

    • Thermal decomposition due to storage at elevated temperatures.

  • Troubleshooting Steps:

    • If the discoloration is minor, the compound may still be usable for some applications, but its purity should be verified by an appropriate analytical method (e.g., HPLC).

    • For future storage, use an amber or opaque container to protect the compound from light.

    • Ensure the storage area maintains a consistently cool temperature.

    • Review the list of incompatible materials and ensure the compound is stored separately.

Issue 3: Inconsistent Experimental Results
  • Possible Cause: Degradation of the compound, leading to a lower concentration of the active substance.

  • Troubleshooting Steps:

    • Perform a purity analysis (e.g., HPLC or melting point determination) on the stored compound.

    • Compare the results to the certificate of analysis of a fresh batch.

    • If degradation is confirmed, it is recommended to use a fresh, unopened batch of the compound for sensitive experiments.

    • Review and optimize storage conditions to prevent future degradation.

Data Presentation

Table 1: Recommended Storage and Handling Parameters

ParameterRecommendationRationale
Storage Temperature Cool (2-8°C recommended)Minimizes the risk of thermal decomposition.
Storage Atmosphere Dry, inert gas (e.g., Argon, Nitrogen) if possiblePrevents moisture absorption and potential oxidative degradation.
Container Tightly sealed, opaque (amber glass)Protects from moisture and light.[1]
Drying Method Vacuum oven or desiccatorEfficiently removes moisture and solvents without excessive heat.
Drying Temperature 40-60°C (in vacuum oven)Balances effective drying with minimizing thermal stress.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and may need to be optimized for your specific instrumentation and requirements.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water (e.g., 55:45 v/v) with 0.1% formic acid. The exact ratio may require optimization.

  • Standard Solution Preparation: Accurately weigh a small amount of high-purity this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the this compound sample to be tested in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Based on the UV-Vis spectrum of the compound, a wavelength around 240 nm is likely to be appropriate.

    • Column Temperature: 25°C.

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution. The purity of the sample can be calculated by comparing the peak area of the main component to the total area of all peaks, or by quantifying against the calibration curve.

Visualizations

Drying_and_Storage_Troubleshooting cluster_drying Drying Issues cluster_storage Storage Issues cluster_logic Drying_Issue Drying Ineffective (Residual Solvent/Moisture) Check_Method Review Drying Method Drying_Issue->Check_Method Is_Dry Is the material dry? Increase_Time Increase Drying Time Check_Method->Increase_Time Method OK Use_Vacuum Switch to Vacuum Oven Check_Method->Use_Vacuum Using Desiccator Increase_Temp Increase Temperature (with caution) Increase_Time->Increase_Temp Still ineffective Storage_Issue Observed Degradation (Clumping, Discoloration) Check_Conditions Verify Storage Conditions (Temp, Light, Seal) Storage_Issue->Check_Conditions Is_Stable Is the material stable in storage? Purity_Test Perform Purity Test (HPLC, Melting Point) Check_Conditions->Purity_Test Conditions OK Improve_Storage Improve Storage Conditions (New container, Desiccant) Check_Conditions->Improve_Storage Conditions not Ideal Repurify Consider Repurification (e.g., Recrystallization) Purity_Test->Repurify Minor Impurities Discard Discard if Purity is Low Purity_Test->Discard Significant Degradation Is_Dry->Drying_Issue No Is_Dry->Storage_Issue Yes Is_Stable->Purity_Test Unsure Is_Stable->Discard No

Caption: Troubleshooting workflow for drying and storage issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Chloro-3,5-dinitrobenzoic Acid and its 2,4-Dichloro Isomer in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

GOTTINGEN, Germany – December 30, 2025 – For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical factor in the successful synthesis of complex molecules. This guide provides an objective comparison of the reactivity of two isomers, 2-chloro-3,5-dinitrobenzoic acid and 2,4-dichlorobenzoic acid, with a focus on their susceptibility to nucleophilic aromatic substitution (SNAr). This analysis is supported by established principles of physical organic chemistry and generalized experimental observations.

The reactivity of aryl halides in SNAr reactions is profoundly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups are known to significantly enhance the rate of these reactions by stabilizing the transient, negatively charged intermediate, known as a Meisenheimer complex. This guide will delve into the electronic effects of nitro versus chloro substituents to elucidate the pronounced difference in reactivity between the two subject compounds.

Executive Summary of Reactivity Comparison

Feature2-Chloro-3,5-dinitrobenzoic acid2,4-Dichlorobenzoic acid
Activating Groups Two nitro groups (-NO₂)One chloro group (-Cl)
Electronic Effect of Activating Groups Strong electron-withdrawal (both inductive and resonance)Moderate electron-withdrawal (inductive), weak donation (resonance)
Position of Activating Groups Ortho and Meta to the leaving groupOrtho to the leaving group
Stabilization of Meisenheimer Complex High degree of stabilization, particularly by the ortho-nitro groupModerate stabilization
Predicted Reactivity in SNAr HighLow to moderate
Typical Reaction Conditions Can often proceed under milder conditions (lower temperatures, weaker nucleophiles)Generally requires more forcing conditions (higher temperatures, stronger nucleophiles)

Theoretical Underpinnings of Reactivity

The vast difference in reactivity between 2-chloro-3,5-dinitrobenzoic acid and 2,4-dichlorobenzoic acid in nucleophilic aromatic substitution can be rationalized by considering the electronic properties of their respective substituents.

2-Chloro-3,5-dinitrobenzoic acid: The presence of two strongly electron-withdrawing nitro groups dramatically increases the electrophilicity of the aromatic ring, making it highly susceptible to attack by nucleophiles. The nitro group at the 3-position (ortho to the chlorine) is particularly effective at stabilizing the negative charge of the Meisenheimer intermediate through resonance. The negative charge can be delocalized onto the oxygen atoms of this ortho-nitro group, a stabilizing effect that is not possible with a meta-substituent.[1][2][3] The nitro group at the 5-position (meta to the chlorine) also contributes to the activation of the ring through its powerful inductive electron-withdrawing effect.

2,4-Dichlorobenzoic acid: In this isomer, the second chlorine atom at the 4-position (ortho to the leaving group) is the primary activating substituent. While chlorine is an electronegative atom and does withdraw electron density through the inductive effect, it is significantly less effective at stabilizing the Meisenheimer intermediate compared to a nitro group. Furthermore, chlorine possesses lone pairs of electrons that can be donated into the ring via resonance, which partially counteracts its inductive withdrawal. Consequently, the overall activation provided by a second chlorine atom is substantially lower than that of two nitro groups.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine:

Materials:

  • Substituted chlorobenzoic acid (2-chloro-3,5-dinitrobenzoic acid or 2,4-dichlorobenzoic acid)

  • Amine nucleophile (e.g., piperidine, morpholine) (1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted chlorobenzoic acid in the chosen anhydrous solvent.

  • Add the amine nucleophile to the solution, followed by the base.

  • Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 50-100 °C). The reaction with 2-chloro-3,5-dinitrobenzoic acid is expected to proceed at a lower temperature than the reaction with 2,4-dichlorobenzoic acid.

  • Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.[4]

Visualization of Reactivity Factors

The following diagram illustrates the key factors influencing the rate of a nucleophilic aromatic substitution reaction and highlights the differences between the two isomers.

G Factors Influencing SNAr Reactivity cluster_0 2-Chloro-3,5-dinitrobenzoic Acid cluster_1 2,4-Dichlorobenzoic Acid Nitro_Ortho Ortho-Nitro Group Stabilization_Strong Strong Intermediate Stabilization Nitro_Ortho->Stabilization_Strong Resonance + Inductive Nitro_Meta Meta-Nitro Group Nitro_Meta->Stabilization_Strong Inductive Reactivity_High High Reactivity Stabilization_Strong->Reactivity_High Chloro_Ortho Ortho-Chloro Group Stabilization_Weak Weak Intermediate Stabilization Chloro_Ortho->Stabilization_Weak Inductive - Resonance Reactivity_Low Low-Moderate Reactivity Stabilization_Weak->Reactivity_Low Nucleophile Nucleophile Nucleophile->Nitro_Ortho Nucleophile->Chloro_Ortho

Caption: Logical flow of factors determining SNAr reactivity.

References

Revolutionizing Proteomics: A Guide to Alternatives for Site-Specific Protein Modification and Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of proteomics, the ability to elucidate protein structure, function, and interactions is paramount. Chemical modification and cross-linking serve as powerful tools for researchers, scientists, and drug development professionals to probe these intricate molecular landscapes. While a variety of reagents have been developed for these purposes, this guide focuses on robust and efficient alternatives to traditional approaches, specifically for the modification of cysteine residues and the cross-linking of acidic residues. We will explore the performance of these alternatives, supported by experimental data, to inform the selection of the most suitable tools for your research needs.

I. Alternatives for Cysteine-Specific Modification

The thiol group of cysteine is a common target for chemical modification due to its high nucleophilicity. Reagents that selectively react with cysteines are invaluable for introducing labels, tags, or cross-links. While compounds like 2,4-dinitrophenyl derivatives have been used for this purpose, a range of more modern and efficient alternatives are now available.

ReagentTarget Residue(s)Bond TypeKey FeaturesCommon Applications
Iodoacetamide CysteineCovalent (Thioether)High reactivity, forms stable bond.Alkylation to prevent disulfide bond formation, protein labeling.
Maleimide CysteineCovalent (Thioether)Highly specific for thiols at neutral pH, stable bond.Bioconjugation, labeling with fluorophores or biotin.
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) CysteineReversible (Disulfide)Reaction releases a colored product allowing spectrophotometric quantification of thiols.Quantification of free sulfhydryl groups in proteins.
N-Ethylmaleimide (NEM) CysteineCovalent (Thioether)Irreversibly alkylates sulfhydryl groups.Probing functional roles of cysteine residues, blocking reactive thiols.

This protocol outlines the spectrophotometric determination of free sulfhydryl groups in a protein sample using DTNB.

Materials:

  • Protein sample in a suitable buffer (e.g., phosphate buffer, pH 7.4)

  • DTNB solution (10 mM in 0.1 M phosphate buffer, pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the protein sample at a known concentration in the buffer.

  • Add the DTNB solution to the protein sample to a final concentration of 0.1 mM.

  • Incubate the mixture at room temperature for 15 minutes.

  • Measure the absorbance of the solution at 412 nm.

  • The concentration of free thiols can be calculated using the molar extinction coefficient of the released 2-nitro-5-thiobenzoate (TNB) anion (14,150 M⁻¹cm⁻¹ at 412 nm).

II. Alternatives for Cross-Linking Acidic Residues

Cross-linking mass spectrometry (XL-MS) is a powerful technique to study protein-protein interactions and protein conformation by covalently linking amino acids in close proximity. While lysine-reactive cross-linkers are widely used, targeting acidic residues (aspartic acid and glutamic acid) provides complementary structural information.

Cross-Linking StrategyReagentsTarget Residue(s)Key FeaturesCommon Applications
Dihydrazide Cross-Linking with DMTMM Dihydrazide (e.g., adipic acid dihydrazide - ADH), 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)Aspartic Acid, Glutamic AcidConnects proximal carboxyl groups at neutral pH, providing distance constraints for structural modeling.[1][2]XL-MS studies of protein complexes and conformations.[1][2]
Zero-Length Cross-Linking with Carbodiimides (e.g., EDC) 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Aspartic Acid, Glutamic Acid, and LysineForms a direct amide bond between a carboxyl group and a primary amine (e.g., from a lysine side chain) with no spacer arm.Identifying very close proximity interactions in protein complexes.

This protocol describes a general workflow for cross-linking a purified protein complex using a dihydrazide and the coupling reagent DMTMM.[1]

Materials:

  • Purified protein complex in a suitable buffer (e.g., HEPES, pH 7.5)

  • Dihydrazide cross-linker (e.g., adipic acid dihydrazide) solution

  • DMTMM solution

  • Quenching solution (e.g., ammonium bicarbonate)

Procedure:

  • Incubate the purified protein complex with the dihydrazide cross-linker and DMTMM at room temperature. Reaction times and reagent concentrations should be optimized for the specific system.

  • Quench the reaction by adding the quenching solution.

  • The cross-linked sample can then be processed for mass spectrometry analysis. This typically involves denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

  • The resulting peptide mixture is analyzed by LC-MS/MS to identify the cross-linked peptides.

Visualizing Proteomics Workflows

To better illustrate the experimental processes described, the following diagrams were generated using the Graphviz DOT language.

G Workflow for Cysteine Modification and Analysis cluster_prep Sample Preparation cluster_analysis Downstream Analysis ProteinSample Protein Sample AddReagent Add Cysteine-Reactive Reagent (e.g., Iodoacetamide, Maleimide) ProteinSample->AddReagent Incubate Incubate AddReagent->Incubate Quench Quench Reaction (if necessary) Incubate->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE MassSpec Mass Spectrometry Quench->MassSpec FuncAssay Functional Assay Quench->FuncAssay

Caption: General workflow for cysteine modification experiments.

G Workflow for Acidic Residue Cross-Linking Mass Spectrometry cluster_crosslinking Cross-Linking cluster_ms_prep Sample Preparation for MS cluster_ms_analysis Mass Spectrometry Analysis ProteinComplex Purified Protein Complex AddXL Add Dihydrazide + DMTMM ProteinComplex->AddXL IncubateXL Incubate AddXL->IncubateXL QuenchXL Quench Reaction IncubateXL->QuenchXL Denature Denature, Reduce, Alkylate QuenchXL->Denature Digest Enzymatic Digestion (Trypsin) Denature->Digest LCMS LC-MS/MS Analysis Digest->LCMS DataAnalysis Data Analysis to Identify Cross-linked Peptides LCMS->DataAnalysis

Caption: Experimental workflow for XL-MS of acidic residues.

Conclusion

The selection of a chemical reagent for protein modification or cross-linking is a critical decision in proteomics research. While traditional reagents have laid the groundwork, modern alternatives offer improved specificity, efficiency, and versatility. For cysteine modification, reagents like maleimides and iodoacetamides provide robust and stable labeling. For probing protein structure through cross-linking, targeting acidic residues with dihydrazides and DMTMM offers a valuable orthogonal approach to the more common lysine-reactive strategies. By carefully considering the experimental goals and the characteristics of the available reagents, researchers can unlock deeper insights into the complex world of the proteome.

References

A Comparative Analysis of the Acidity of Chlorinated and Nitrated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – This guide presents a comprehensive comparison of the acidity of various chlorinated and nitrated derivatives of benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of the structural factors influencing acidity, supported by experimental data and standardized protocols.

The acidity of a substituted benzoic acid is significantly influenced by the nature and position of the substituent on the benzene ring. Electron-withdrawing groups, such as chloro and nitro groups, generally increase the acidity relative to unsubstituted benzoic acid by stabilizing the conjugate base (benzoate anion). This stabilization is a result of complex electronic interactions, including inductive and resonance effects, as well as steric factors.

Quantitative Comparison of Acid Dissociation Constants (pKa)

The acid dissociation constant (pKa) is the primary metric for quantifying acid strength, with a lower pKa value indicating a stronger acid. The table below summarizes the experimentally determined pKa values for benzoic acid and its chloro and nitro derivatives in water at 25°C.

CompoundSubstituentPositionpKa
Benzoic Acid-H-4.20[1][2][3]
2-Chlorobenzoic Acid-Clortho2.89[4][5]
3-Chlorobenzoic Acid-Clmeta3.82[6][7]
4-Chlorobenzoic Acid-Clpara3.98[8][9]
2-Nitrobenzoic Acid-NO₂ortho2.16[10][11]
3-Nitrobenzoic Acid-NO₂meta3.47[12]
4-Nitrobenzoic Acid-NO₂para3.44[13]

Factors Influencing Acidity

The observed differences in acidity among the isomers can be attributed to a combination of electronic and steric effects.

  • Inductive Effect (-I): Both chloro and nitro groups are electronegative and exert an electron-withdrawing inductive effect. This effect pulls electron density away from the carboxyl group through the sigma bonds, stabilizing the negative charge of the resulting carboxylate anion and thereby increasing acidity.[10][14] The inductive effect is distance-dependent, weakening as the substituent moves further from the carboxyl group (ortho > meta > para).

  • Resonance Effect (-R): The nitro group is a strong resonance-withdrawing group. When positioned at the ortho or para positions, it can delocalize the negative charge of the carboxylate anion onto the nitro group itself, providing significant stabilization and a substantial increase in acidity.[15][16][17] The resonance effect does not operate from the meta position. The chloro group, while inductively withdrawing, is a weak resonance-donating group due to its lone pairs of electrons. This resonance donation is most effective at the para position, where it slightly counteracts the inductive effect, making 4-chlorobenzoic acid marginally weaker than 3-chlorobenzoic acid.

  • Ortho-Effect: With few exceptions, ortho-substituted benzoic acids are consistently more acidic than their meta and para isomers, regardless of the electronic nature of the substituent.[18][19] This phenomenon, known as the "ortho-effect," is attributed primarily to steric hindrance. The ortho-substituent forces the carboxyl group to twist out of the plane of the benzene ring. This twisting inhibits resonance between the carboxyl group and the ring, increasing the acidity.[20] In the case of 2-nitrobenzoic acid, this steric inhibition of resonance, combined with its strong inductive effect, results in it being the strongest acid in this series.

The interplay of these effects dictates the final acidity of the substituted benzoic acid.

Acidity_Factors cluster_substituent Substituent Properties cluster_position Ring Position cluster_outcome Effect on Acidity Substituent Substituent (-Cl, -NO2) Inductive Inductive Effect (-I) Substituent->Inductive Resonance Resonance Effect (-R) Substituent->Resonance Steric Steric Hindrance Substituent->Steric Ortho Ortho Inductive->Ortho Strongest Meta Meta Inductive->Meta Strong Para Para Inductive->Para Weaker Resonance->Ortho Strong (-NO2) Weak (+Cl) Resonance->Meta No Effect Resonance->Para Strong (-NO2) Weak (+Cl) Stabilization Stabilization of Conjugate Base Steric->Stabilization Inhibits Resonance of -COOH with ring Ortho->Steric Causes Ortho-Effect Ortho->Stabilization Meta->Stabilization Para->Stabilization Acidity Increased Acidity (Lower pKa) Stabilization->Acidity

Factors influencing the acidity of substituted benzoic acids.

Experimental Protocol: pKa Determination by Potentiometric Titration

The pKa values cited in this guide are typically determined using potentiometric titration, a reliable and common technique.[10] This method involves titrating a solution of the weak acid with a standardized solution of a strong base while monitoring the pH. The pKa is determined from the pH at the half-equivalence point of the titration.

Principle: According to the Henderson-Hasselbalch equation, pH = pKa + log([A⁻]/[HA]). At the half-equivalence point, the concentration of the undissociated acid [HA] is equal to the concentration of its conjugate base [A⁻]. At this point, the log term becomes zero, and therefore, the pH is equal to the pKa.[10]

Materials and Equipment:

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

  • Volumetric flasks and pipettes

  • Substituted benzoic acid sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[21]

  • Sample Preparation: Accurately weigh a sample of the benzoic acid derivative and dissolve it in deionized water to prepare a solution of known concentration (e.g., 1 mM).[21][22] For sparingly soluble compounds, a co-solvent like acetonitrile or ethanol may be used, though this can affect the absolute pKa value.[23][24]

  • Ionic Strength Adjustment: Add a salt such as 0.15 M KCl to the sample solution to maintain a constant ionic strength throughout the titration.[21]

  • Initial pH Adjustment: Place the beaker with the sample solution on a magnetic stirrer. Immerse the pH electrode. If necessary, adjust the initial pH to the acidic side (e.g., pH 1.8-2.0) using a small amount of 0.1 M HCl to ensure the acid is fully protonated.[21][22]

  • Titration: Begin the titration by adding the standardized 0.1 M NaOH solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Collection: Continue the titration until the pH reaches the basic range (e.g., pH 12-12.5) and has stabilized well past the equivalence point.[21][22]

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve. This can be found by examining the first derivative of the titration curve (ΔpH/ΔV).

    • The volume of NaOH at the half-equivalence point is exactly half the volume required to reach the equivalence point.

    • The pKa is the pH of the solution at this half-equivalence point.

  • Replication: Perform a minimum of three titrations for each compound to ensure the reliability and reproducibility of the results.[21]

Experimental_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter B Prepare 1 mM Acid Solution A->B C Add 0.15 M KCl (Ionic Strength) B->C D Adjust to pH ~2 with HCl C->D E Titrate with 0.1 M NaOH D->E F Record pH and Volume Added E->F Incrementally G Continue until pH ~12 F->G Repeat until complete H Plot pH vs. Volume G->H I Find Equivalence Point (V_eq) H->I J Determine Half-Equivalence Point (V_eq / 2) I->J K pKa = pH at V_eq / 2 J->K

Workflow for pKa determination via potentiometric titration.

References

The Efficacy of 2,4-Dichloro-3,5-dinitrobenzoic Acid as a Synthetic Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,4-Dichloro-3,5-dinitrobenzoic acid is a highly functionalized aromatic compound that holds significant potential as a versatile precursor in organic synthesis. Its utility stems from the presence of multiple reactive sites: a carboxylic acid group, two electron-withdrawing nitro groups, and two chlorine atoms activated towards nucleophilic aromatic substitution. This guide provides a comparative analysis of its efficacy, drawing on data from structurally similar compounds to highlight its potential applications in the synthesis of pharmaceuticals, materials, and agrochemicals.

Performance Comparison with Alternative Precursors

Direct comparative studies on the efficacy of this compound against other precursors are not extensively available in the current literature. However, by examining the reactivity of its isomers and other related dichlorinated and dinitrated benzoic acids, we can infer its synthetic potential. The primary value of this precursor lies in the sequential and regioselective displacement of its two chlorine atoms by various nucleophiles, a reaction pathway facilitated by the strong electron-withdrawing nature of the nitro groups.

The following table provides a qualitative comparison with other relevant precursors. The reactivity is inferred from general principles of organic chemistry, where electron-withdrawing groups in the ortho and para positions activate halides towards nucleophilic aromatic substitution.

PrecursorStructureKey FeaturesExpected Reactivity for Nucleophilic Aromatic SubstitutionPotential AdvantagesPotential Disadvantages
This compound C₇H₂Cl₂N₂O₆Two activated chlorine atoms; two nitro groups; one carboxylic acid group.High. Both chlorine atoms are activated by two nitro groups.Potential for sequential and regioselective disubstitution, leading to complex molecular architectures.High reactivity may lead to challenges in controlling selectivity in some cases.
4-Chloro-3,5-dinitrobenzoic acid C₇H₃ClN₂O₆One activated chlorine atom; two nitro groups; one carboxylic acid group.High. Chlorine atom is activated by two ortho nitro groups.Simpler reaction profiles due to a single leaving group.Less versatile for building molecules requiring two points of attachment at the chloro positions.
2-Chloro-3,5-dinitrobenzoic acid C₇H₃ClN₂O₆One activated chlorine atom; two nitro groups; one carboxylic acid group.High. Chlorine atom is activated by one ortho and one para nitro group.Useful for syntheses where a single substitution is desired.Limited scope for creating bridged or macrocyclic structures compared to the dichloro-analogue.
2,4-Dichlorobenzoic acid C₇H₄Cl₂O₂Two chlorine atoms; one carboxylic acid group.Low. Lacks strong activating groups.More stable and less prone to side reactions under non-forcing conditions.Requires harsh reaction conditions for nucleophilic substitution, limiting substrate scope.
3,5-Dinitrobenzoic acid C₇H₄N₂O₆Two nitro groups; one carboxylic acid group.Not applicable for nucleophilic aromatic substitution of halogens.Useful for derivatization of the carboxylic acid group.Lacks the handles for carbon-carbon or carbon-heteroatom bond formation via substitution.

Key Synthetic Applications and Experimental Data

The primary utility of this compound lies in its role as a scaffold for the synthesis of more complex molecules through nucleophilic aromatic substitution. The two chlorine atoms can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce new functional groups. The differential activation of the two chlorine atoms may also allow for selective monosubstitution under carefully controlled conditions.

While specific yield data for reactions starting from this compound is sparse in the public domain, we can examine a representative transformation of a closely related compound to illustrate the expected reactivity. For instance, the synthesis of 2,4-dichloro-3,5-dinitrobenzamide from the corresponding benzoyl chloride demonstrates the reactivity of the carboxyl group.

Table 1: Representative Transformation of a 2,4-Dichloro-3,5-dinitrobenzoyl Derivative
Starting MaterialReagentProductYieldReference
2,4-dichloro-3,5-dinitrobenzoyl chlorideConcentrated Ammonia2,4-dichloro-3,5-dinitrobenzamideNot specifiedPrepChem

This reaction highlights the utility of the carboxylic acid moiety for further functionalization, a key feature of the parent benzoic acid.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of a related compound, 4-chloro-3,5-dinitrobenzoic acid, and a general procedure for nucleophilic aromatic substitution on an activated di-chloro aromatic system, which can be adapted for this compound.

Synthesis of 4-Chloro-3,5-dinitrobenzoic acid[1]

Materials:

  • 4-chlorobenzoic acid (5 g)

  • 20% Fuming sulfuric acid (20 mL)

  • Fuming nitric acid (18 mL)

  • Ice

Procedure:

  • To a 250 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 20 mL of 20% fuming sulfuric acid.

  • Cool the flask in an ice bath to approximately 15°C.

  • Slowly add 18 mL of fuming nitric acid through a dropping funnel.

  • Gradually add 5 g of 4-chlorobenzoic acid to the reaction mixture.

  • Heat the reaction mixture to 90°C and maintain this temperature for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture onto crushed ice with stirring.

  • Filter the resulting pale yellow solid precipitate.

  • Wash the filter cake with cold water until the filtrate is neutral.

  • Dry the solid to obtain 4-chloro-3,5-dinitrobenzoic acid. (Reported yield: 87.2%)

General Protocol for Nucleophilic Aromatic Substitution on a Dichloro-dinitroaromatic System

This protocol is based on reactions with 2,3-dichloroquinoxaline and can be adapted for this compound.[1]

Materials:

  • This compound (1 equivalent)

  • Nucleophile (e.g., a primary or secondary amine, 2-4 equivalents)

  • Triethylamine (2-4 equivalents)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add the nucleophile and triethylamine to the solution.

  • Heat the reaction mixture under reflux for a specified time (e.g., 18-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water to precipitate the product.

  • Filter the solid product and wash with water.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the central role of this compound as a precursor in the synthesis of more complex molecules, particularly heterocyclic compounds, through sequential nucleophilic aromatic substitution.

G cluster_0 Synthesis of a Benzoxazine Derivative precursor This compound intermediate Monosubstituted Intermediate precursor->intermediate Nu-H (e.g., R-NH2) Base product Benzoxazine Derivative intermediate->product Intramolecular Cyclization

Caption: Synthetic pathway for a benzoxazine derivative.

G cluster_1 Experimental Workflow: Sequential Nucleophilic Substitution start Start: This compound + Nucleophile 1 reaction1 Reaction 1: Controlled Temperature (e.g., 0°C to RT) start->reaction1 isolation1 Isolation of Monosubstituted Product reaction1->isolation1 reaction2 Reaction 2: + Nucleophile 2 Elevated Temperature isolation1->reaction2 isolation2 Isolation of Disubstituted Product reaction2->isolation2 analysis Analysis: HPLC, NMR, MS isolation2->analysis

Caption: Workflow for sequential nucleophilic substitution.

References

A Comparative Guide to the Synthetic Routes of Substituted Dinitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted dinitrobenzoic acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals, dyes, and other functional materials. The strategic placement of nitro groups on the benzoic acid scaffold imparts unique chemical properties that are leveraged in further synthetic transformations. This guide provides a comprehensive comparison of the primary synthetic routes to these valuable compounds, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The synthesis of substituted dinitrobenzoic acids is predominantly achieved through two main strategies: the direct nitration of a benzoic acid derivative or the oxidation of a corresponding dinitrotoluene. Each method offers distinct advantages and is suited for different substitution patterns.

ProductStarting MaterialSynthetic RouteReagentsReaction ConditionsYield (%)Reference
3,5-Dinitrobenzoic acid Benzoic acidNitrationFuming HNO₃, conc. H₂SO₄70-90°C for 4h, then 135-145°C for 3h54-60[1]
3,5-Dinitrobenzoic acid 3-Nitrobenzoic acidNitrationHNO₃, H₂SO₄Not specified~98
3,5-Dinitrobenzoic acid 3,5-DinitrotolueneOxidationNot specifiedNot specifiedNot specified[1]
3,5-Dinitrobenzoic acid Benzoic acidNitration (microchannel reactor)Fuming HNO₃, fuming H₂SO₄90-110°C, residence time 15-60 min21.6-25.5[2]
2,5-Dinitrobenzoic acid 2-Nitroso-5-nitrotolueneOxidationK₂Cr₂O₇, H₂SO₄50-55°C, then 65°C for 1h55-66[3]
3,4-Dinitrobenzoic acid 3-Nitro-4-aminotolueneOxidation of intermediateCaro's acid, then K₂Cr₂O₇Not specifiedApprox. same as 2,5-isomer[3]
2,4-Dinitrobenzoic acid BibenzylNitration followed by OxidationFuming HNO₃, then KMnO₄, crown etherNitration: 18-35°C, 2-5h; Oxidation: Room temp, 4hNitration: 70.9%, Oxidation: 53.9%[4]
2,4-Dinitrobenzoic acid 2,4-DinitrotolueneOxidationNot specifiedNot specifiedNot specified[4]
2,6-Dinitrobenzoic acid 2,6-DinitrotolueneOxidationNot specifiedNot specifiedNot specified

Experimental Protocols

Synthesis of 3,5-Dinitrobenzoic Acid via Nitration of Benzoic Acid[1]

This procedure is a well-established method for the synthesis of 3,5-dinitrobenzoic acid.

Materials:

  • Benzoic acid (61 g, 0.5 mole)

  • Concentrated sulfuric acid (sp. gr. 1.84, 300 ml)

  • Fuming nitric acid (sp. gr. 1.54, 175 ml total)

  • Ice

Procedure:

  • In a 2-liter round-bottomed flask, combine benzoic acid and concentrated sulfuric acid.

  • In a well-ventilated fume hood, add 100 ml of fuming nitric acid in small portions (2-3 ml), maintaining the temperature between 70°C and 90°C by external cooling with cold water.

  • After the addition is complete, cover the flask and let it stand for at least one hour (or overnight).

  • Heat the mixture on a steam bath for 4 hours.

  • Allow the reaction mixture to cool to room temperature, at which point yellow crystals should separate.

  • Add an additional 75 ml of fuming nitric acid.

  • Heat the mixture on a steam bath for 3 hours, followed by heating in an oil bath at 135–145°C for 3 hours.

  • Cool the reaction mixture and pour it into a mixture of 800 g of crushed ice and 800 ml of water.

  • After standing for 30 minutes, filter the precipitated 3,5-dinitrobenzoic acid using suction and wash with water until the washings are free of sulfates.

  • The crude product can be recrystallized from 50% ethanol to yield 57–61 g (54–58%) of purified 3,5-dinitrobenzoic acid with a melting point of 205–207°C.

Synthesis of 2,5-Dinitrobenzoic Acid via Oxidation[4]

This method involves the oxidation of a nitroso-nitrotoluene intermediate.

A. Preparation of 2-Nitroso-5-nitrotoluene:

  • In a 5-liter round-bottomed flask with a mechanical stirrer, place 50 g (0.33 mole) of pulverized 5-nitro-2-aminotoluene.

  • Add an ice-cold solution of 200 ml of concentrated sulfuric acid in 50 ml of water.

  • Separately, prepare Caro's acid by adding 300 g (1.11 moles) of pulverized potassium persulfate to 175 ml of ice-cold sulfuric acid, followed by the addition of 900 g of crushed ice and 300 ml of water.

  • Pour the well-stirred Caro's acid solution into the suspension of nitroaminotoluene.

  • Stir and warm the mixture, discontinuing heating once the temperature reaches 40°C.

  • After stirring for 2 hours, add an additional 100 g (0.37 mole) of powdered potassium persulfate.

  • Continue stirring for another 2 hours, then dilute the suspension with water to 4 liters.

  • Filter the solid and wash with 400 ml of water.

  • The wet material is then steam-distilled to yield 30–39 g (55–71%) of air-dried 2-nitroso-5-nitrotoluene.

B. Oxidation to 2,5-Dinitrobenzoic Acid:

  • Prepare a suspension of 20 g (0.12 mole) of air-dried 2-nitroso-5-nitrotoluene in 100 ml of water in a 500-ml Erlenmeyer flask.

  • Add 50 g (0.17 mole) of powdered potassium dichromate.

  • Place the flask in an ice-salt bath and vigorously stir while adding 175 ml of concentrated sulfuric acid in a thin stream, keeping the temperature below 35°C.

  • After the addition, heat the mixture to 50°C. Remove the heat source and maintain the temperature between 50°C and 55°C by cooling as the exothermic reaction proceeds.

  • After 20 minutes, raise the temperature to 65°C ± 3°C and hold for 1 hour.

  • Cool the solution to 20°C and add 250 g of ice.

  • Filter the solid and wash with 35 ml of ice water.

  • The solid is then dissolved in a 10% sodium carbonate solution, filtered, and the filtrate is acidified with 1:1 hydrochloric acid.

  • The precipitated product is filtered, washed with ice water, and air-dried to yield 14–17 g (55–66%) of 2,5-dinitrobenzoic acid.

Synthetic Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of dinitrobenzoic acids via the direct nitration of a substituted benzoic acid.

Synthetic_Workflow sub_benzoic_acid Substituted Benzoic Acid reaction Nitration Reaction sub_benzoic_acid->reaction nitrating_mixture Nitrating Mixture (HNO₃ + H₂SO₄) nitrating_mixture->reaction quenching Quenching (Ice Water) reaction->quenching filtration Filtration & Washing quenching->filtration crude_product Crude Dinitrobenzoic Acid filtration->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure Substituted Dinitrobenzoic Acid recrystallization->pure_product

Caption: General workflow for dinitrobenzoic acid synthesis via nitration.

Alternative Synthetic Approaches

While direct nitration and oxidation of dinitrotoluenes are the most common methods, other routes have been explored:

  • Carbonylation of Dinitrobenzene: 3,5-Dinitrobenzoic acid can be prepared from 1,3-dinitrobenzene via a carbonylation insertion reaction.[5] This method may offer an alternative starting material but requires specific catalysts and conditions.

  • Microwave-Assisted Synthesis: While not extensively documented for the direct synthesis of dinitrobenzoic acids, microwave-assisted organic synthesis (MAOS) has been shown to accelerate nitration reactions in other contexts.[6] This "green chemistry" approach could potentially reduce reaction times and improve energy efficiency. Further research is needed to optimize this method for dinitrobenzoic acid synthesis.

This guide provides a foundational understanding of the primary synthetic routes to substituted dinitrobenzoic acids. Researchers are encouraged to consult the cited literature for more detailed information and to consider the safety precautions associated with the use of strong acids and nitrating agents.

References

Spectroscopic Fingerprints: A Comparative Guide to Dichlorodinitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a critical step in chemical synthesis and pharmaceutical development. Subtle shifts in substituent positions on an aromatic ring can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a comprehensive comparison of the expected spectroscopic differences between isomers of dichlorodinitrobenzoic acid, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

The differentiation of dichlorodinitrobenzoic acid isomers hinges on the unique electronic environment of each proton and carbon atom, the vibrational modes of functional groups, and the fragmentation patterns upon ionization. These subtle molecular distinctions generate distinct spectroscopic "fingerprints" that allow for unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the anticipated key spectroscopic features for various isomers of dichlorodinitrobenzoic acid. These predictions are based on established principles of spectroscopy and data from analogous compounds.[1]

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the chemical environment of hydrogen atoms. The electron-withdrawing effects of the nitro and chloro substituents, along with the carboxylic acid group, will significantly influence the chemical shifts (δ) and splitting patterns of the aromatic protons.[1][2][3]

IsomerExpected Aromatic Proton Chemical Shifts (δ, ppm)Expected Splitting Patterns
3,4-Dichloro-5,6-dinitrobenzoic acid ~8.0 - 8.5Singlet
2,3-Dichloro-4,5-dinitrobenzoic acid ~8.2 - 8.7Singlet
2,4-Dichloro-3,5-dinitrobenzoic acid ~7.8 - 8.3Singlet
2,5-Dichloro-3,4-dinitrobenzoic acid ~7.9 - 8.4 (H-6), ~8.1-8.6 (H-5)Doublet, Doublet
2,6-Dichloro-3,5-dinitrobenzoic acid ~7.7 - 8.2Singlet

Note: The exact chemical shifts will depend on the specific isomer and the solvent used. The carboxylic acid proton will typically appear as a broad singlet between 10-12 ppm.[4]

¹³C NMR Spectral Data

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

IsomerExpected Number of Aromatic Carbon SignalsExpected Carbonyl Carbon (C=O) Chemical Shift (δ, ppm)
3,4-Dichloro-5,6-dinitrobenzoic acid 6~160 - 170
2,3-Dichloro-4,5-dinitrobenzoic acid 6~160 - 170
This compound 4 (due to symmetry)~160 - 170
2,5-Dichloro-3,4-dinitrobenzoic acid 6~160 - 170
2,6-Dichloro-3,5-dinitrobenzoic acid 4 (due to symmetry)~160 - 170

Note: The carbonyl carbon of the carboxylic acid is typically observed in the 160-180 ppm range.[1][4]

Infrared (IR) Spectral Data

Infrared spectroscopy is a powerful tool for identifying functional groups. The isomers of dichlorodinitrobenzoic acid will exhibit characteristic absorptions for the O-H, C=O, C-Cl, and N-O bonds.[5][6][7]

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected Appearance
O-H (Carboxylic Acid) 2500 - 3300Broad
C=O (Carboxylic Acid) 1700 - 1725Strong, Sharp
C=C (Aromatic) 1450 - 1600Multiple bands
N-O (Nitro group) 1500 - 1550 (asymmetric), 1340 - 1380 (symmetric)Strong
C-Cl 700 - 850Moderate to Strong

Note: While the positions of these key bands will be similar for all isomers, subtle shifts and differences in the fingerprint region (below 1500 cm⁻¹) can aid in differentiation.

Mass Spectrometry (MS) Data

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. All isomers of dichlorodinitrobenzoic acid will have the same molecular weight. However, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns, influenced by the substituent positions, can be used for differentiation.[1][8][9]

FeatureExpected Observation
Molecular Ion (M⁺) Isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio).
Key Fragmentation Pathways Loss of -OH, -COOH, -NO₂, and -Cl. The relative intensities of fragment ions may differ between isomers.

Experimental Protocols

The following are general methodologies for the spectroscopic analysis of dichlorodinitrobenzoic acid isomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 15 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 250 ppm.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire a full scan mass spectrum in either positive or negative ion mode to observe the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.[8][10]

  • Data Analysis: Analyze the isotopic distribution of the molecular ion and the fragmentation pattern to deduce the structure.

Analytical Workflow Diagram

The following diagram illustrates a logical workflow for the spectroscopic differentiation of dichlorodinitrobenzoic acid isomers.

Spectroscopic_Analysis_Workflow cluster_sample Sample Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_identification Isomer Identification Isomer_Mix Mixture of Dichlorodinitrobenzoic Acid Isomers NMR NMR Spectroscopy (¹H and ¹³C) Isomer_Mix->NMR IR IR Spectroscopy Isomer_Mix->IR MS Mass Spectrometry (MS and MS/MS) Isomer_Mix->MS NMR_Data Analyze Chemical Shifts, Splitting Patterns, and Number of Signals NMR->NMR_Data IR_Data Analyze Characteristic Functional Group Absorptions IR->IR_Data MS_Data Analyze Molecular Ion Isotopic Pattern and Fragmentation MS->MS_Data Identification Structural Elucidation of Individual Isomers NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for Isomer Differentiation.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between the various isomers of dichlorodinitrobenzoic acid, ensuring the correct compound is utilized in further research and development.

References

A Comparative Guide to the Degradation Pathways of Dichlorobenzoic Acids in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the degradation pathways of dichlorobenzoic acid (DCBA) isomers in various environmental matrices. Dichlorobenzoic acids are chlorinated aromatic compounds used as herbicides and are intermediates in the synthesis of pharmaceuticals and other chemicals.[1] Their persistence and potential toxicity in the environment necessitate a thorough understanding of their degradation mechanisms. This document outlines microbial, photochemical, and electrochemical degradation pathways, presenting supporting experimental data, detailed methodologies, and visual representations of key processes to aid in research and environmental impact assessment.

Physicochemical Properties of Dichlorobenzoic Acid Isomers

The position of the two chlorine atoms on the benzene ring significantly influences the physicochemical properties of the six DCBA isomers, which in turn affects their environmental fate and bioavailability. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of Dichlorobenzoic Acid Isomers.

Isomer CAS Number Molecular Weight ( g/mol ) Melting Point (°C) pKa (Predicted) Water Solubility
2,3-DCBA 50-45-3 191.01 168 - 170 2.53 ± 0.25 Slightly soluble[1]
2,4-DCBA 50-84-0 191.01 157 - 160 2.68 ± 0.25 0.36 g/L (15 °C)[1]
2,5-DCBA 50-79-3 191.01 151 - 154 2.51 ± 0.25 0.8 g/L[1]
2,6-DCBA 50-30-6 191.01 139 - 142 1.69 ± 0.10 0.1-1 g/100 mL (19 °C)[1]
3,4-DCBA 51-44-5 191.01 204 - 206 3.60 ± 0.10 Insoluble[1]

| 3,5-DCBA | 51-36-5 | 191.01 | 184 - 187 | 3.46 ± 0.10 | 147.1 mg/L[1] |

Microbial Degradation Pathways

Microbial degradation is a key process for the natural attenuation of DCBAs in soil and water.[2] A variety of bacteria have been identified that can utilize DCBAs as a source of carbon and energy, primarily through aerobic pathways.

Aerobic Degradation

Aerobic degradation of DCBAs typically involves the enzymatic cleavage of the aromatic ring, which is often preceded by dehalogenation or hydroxylation.

2,4-Dichlorobenzoic Acid (2,4-DCBA): The degradation of 2,4-DCBA is the most studied among the isomers. One common pathway, observed in strains like Corynebacterium sepedonicum, involves the conversion of 2,4-DCBA to 4-hydroxybenzoate, which is then funneled into the tricarboxylic acid (TCA) cycle.[3] Another pathway involves dioxygenase-catalyzed reactions that lead to the formation of chlorocatechols. For instance, 2,4-DCBA can be degraded to 4-chlorocatechol.[4] These intermediates undergo ring cleavage, either through an ortho or meta pathway, leading to mineralization.[4]

Microbial_Degradation_2_4_DCBA DCBA_24 2,4-Dichlorobenzoic Acid CoA_ligase 2,4-dichlorobenzoate: CoA ligase DCBA_24->CoA_ligase DCBA_CoA 2,4-DCBA-CoA CoA_ligase->DCBA_CoA reductase Reductase DCBA_CoA->reductase CBA_4_CoA 4-Chlorobenzoate-CoA reductase->CBA_4_CoA dehalogenase Dehalogenase CBA_4_CoA->dehalogenase HB_4_CoA 4-Hydroxybenzoate-CoA dehalogenase->HB_4_CoA thioesterase Thioesterase HB_4_CoA->thioesterase HB_4 4-Hydroxybenzoate thioesterase->HB_4 monooxygenase Monooxygenase HB_4->monooxygenase protocatechuate Protocatechuate monooxygenase->protocatechuate TCA TCA Cycle protocatechuate->TCA

Figure 1: Aerobic degradation pathway of 2,4-DCBA by Corynebacterium sepedonicum KZ-4.[3]

Other Isomers:

  • 2,5-DCBA: Can be degraded by Pseudomonas aeruginosa and Pseudomonas stutzeri.[5] The degradation pathway can lead to the formation of 4-chlorocatechol.[4]

  • 3,4-DCBA: Can be cometabolized by Acinetobacter sp. strain 4-CB1 to 3-chloro-4-hydroxybenzoate when grown on 4-chlorobenzoate.[6]

  • 3,5-DCBA: This isomer is used as a herbicide, and its degradation is less documented in the scientific literature.[7]

Anaerobic Degradation

Under anaerobic conditions, the primary degradation mechanism for chlorinated aromatic compounds is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process is generally slower than aerobic degradation.[8] For instance, the anaerobic aquatic metabolism half-life of the related compound 2,4-D ranges from 41 to 333 days.[9]

Table 2: Comparison of Microbial Degradation Rates for Chlorobenzoic Acids.

Compound Microorganism Degradation Rate Environment Reference
2-Chlorobenzoic Acid Aeromonas hydrophila 41 µM/hr Wastewater effluent [3][4]
3,4-Dichlorobenzoic Acid Aeromonas hydrophila 15.5 µM/hr Wastewater effluent [3][4]
4-Chlorobenzoic Acid Aeromonas hydrophila 5 µM/hr Wastewater effluent [3][4]
2,4-Dichlorophenoxyacetic acid (2,4-D) Mixed soil microbes Half-life: ~10 days Soil [8]

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Mixed aquatic microbes | Half-life: <10 days | Water |[8] |

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, involves the breakdown of compounds by light energy. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances (photosensitizers) in the environment.

While specific photochemical degradation pathways for all DCBA isomers are not extensively detailed in the literature, studies on related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4-dichlorophenol (2,4-DCP) provide insights. The photolysis of 2,4-D can lead to the formation of 2,4-dicholorophenol, 4-chlorophenol, and 4-chlorocatechol.[10] The aqueous photolysis half-life of 2,4-D is approximately 13 days at 25°C.[8]

Advanced Oxidation Processes (AOPs), such as the photo-Fenton process which generates highly reactive hydroxyl radicals, can significantly enhance the degradation of these compounds. For example, photo-Fenton oxidation can mineralize over 85% of a 25 mg/L solution of 2,4-D within an hour.[10]

Photochemical_Degradation cluster_AOP Advanced Oxidation Process DCBA Dichlorobenzoic Acid direct_photolysis Direct Photolysis DCBA->direct_photolysis AOP e.g., Photo-Fenton DCBA->AOP light Sunlight (UV) light->direct_photolysis dechlorination Dechlorination direct_photolysis->dechlorination hydroxylation Hydroxylation dechlorination->hydroxylation ring_cleavage Ring Cleavage hydroxylation->ring_cleavage mineralization Mineralization (CO₂, H₂O, Cl⁻) ring_cleavage->mineralization hydroxyl •OH radicals AOP->hydroxyl hydroxyl->dechlorination

Figure 2: Generalized photochemical degradation pathways for dichlorobenzoic acids.

Electrochemical Degradation

Electrochemical methods, particularly reductive-oxidative processes, offer a promising technology for the degradation of recalcitrant chlorinated organic compounds.[11] A coupled electrocatalytic reduction and anodic oxidation process has been shown to be effective for the degradation of 2,4-DCBA.[11] In this system, the cathodic process involves dechlorination, while the anodic process leads to oxidation and mineralization.

Table 3: Electrochemical Degradation of 2,4-Dichlorobenzoic Acid. [11]

Parameter Optimal Condition Result
Current Density 50 mA·cm⁻² -
Initial pH 5 -
Electrolyte (Na₂SO₄) 0.05 mol·L⁻¹ -
Initial 2,4-DCBA Conc. 20 mg·L⁻¹ -
Removal Efficiency - 90.8%

| TOC Removal | - | 81.6% |

This dual approach of reduction followed by oxidation can effectively break down the parent compound and its intermediates into less harmful substances like carbon dioxide, water, and chloride ions.[11]

Experimental Protocols

Microbial Degradation Analysis

1. Isolation and Enrichment of Degrading Microorganisms:

  • Collect soil or water samples from a contaminated site.

  • Inoculate a mineral salt medium containing the target DCBA isomer as the sole carbon source with the environmental sample.

  • Incubate under appropriate aerobic or anaerobic conditions.

  • Perform serial dilutions and plate on solid media to isolate individual colonies.

  • Screen isolates for their ability to degrade the DCBA isomer in liquid culture.

2. Degradation Assay:

  • Grow the isolated strain in a suitable medium to a desired cell density (e.g., OD₆₀₀ of 1.0).

  • Harvest cells by centrifugation, wash with a sterile buffer, and resuspend in the mineral salt medium.

  • Add a known concentration of the DCBA isomer to initiate the degradation experiment.

  • Collect samples at regular time intervals.

  • Analyze the samples for the disappearance of the parent compound and the appearance of intermediates using High-Performance Liquid Chromatography (HPLC).

  • Chloride ion release can be monitored using ion chromatography.

Photochemical Degradation Analysis

1. Sample Preparation:

  • Prepare an aqueous solution of the DCBA isomer of a known concentration in deionized water. For studies mimicking natural conditions, filtered natural water can be used.

  • For photo-Fenton experiments, adjust the pH to acidic conditions (e.g., pH 2.6-3.0) and add a source of Fe²⁺ (e.g., FeSO₄·7H₂O) and H₂O₂.[10]

2. Photoreactor Setup:

  • Place the sample solution in a quartz reactor to allow for UV light penetration.

  • Use a light source that simulates solar radiation (e.g., a xenon lamp) or a specific UV wavelength (e.g., a mercury vapor lamp emitting at 254 nm).

  • Ensure the solution is well-mixed using a magnetic stirrer.

3. Analysis:

  • Withdraw samples at set time intervals.

  • Quench the reaction if necessary (e.g., by adding a substance that scavenges radicals).

  • Analyze the concentration of the DCBA isomer and potential photoproducts using HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[12]

  • Total Organic Carbon (TOC) analysis can be performed to assess the extent of mineralization.

Experimental_Workflow start Start sample_prep Sample Preparation (DCBA in aqueous matrix) start->sample_prep degradation_method Select Degradation Method sample_prep->degradation_method microbial Microbial Degradation (Inoculation & Incubation) degradation_method->microbial Microbial photochemical Photochemical Degradation (Irradiation) degradation_method->photochemical Photochemical electrochemical Electrochemical Degradation (Apply Current) degradation_method->electrochemical Electrochemical sampling Time-course Sampling microbial->sampling photochemical->sampling electrochemical->sampling analysis Chemical Analysis (HPLC, LC-MS, IC, TOC) sampling->analysis data Data Interpretation (Kinetics, Pathways, Efficiency) analysis->data end End data->end

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2,4-Dichloro-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential procedural information for the proper disposal of 2,4-Dichloro-3,5-dinitrobenzoic acid, a compound that requires careful handling due to its hazardous properties. Adherence to these protocols is critical for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures to mitigate risks of exposure. This compound is known to cause skin and serious eye irritation.[1]

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this chemical.

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and dust particles that can cause serious eye irritation.
Skin Protection Chemical-impermeable gloves (inspected prior to use) and fire/flame resistant, impervious clothing.[1]Prevents skin contact which can lead to irritation.[1]
Respiratory Protection Full-face respirator if exposure limits are exceeded or irritation is experienced.[1]Protects against inhalation of dust and aerosols.[1]

Handling and Storage:

  • Handle in a well-ventilated area to avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition.[1]

  • Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1]

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated containers must be conducted in accordance with local, regional, and national regulations.[2][3] The primary recommended method is through a licensed professional waste disposal service.

1. Waste Collection and Containment:

  • Collect waste material in its original container or a suitable, labeled, and closed container to await disposal.[1][3] Do not mix with other waste.[3]

  • For spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[4][5]

2. Licensed Disposal:

  • The most common and recommended method of disposal is to entrust it to a licensed waste disposal company or an approved waste disposal plant.[3][5][6]

  • An alternative method, where permissible by regulations, involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4][7]

3. Contaminated Clothing and PPE:

  • Take off contaminated clothing immediately and wash it before reuse.[1]

  • Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws.[4]

Environmental Precautions

Care should be taken to prevent the release of this compound into the environment. Do not let the product enter drains, as some dinitrobenzoic acid derivatives may cause long-lasting harmful effects to aquatic life.[2][3][4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal start Start: Handling of This compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Impermeable Gloves - Protective Clothing start->ppe ventilate Ensure Adequate Ventilation ppe->ventilate collect Collect Waste in a Suitable, Labeled, Closed Container ventilate->collect spill Spill Occurs collect->spill check_reg Check Local, Regional, and National Regulations collect->check_reg cleanup Clean Up Spill: - Avoid Dust Formation - Sweep into a Closed Container spill->cleanup Yes spill->check_reg No cleanup->collect licensed_disposal Contact Licensed Waste Disposal Service check_reg->licensed_disposal Primary Method incineration Incineration Option: - Dissolve in Combustible Solvent - Burn in Chemical Incinerator check_reg->incineration Alternative, if Permitted end End: Compliant Disposal licensed_disposal->end incineration->end

Caption: Disposal workflow for this compound.

References

Essential Protective Measures for Handling 2,4-Dichloro-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Ensuring Laboratory Safety

For researchers and scientists in the fast-paced world of drug development, the safe handling of potent chemical compounds is paramount. 2,4-Dichloro-3,5-dinitrobenzoic acid, a compound with significant research applications, also presents notable hazards that demand a meticulous and informed approach to personal protection. This guide provides an in-depth, experience-driven framework for its safe handling, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'

Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is essential. According to its Safety Data Sheet (SDS), this compound is classified as a substance that causes skin irritation and serious eye irritation.[1] While the available data does not classify it under other major hazard categories, the dinitrobenzoic acid family of compounds, in general, can pose risks of respiratory irritation and may be harmful if swallowed. The primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles.

The causality behind these hazards lies in the chemical's reactive nature. The nitro groups and chlorinated benzene ring contribute to its ability to interact with biological tissues, leading to irritation and potential damage upon contact. Therefore, the core principle of our protective strategy is to create an impermeable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of appropriate PPE is not a one-size-fits-all solution. It must be tailored to the specific task and the potential for exposure. The following table outlines the minimum recommended PPE, with explanations rooted in the principles of chemical resistance and exposure prevention.

Body PartRecommended PPERationale and Key Considerations
Eyes/Face Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards) or a full-face respirator.[1]Why: The chemical is known to cause serious eye irritation.[1] Standard safety glasses are insufficient as they do not protect against dust particles that can easily enter from the sides, top, or bottom. A full-face respirator should be used when there is a risk of exceeding exposure limits or experiencing irritation.[1]
Skin Chemical-impermeable gloves (inspected prior to use) and fire/flame-resistant and impervious clothing.[1] A complete suit protecting against chemicals is recommended.[2]Why: The compound causes skin irritation.[1] Gloves must be selected based on their resistance to this specific chemical class. Nitrile gloves are a common and effective choice for many laboratory chemicals, but always consult the manufacturer's compatibility chart. The "impervious clothing" or "complete suit" recommendation underscores the need to protect all skin surfaces from potential contact, especially during large-scale operations or when there is a risk of splashing or significant dust generation.[2]
Respiratory A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[1] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[2]Why: While not the primary hazard listed for this specific compound, related dinitrobenzoic acids can cause respiratory irritation. Handling the solid form can generate dust, which, if inhaled, can irritate the respiratory tract. A respirator ensures that these fine particles do not enter the lungs. The choice of respirator cartridge (e.g., ABEK-P2) should be based on a comprehensive risk assessment of all chemicals being used.[2]
PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the planned experimental procedure.

PPE_Selection_Workflow cluster_ppe Minimum PPE Level start Start: Assess Task weighing Weighing Solid Compound start->weighing dissolving Dissolving in Solvent start->dissolving level2 Goggles, Impervious Gown, Double Gloves weighing->level2 Potential for dust level1 Goggles, Lab Coat, Gloves dissolving->level1 Low splash risk dissolving->level2 High splash risk reaction Running Reaction reaction->level2 Closed system level3 Face Shield, Impervious Gown, Double Gloves, Respirator reaction->level3 Open system or potential for aerosolization workup Work-up & Purification workup->level2 end End: Procedure Complete level1->end level2->end level3->end

Caption: PPE selection workflow based on experimental task.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Safe Handling Protocol
  • Preparation and Engineering Controls:

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]

    • Ensure that an eyewash station and safety shower are readily accessible and have been tested.[5]

    • Before starting, remove all sources of ignition as dinitro compounds can be flammable and may emit toxic fumes upon combustion.[1][3]

  • Handling the Solid:

    • Wear the appropriate PPE as determined by your risk assessment (see table and workflow).

    • When transferring the solid, use non-sparking tools to avoid ignition sources.[1]

    • Avoid the formation of dust and aerosols.[1][2] If possible, use a scoop or spatula that minimizes the disturbance of the powder.

  • Handling Solutions:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If heating is required, use a controlled heating source like a heating mantle or water bath. Avoid open flames.

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, clean up the spill using dry methods to avoid generating dust.[3] Sweep up the material and place it in a suitable, closed container for disposal.[2]

    • Do not use water to flush the area initially, as this could spread the contamination.[3]

  • Major Spills:

    • Evacuate the area immediately and prevent re-entry.

    • Alert your institution's emergency response team.

    • From a safe distance, and if possible, increase ventilation to the area.

Disposal Plan
  • Waste Collection:

    • All waste materials, including contaminated PPE and cleaning materials, should be collected in a clearly labeled, sealed container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Disposal:

    • Dispose of the chemical waste through your institution's hazardous waste program.

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

Emergency Procedures: Preparing for the Unexpected

Even with the best precautions, accidents can happen. Being prepared with a clear plan of action is essential.

First Aid Measures
  • Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Fire Emergency
  • In case of a fire, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher.[2]

  • Firefighters should wear self-contained breathing apparatus and full protective gear.[5]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely about following a set of rules. It is about understanding the inherent risks and cultivating a proactive safety mindset. By integrating these expert-driven protocols and the reasoning behind them, research professionals can confidently and safely unlock the scientific potential of this compound while ensuring their well-being and the integrity of their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-3,5-dinitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-3,5-dinitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.